molecular formula C7H8BrN B145976 2-Bromo-4-methylaniline CAS No. 583-68-6

2-Bromo-4-methylaniline

Cat. No.: B145976
CAS No.: 583-68-6
M. Wt: 186.05 g/mol
InChI Key: UVRRJILIXQAAFK-UHFFFAOYSA-N
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Description

2-Bromo-4-methylaniline participates in palladium catalyzed selective amination of 3-bromoquinoline to yield 3-(2-bromo-4-methylphenylamino) quinoline. It reacts with ethyl and methyl imidazo[1,2-a]pyridine-2-carboxylates in the presence of Me3Al to form amide.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-methylaniline
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InChI

InChI=1S/C7H8BrN/c1-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3
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InChI Key

UVRRJILIXQAAFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC(=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H8BrN
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DSSTOX Substance ID

DTXSID1060396
Record name Benzenamine, 2-bromo-4-methyl-
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Molecular Weight

186.05 g/mol
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CAS No.

583-68-6
Record name 2-Bromo-4-methylaniline
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Record name 2-Bromo-p-toluidine
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-4-methylaniline: Physical and Chemical Properties

Introduction

This compound, also known as 2-bromo-p-toluidine, is a substituted aniline derivative with the chemical formula C₇H₈BrN.[1][2] Its unique structure, featuring a bromine atom and a methyl group on the aniline ring, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and key applications, particularly in the synthesis of pharmaceuticals and other complex organic molecules.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueReference
Molecular Formula C₇H₈BrN[1][2]
Molecular Weight 186.05 g/mol [3][4]
Appearance Colorless to brown clear liquid or oil[3][5]
Melting Point 14-16 °C (lit.)[1][2][3][6]
Boiling Point 240 °C (lit.)[1][2][3][6]
120-122 °C at 30 mmHg[7]
Density 1.5 g/mL at 25 °C (lit.)[1][2][3][6]
Refractive Index n20/D 1.602 (lit.)[1][2][3][6]
Solubility Insoluble in water; Miscible with alcohol and ether; Slightly soluble in chloroform.[1][3]
pKa 2.97 ± 0.10 (Predicted)[1][3]
Flash Point >110 °C (>230 °F)[1][3][5]
Storage Store in a dark, cool, and well-ventilated place under an inert atmosphere. It is air and light sensitive.[3][8]

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound. The following spectral information is available in various databases:

  • ¹H NMR: Proton nuclear magnetic resonance spectra are available for structural elucidation.[9]

  • ¹³C NMR: Carbon-13 nuclear magnetic resonance spectra provide information about the carbon skeleton.

  • Mass Spectrometry (MS): Mass spectra, including GC-MS data, are available to determine the molecular weight and fragmentation pattern.[10]

  • Infrared Spectroscopy (IR): IR spectra, including FTIR and ATR-IR, can identify the functional groups present in the molecule.[10]

  • Raman Spectroscopy: Raman spectra are also available for vibrational analysis.[10]

  • UV-Vis Spectroscopy: Ultraviolet-visible spectra provide information about the electronic transitions within the molecule.[10]

Chemical Properties and Reactivity

This compound is a valuable building block in organic synthesis due to the reactivity of its amino and bromo substituents.

Synthesis of this compound

The most common method for the synthesis of this compound is the electrophilic bromination of 4-methylaniline (p-toluidine).[11] The reaction typically involves the protection of the highly activating amino group via acetylation, followed by bromination and subsequent deprotection.[11]

Synthesis_of_2_Bromo_4_methylaniline p_toluidine p-Toluidine acetyl_p_toluidine N-acetyl-p-toluidine p_toluidine->acetyl_p_toluidine Acetic Anhydride bromo_acetyl 3-Bromo-4-acetamidotoluene acetyl_p_toluidine->bromo_acetyl Bromine product This compound bromo_acetyl->product Hydrolysis (HCl)

Caption: Synthesis of this compound from p-toluidine.

Key Reactions
  • Palladium-Catalyzed Amination: this compound is utilized in palladium-catalyzed selective amination reactions. For instance, it reacts with 3-bromoquinoline to produce 3-(2-bromo-4-methylphenylamino) quinoline, a significant pharmaceutical intermediate.[4][6][11]

  • Amide Formation: It can react with carboxylates in the presence of a catalyst to form amides.[4][6][11] For example, it reacts with ethyl and methyl imidazo[1,2-a]pyridine-2-carboxylates in the presence of trimethylaluminum (Me₃Al) to yield the corresponding amide.[4][6]

  • Synthesis of Iminophosphoranes: This compound has been employed in the synthesis of iminophosphoranes.[4][11]

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound can be found in the chemical literature. Below are generalized methodologies for some of the key processes and property determinations.

Synthesis of this compound from p-Toluidine
  • Acetylation: p-Toluidine is reacted with acetic anhydride to form N-acetyl-p-toluidine, protecting the amino group.

  • Bromination: The N-acetyl-p-toluidine is then brominated, typically using molecular bromine in a suitable solvent like acetic acid. The reaction temperature is controlled to favor mono-bromination.

  • Hydrolysis: The resulting 3-bromo-4-acetamidotoluene is hydrolyzed, usually with an acid like hydrochloric acid, to remove the acetyl group and yield this compound hydrochloride.

  • Neutralization: The hydrochloride salt is neutralized with a base, such as sodium hydroxide, to afford the free base, this compound.

Experimental_Workflow_Synthesis cluster_0 Protection cluster_1 Bromination cluster_2 Hydrolysis & Neutralization p_toluidine 1. Dissolve p-toluidine add_acetic 2. Add acetic anhydride p_toluidine->add_acetic reflux 3. Reflux mixture add_acetic->reflux cool 4. Cool reaction reflux->cool add_bromine 5. Add bromine dropwise cool->add_bromine stir 6. Stir at controlled temp. add_bromine->stir hydrolyze 7. Hydrolyze with HCl stir->hydrolyze neutralize 8. Neutralize with NaOH hydrolyze->neutralize extract 9. Extract product neutralize->extract

Caption: General workflow for the synthesis of this compound.

General Procedure for Palladium-Catalyzed Amination
  • Reaction Setup: A reaction vessel is charged with this compound, an aryl halide (e.g., 3-bromoquinoline), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., BINAP), and a base (e.g., NaOtBu).

  • Solvent Addition: An anhydrous, deoxygenated solvent (e.g., toluene) is added.

  • Reaction: The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for a specified time until the reaction is complete (monitored by TLC or GC).

  • Workup: The reaction mixture is cooled, diluted with a suitable solvent, and washed with water and brine.

  • Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

  • GHS Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[10][12][13]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[13]

    • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[8]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[13]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

  • Handling: Use only in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as acids and strong oxidizing agents.[12]

Conclusion

This compound is a key chemical intermediate with well-defined physical and chemical properties. Its reactivity, particularly in modern cross-coupling reactions, makes it a valuable precursor in the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in research and development.

References

An In-depth Technical Guide to 2-Bromo-4-methylaniline (CAS Number: 583-68-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-methylaniline, a versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This document details its physicochemical properties, synthesis, key chemical reactions with experimental protocols, and explores its relevance in medicinal chemistry.

Physicochemical Properties

This compound, also known as 2-bromo-p-toluidine or 4-amino-3-bromotoluene, is a substituted aniline that serves as a valuable building block in organic synthesis.[1][2] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 583-68-6[2]
Molecular Formula C₇H₈BrN[2]
Molecular Weight 186.05 g/mol [2]
Appearance Colorless to light yellow or brown liquid/solid[2]
Melting Point 14-16 °C[2]
Boiling Point 240 °C[2]
Density 1.5 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.602[2]
Solubility Insoluble in water; soluble in alcohol and ether[2]
Flash Point >110 °C[2]

Synthesis of this compound

The most common and well-established method for the synthesis of this compound starts from p-toluidine (4-methylaniline).[1] The synthesis involves a three-step process: acetylation of the amino group to protect it and control regioselectivity, followed by electrophilic bromination, and finally, hydrolysis to yield the desired product.[1]

Logical Workflow for the Synthesis of this compound

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis p_toluidine p-Toluidine n_acetyl_p_toluidine N-acetyl-p-toluidine p_toluidine->n_acetyl_p_toluidine Reflux in Glacial Acetic Acid acetic_anhydride Acetic Anhydride acetic_anhydride->n_acetyl_p_toluidine bromo_acetyl 2-Bromo-N-acetyl-4-methylaniline n_acetyl_p_toluidine->bromo_acetyl Dropwise addition at 50-55 °C bromine Bromine bromine->bromo_acetyl final_product This compound bromo_acetyl->final_product 1. Reflux 2. Neutralization hcl Conc. HCl hcl->final_product naoh NaOH (aq) naoh->final_product

Caption: Synthetic pathway for this compound from p-toluidine.

Detailed Experimental Protocol for Synthesis

The following protocol is a representative procedure for the synthesis of this compound from p-toluidine.

Step 1: Acetylation of p-Toluidine

  • In a suitable reaction vessel, a mixture of p-toluidine and glacial acetic acid is heated to reflux for approximately 2 hours. This step converts the p-toluidine to N-acetyl-p-toluidine.[1]

  • After the reflux period, the reaction mixture is allowed to cool to approximately 45°C.[1]

Step 2: Bromination of N-acetyl-p-toluidine

  • To the cooled reaction mixture, bromine is added dropwise, ensuring the temperature is maintained between 50-55°C.[1]

  • After the addition of bromine is complete, the mixture is stirred for an additional period to ensure the completion of the bromination reaction.

  • The reaction mixture is then carefully poured into a solution of sodium sulfite in water. This step neutralizes any excess bromine and precipitates the product, 3-bromo-4-acetamidotoluene.[1]

Step 3: Hydrolysis of 3-bromo-4-acetamidotoluene

  • The precipitated 3-bromo-4-acetamidotoluene is collected and then hydrolyzed by heating with concentrated hydrochloric acid.[1]

  • The resulting hydrochloride salt is then treated with a sodium hydroxide solution to neutralize the acid and liberate the free base, this compound.[1]

  • The final product can be purified by distillation or other suitable purification techniques. The overall yield for this process is typically in the range of 51-57%.[1]

Key Reactions and Applications in Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and dyes.[1] Its utility stems from the presence of two reactive sites: the amino group and the bromine atom, which allow for a variety of chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, and are widely used in the synthesis of complex organic molecules.

The Suzuki coupling reaction involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is used to form a new carbon-carbon bond.

Experimental Workflow for a Typical Suzuki Coupling Reaction

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification reagents This compound Arylboronic Acid Base (e.g., K₃PO₄) mixture Reaction Mixture reagents->mixture catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->mixture solvent Solvent (e.g., Toluene/Ethanol/Water) solvent->mixture heating Heat under Inert Atmosphere (e.g., 90 °C) mixture->heating extraction Extraction with Organic Solvent heating->extraction purification Column Chromatography extraction->purification product Coupled Product purification->product

Caption: General experimental workflow for a Suzuki coupling reaction.

Detailed Experimental Protocol: Synthesis of Thiophene-Based Imines

The following protocol describes the synthesis of (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline and its subsequent Suzuki coupling.

  • Step 1: Synthesis of the Schiff Base In the first step, 4-bromo-2-methylaniline reacts with 4-bromothiophene-2-carbaldehyde in glacial acetic acid to produce (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline in high yield.

  • Step 2: Suzuki Coupling The Suzuki reaction of the resulting thiophene-based imine is then carried out with various arylboronic acids. For example, to a solution of the imine in a suitable solvent, a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) and a base like K₃PO₄ are added. The reaction mixture is then heated to 90°C under an inert atmosphere until the reaction is complete. The resulting mono- and bis-substituted products are then isolated and purified.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide to form a new carbon-nitrogen bond. This reaction is a powerful tool for the synthesis of arylamines.

General Experimental Protocol for Buchwald-Hartwig Amination

A general procedure for the Buchwald-Hartwig amination of a bromo-aromatic compound like this compound with an aniline involves the following steps:

  • The bromo-aromatic compound (1 equivalent), the aniline (1.5 equivalents), a base such as cesium carbonate (Cs₂CO₃, 2 equivalents), a palladium catalyst like palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents), and a phosphine ligand such as BINAP (0.08 equivalents) are mixed in a suitable solvent like toluene.

  • The reaction mixture is degassed and then heated to around 110°C under a nitrogen atmosphere for several hours.

  • Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by silica gel column chromatography to yield the desired N-arylated product.

Synthesis of Bioactive Heterocycles

This compound is a key starting material for the synthesis of various bioactive heterocyclic compounds, particularly quinolines. Quinolines and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Relevance in Medicinal Chemistry and Potential Biological Targets

While this compound itself is not typically the active pharmaceutical ingredient, its derivatives are of significant interest in drug discovery. The structural motif of substituted anilines is present in many biologically active compounds.

Antimicrobial Activity of Schiff Base Derivatives

Schiff bases synthesized from this compound have been investigated for their antimicrobial properties. The imine or azomethine group (>C=N-) in Schiff bases is believed to be crucial for their biological activity. It is proposed that these compounds may act by forming hydrogen bonds with the active sites of cellular constituents, thereby interfering with normal cellular processes.

Proposed Mechanism of Antimicrobial Action of Schiff Bases

G schiff_base Schiff Base Derivative (from this compound) azomethine Azomethine Group (>C=N-) schiff_base->azomethine h_bond Hydrogen Bonding azomethine->h_bond cell_target Bacterial/Fungal Cellular Target (e.g., Enzyme Active Site) cell_target->h_bond disruption Disruption of Normal Cellular Function h_bond->disruption inhibition Inhibition of Microbial Growth disruption->inhibition

Caption: Logical diagram of the proposed antimicrobial mechanism of Schiff bases.

Potential as a Scaffold for SIRT6 Activators

While direct evidence for this compound derivatives is limited, a closely related compound, 5-bromo-4-fluoro-2-methylaniline, is a key intermediate in the synthesis of activators of Sirtuin 6 (SIRT6). SIRT6 is a NAD⁺-dependent deacetylase that plays a crucial role in various cellular processes, including DNA repair, metabolism, and inflammation.[3] The activation of SIRT6 is a promising therapeutic strategy for age-related diseases, including cancer and metabolic disorders. This suggests that derivatives of this compound could be explored as potential modulators of SIRT6 or other sirtuins.

SIRT6 Signaling Pathway

G cluster_0 Cellular Stressors cluster_1 SIRT6 Activation cluster_2 Downstream Effects stress Oxidative Stress DNA Damage Metabolic Imbalance sirt6 SIRT6 stress->sirt6 dna_repair DNA Repair sirt6->dna_repair inflammation ↓ Inflammation (NF-κB Inhibition) sirt6->inflammation metabolism Glucose Homeostasis sirt6->metabolism senescence ↓ Cellular Senescence sirt6->senescence derivative Potential Derivative of This compound derivative->sirt6 Activates

Caption: A simplified representation of the SIRT6 signaling pathway and the potential role of this compound derivatives as activators.

Safety and Handling

This compound is a chemical that requires careful handling. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamentally important chemical intermediate with broad applications in organic synthesis. Its versatile reactivity makes it an invaluable building block for the creation of complex molecules, particularly in the pharmaceutical and agrochemical industries. The ability to participate in powerful C-C and C-N bond-forming reactions like the Suzuki coupling and Buchwald-Hartwig amination underscores its significance in modern drug discovery and development. Further research into the biological activities of its derivatives holds promise for the discovery of novel therapeutic agents targeting a range of diseases. This guide provides a solid foundation for researchers and scientists working with this compound, from its basic properties and synthesis to its application in the synthesis of potentially bioactive molecules.

References

An In-depth Technical Guide to 2-Bromo-4-methylaniline: Molecular Weight and Formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information on the molecular weight and chemical formula of 2-Bromo-4-methylaniline, a compound of interest to researchers, scientists, and professionals in drug development.

Physicochemical Data

The fundamental molecular properties of this compound are summarized in the table below. These values are crucial for stoichiometric calculations, analytical characterization, and experimental design.

ParameterValueCitations
Molecular Formula C7H8BrN[1][2][3][4]
Molecular Weight 186.05 g/mol [1][2][3][5]
Synonyms 2-Bromo-p-toluidine, 4-Amino-3-bromotoluene[1][5]
CAS Number 583-68-6[1][2][5]

Experimental Protocols

The determination of the molecular weight and formula of this compound is typically achieved through a combination of mass spectrometry and elemental analysis.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule. The sample is introduced into the mass spectrometer, ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak will correspond to the molecular weight of the compound.

Elemental Analysis: This technique determines the percentage composition of the constituent elements (carbon, hydrogen, bromine, and nitrogen) in the compound. The experimentally determined percentages are then used to derive the empirical formula, which is subsequently confirmed as the molecular formula using the molecular weight obtained from mass spectrometry.

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical name, its structural components, and its resulting molecular formula and weight.

molecular_composition cluster_name Compound Name cluster_components Structural Components cluster_formula Molecular Formula cluster_weight Molecular Weight This compound This compound Aniline Aniline This compound->Aniline Bromo_group Bromo_group This compound->Bromo_group Methyl_group Methyl_group This compound->Methyl_group C7H8BrN C7H8BrN Aniline->C7H8BrN Bromo_group->C7H8BrN Methyl_group->C7H8BrN 186.05 g/mol 186.05 g/mol C7H8BrN->186.05 g/mol

Molecular composition of this compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 2-Bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-4-methylaniline. It includes a summary of quantitative NMR data, a comprehensive experimental protocol for spectrum acquisition, and a logical diagram illustrating the proton signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical analysis, drug development, and materials science.

1H NMR Spectral Data of this compound

The 1H NMR spectrum of this compound provides distinct signals corresponding to the aromatic protons, the methyl group protons, and the amine protons. The chemical shifts are influenced by the electronic effects of the bromo, methyl, and amino substituents on the benzene ring. The quantitative data, typically recorded in deuterated chloroform (CDCl3) at 400 MHz, is summarized in the table below.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration
H-6~7.25d~1.91H
H-5~6.95dd~8.1, 1.91H
H-3~6.60d~8.11H
-NH2~3.70br s-2H
-CH3~2.25s-3H

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent, concentration, and spectrometer frequency.

Experimental Protocol for 1H NMR Spectrum Acquisition

This section outlines a standard operating procedure for acquiring a high-quality 1H NMR spectrum of this compound.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.

  • Dissolution: Gently swirl the vial to ensure complete dissolution of the sample. If necessary, sonication can be used to aid dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

  • Capping: Securely cap the NMR tube.

2.2. Spectrometer Setup and Data Acquisition

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

  • Insertion and Locking: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the CDCl3 solvent.

  • Shimming: Perform automatic or manual shimming of the magnetic field to achieve high homogeneity and sharp NMR signals.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans are typically sufficient.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

    • Temperature: Maintain a constant probe temperature, typically 298 K.

2.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the chemical shift of the TMS signal to 0.00 ppm.

  • Integration: Integrate the area under each signal to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shift of each peak.

  • Analysis: Analyze the chemical shifts, multiplicities, coupling constants, and integration to assign the signals to the respective protons in the molecule.

Visualization of Proton Signaling Relationships

The following diagram illustrates the logical relationships and coupling interactions between the protons in the this compound molecule as observed in the 1H NMR spectrum.

G 1H NMR Signaling and Coupling in this compound cluster_aromatic Aromatic Protons cluster_substituents Substituent Protons H6 H-6 ~7.25 ppm d, J ≈ 1.9 Hz H5 H-5 ~6.95 ppm dd, J ≈ 8.1, 1.9 Hz H5->H6 J ≈ 1.9 Hz (meta) H3 H-3 ~6.60 ppm d, J ≈ 8.1 Hz H5->H3 J ≈ 8.1 Hz (ortho) NH2 -NH2 ~3.70 ppm br s CH3 -CH3 ~2.25 ppm s

Caption: Coupling relationships of aromatic protons in this compound.

Technical Guide: 13C NMR Spectral Data of 2-Bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-4-methylaniline. Due to the limited availability of publicly accessible, verified experimental data for this specific compound, this guide presents predicted spectral data based on closely related structures and general principles of NMR spectroscopy. It also includes a representative experimental protocol for acquiring such data.

Predicted 13C NMR Spectral Data

The 13C NMR spectrum of 2-bromo-N,4-dimethylaniline was recorded in CDCl3 on a 101 MHz spectrometer. The chemical shifts for the aromatic carbons are presented below as a reference.

Table 1: 13C NMR Chemical Shifts for 2-bromo-N,4-dimethylaniline in CDCl3

Carbon Atom AssignmentChemical Shift (δ, ppm)
Quaternary Carbon (C-Br)Not explicitly assigned
Quaternary Carbon (C-N)Not explicitly assigned
Aromatic CHNot explicitly assigned
Aromatic CHNot explicitly assigned
Quaternary Carbon (C-CH3)Not explicitly assigned
Aromatic CHNot explicitly assigned
Methyl Carbon (-CH3)Not explicitly assigned
N-Methyl Carbon (-NCH3)Not explicitly assigned

Note: Specific assignments for each carbon were not provided in the source document. Further analysis, such as 2D NMR experiments (HSQC, HMBC), would be required for unambiguous assignment.

Experimental Protocol for 13C NMR Spectroscopy

The following is a detailed, representative methodology for obtaining a 13C NMR spectrum of this compound.

Objective: To acquire a high-resolution, proton-decoupled 13C NMR spectrum of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl3)

  • High-quality 5 mm NMR tube and cap

  • Pipette or syringe

  • NMR Spectrometer (e.g., 400 MHz or higher) with a broadband probe

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20-50 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) directly in a clean, dry NMR tube.

    • Cap the NMR tube securely.

    • Gently agitate the tube to ensure the sample is completely dissolved and the solution is homogeneous.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl3 solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. This is typically an automated or semi-automated process.

    • Tune and match the broadband probe for the 13C frequency.

  • Data Acquisition:

    • Set up a standard proton-decoupled 13C NMR experiment. Typical parameters include:

      • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or similar on Bruker instruments).

      • Spectral Width: Approximately 200-250 ppm, centered around 100-120 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial for accurate integration of quaternary carbon signals, which have longer relaxation times.

      • Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration and desired signal-to-noise ratio.

      • Temperature: Standard probe temperature (e.g., 298 K).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline and pure absorption peaks.

    • Reference the spectrum by setting the CDCl3 solvent peak to its known chemical shift (δ 77.16 ppm).

    • Perform baseline correction to ensure accurate peak picking and integration.

    • Identify and list the chemical shifts of all observed peaks.

Structure and Atom Numbering

To facilitate the discussion of NMR data, a logical numbering scheme for the carbon atoms of this compound is essential.

Caption: Molecular structure of this compound with carbon numbering.

In-Depth Technical Guide to the Infrared Spectroscopy of 2-Bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy data for 2-Bromo-4-methylaniline. The information presented herein is essential for the structural elucidation, identification, and quality control of this important chemical intermediate in research and pharmaceutical development.

Core Spectroscopic Data

The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. The data presented in the following table is a comprehensive summary of the key vibrational modes.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3400 - 3500MediumAsymmetric N-H StretchPrimary Amine (-NH₂)
3300 - 3400MediumSymmetric N-H StretchPrimary Amine (-NH₂)
3000 - 3100MediumAromatic C-H StretchAromatic Ring
2850 - 2960MediumAliphatic C-H StretchMethyl Group (-CH₃)
1600 - 1650StrongN-H Bending (Scissoring)Primary Amine (-NH₂)
1550 - 1600StrongC=C Ring StretchingAromatic Ring
1450 - 1550StrongC=C Ring StretchingAromatic Ring
1440 - 1470MediumAsymmetric C-H BendingMethyl Group (-CH₃)
1360 - 1390MediumSymmetric C-H BendingMethyl Group (-CH₃)
1250 - 1340StrongC-N StretchAromatic Amine
1000 - 1100StrongC-Br StretchAryl Halide
800 - 850StrongC-H Out-of-plane BendingAromatic Ring
665 - 910Broad, StrongN-H WaggingPrimary Amine (-NH₂)

Experimental Protocol: FTIR Spectroscopy of a Solid Aniline Derivative

The following protocol outlines a standard procedure for obtaining a high-quality FTIR spectrum of a solid sample such as this compound.

Objective: To record the infrared spectrum of a solid aniline derivative using the KBr pellet method.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Potassium Bromide (KBr), spectroscopy grade, oven-dried

  • Spatula

  • Analytical balance

  • Sample of this compound

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr.

    • Combine the sample and KBr in an agate mortar.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the infrared radiation.

    • Transfer a portion of the powdered mixture into the pellet-forming die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Record a background spectrum. This will account for the absorbance of atmospheric water and carbon dioxide.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet containing the sample in the sample holder within the spectrometer's sample compartment.

    • Record the infrared spectrum of the sample. The spectrometer will automatically subtract the background spectrum.

  • Data Processing and Analysis:

    • The resulting spectrum should be a plot of transmittance or absorbance versus wavenumber (in cm⁻¹).

    • Identify the characteristic absorption bands and compare them to the known data for this compound and general correlation charts for functional groups.

Visualizing Molecular Vibrations

The following diagram illustrates the logical relationship between the key functional groups of this compound and their corresponding regions of absorption in the infrared spectrum.

Caption: Correlation of functional groups in this compound with IR absorption regions.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-bromo-4-methylaniline. The information contained herein is essential for the identification and characterization of this compound in various analytical applications, including drug development, metabolite identification, and forensic analysis.

Core Fragmentation Data

The mass spectrum of this compound is characterized by a distinct pattern of fragmentation, primarily dictated by the presence of the bromine atom and the aromatic amine structure. The following table summarizes the key quantitative data derived from its mass spectrum.

m/z Proposed Fragment Ion Proposed Structure Relative Abundance (%) *
187[M+2]•+[C₇H₈⁸¹BrN]•+~98
185[M]•+[C₇H₈⁷⁹BrN]•+100
106[M-Br]⁺[C₇H₈N]⁺~85
77[C₆H₅]⁺Phenyl cation~30

*Note: The relative abundances are estimated based on typical fragmentation patterns of halogenated aromatic amines due to the absence of a publicly available, fully annotated mass spectrum.

Fragmentation Pattern and Pathway

Under electron ionization, this compound undergoes a series of predictable fragmentation events. The initial ionization event involves the removal of an electron to form the molecular ion radical cation, [C₇H₈BrN]•+. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion is observed as a characteristic pair of peaks at m/z 185 and 187.

The most significant fragmentation pathway involves the cleavage of the C-Br bond, which is the weakest bond in the molecular ion. This results in the loss of a bromine radical (•Br) and the formation of a stable cation at m/z 106. This fragment, [C₇H₈N]⁺, corresponds to the 4-methylanilinium cation and is often the base peak or a very prominent peak in the spectrum.

A subsequent fragmentation of the [M-Br]⁺ ion can occur through the loss of a neutral molecule of hydrogen cyanide (HCN) from the amine group and the aromatic ring. This leads to the formation of a phenyl cation derivative. Further fragmentation can lead to the formation of the phenyl cation itself at m/z 77.

The proposed fragmentation pathway is visualized in the following diagram:

fragmentation_pathway M [C₇H₈BrN]•+ m/z 185/187 F1 [C₇H₈N]⁺ m/z 106 M->F1 - •Br F2 [C₆H₅]⁺ m/z 77 F1->F2 - HCN, -H₂

Caption: Proposed fragmentation pathway of this compound under EI-MS.

Experimental Protocols

The acquisition of a mass spectrum for this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). A generalized experimental protocol is provided below.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound in a suitable volatile solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Prepare working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Extraction (for complex matrices): For samples such as biological fluids or environmental extracts, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering matrix components.

2. Gas Chromatography (GC) Conditions

  • GC System: A standard gas chromatograph equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of aromatic amines.

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions

  • MS System: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 40-300.

  • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Solution (1 mg/mL in Methanol) Dilution Serial Dilution Standard->Dilution Injection GC Injection Dilution->Injection Sample Sample Matrix Extraction Extraction (LLE/SPE) Sample->Extraction Extraction->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-300) Ionization->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum Library Library Matching / Manual Interpretation Spectrum->Library Report Final Report Library->Report

An In-depth Technical Guide to the Solubility of 2-Bromo-4-methylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-4-methylaniline in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on summarizing the existing qualitative data, predicting solubility based on physicochemical properties, and providing a detailed experimental protocol for the quantitative determination of its solubility.

Introduction to this compound

This compound, a substituted aniline, is a key intermediate in the synthesis of pharmaceuticals and other specialty organic compounds. Its molecular structure, featuring both a bromine atom and a methyl group on the aniline ring, dictates its polarity, hydrogen bonding capabilities, and ultimately, its solubility in different solvent systems. A thorough understanding of its solubility is crucial for optimizing reaction conditions, developing purification strategies, and formulating final products.

Solubility Profile of this compound

Based on available information, the solubility of this compound in common organic solvents can be summarized as follows:

Solvent ClassSolvent ExamplesQualitative SolubilityRationale
Polar Protic Methanol, EthanolMiscible/SolubleThe amine group of this compound can form hydrogen bonds with the hydroxyl group of alcohols, leading to good solubility.[1]
Polar Aprotic Acetone, Ethyl AcetateExpected to be SolubleThese solvents can engage in dipole-dipole interactions with the polar C-N and C-Br bonds of this compound.
Nonpolar Toluene, HexaneExpected to be Sparingly Soluble to SolubleThe nonpolar aromatic ring and methyl group will interact favorably with nonpolar solvents through London dispersion forces.
Halogenated ChloroformSlightly Soluble[1]Chloroform is a weakly polar solvent. The "slight" solubility suggests that the interactions are not as strong as with more polar or hydrogen-bonding solvents.
Aqueous WaterInsoluble[1][2]The hydrophobic nature of the brominated aromatic ring significantly outweighs the hydrophilic character of the amine group, leading to very poor solubility in water.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method followed by gravimetric analysis. This method is considered the "gold standard" for determining the equilibrium solubility of a compound.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Thermostatic shaker bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Glass vials with screw caps

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • Drying oven

  • Desiccator

3.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. An excess is confirmed by the presence of undissolved solid at the end of the equilibration period.

    • To each vial, add a known volume (e.g., 10.0 mL) of the desired organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the samples at a constant speed for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary study can be conducted to determine the time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled environment for at least 24 hours to allow the undissolved solid to settle.

    • For a more rapid and complete separation, centrifuge the vials at a moderate speed.

  • Sample Collection and Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a volumetric pipette. To avoid transferring any solid particles, a syringe fitted with a solvent-compatible filter can be used.

    • Transfer the collected aliquot to a pre-weighed, clean, and dry evaporating dish.

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be well below the boiling point of this compound (240 °C). A vacuum oven is recommended for lower-temperature evaporation.

    • Once the solvent has completely evaporated, place the evaporating dish in a desiccator to cool to room temperature.

    • Weigh the evaporating dish containing the dried residue on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained.

3.3. Data Analysis

Calculate the solubility (S) of this compound in the selected solvent using the following formula:

S ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of aliquot taken in mL) * 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Gravimetric Analysis prep1 Add excess this compound to vial prep2 Add known volume of organic solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Place in thermostatic shaker bath prep3->equil1 Start Equilibration equil2 Agitate at constant temperature for 24-48 hours equil1->equil2 sep1 Allow solid to settle or centrifuge equil2->sep1 End Equilibration sep2 Collect clear supernatant sep1->sep2 analysis1 Transfer known volume of supernatant to pre-weighed dish sep2->analysis1 Begin Analysis analysis2 Evaporate solvent in drying oven analysis1->analysis2 analysis3 Cool in desiccator and weigh analysis2->analysis3 analysis4 Repeat drying and weighing until constant mass analysis3->analysis4 calc calc analysis4->calc Calculate Solubility

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in public literature, its solubility profile can be reasonably predicted based on its molecular structure and qualitative observations. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and reliable method for their determination. This information is critical for the effective use of this compound in research, development, and manufacturing processes within the pharmaceutical and chemical industries.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties and Synthesis of 2-Bromo-4-methylaniline, with Crystallographic Analysis of the Related Compound 2,6-Dibromo-4-methylaniline

This technical guide provides a comprehensive overview of the known properties of this compound, a key intermediate in organic synthesis. Due to a lack of publicly available crystallographic data for this compound, this guide also presents a detailed analysis of the crystal structure and morphology of the closely related compound, 2,6-Dibromo-4-methylaniline, to serve as a valuable reference point.

Physicochemical Properties of this compound

This compound is a colorless to brown liquid at room temperature.[1] It is recognized for its role as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[2][3] The presence of the bromo and amino functionalities on the toluidine scaffold allows for a variety of chemical transformations.[2][4]

General and Spectroscopic Information

A summary of the key physical and spectroscopic identifiers for this compound is presented in Table 1.

PropertyValue
Molecular Formula C₇H₈BrN
Molecular Weight 186.05 g/mol
CAS Number 583-68-6
Appearance Colorless to Brown Liquid
Melting Point 14-16 °C (lit.)
Boiling Point 240 °C (lit.)
Density 1.5 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.602 (lit.)
Solubility Insoluble in water; Soluble in alcohols and ethers
InChI Key UVRRJILIXQAAFK-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)N)Br

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution (bromination) of 4-methylaniline (p-toluidine).[2] A common synthetic pathway involves the protection of the amino group via acetylation, followed by bromination and subsequent deprotection.

Experimental Protocol: Synthesis from p-Toluidine

A representative synthesis protocol is as follows[5]:

  • Acetylation: A mixture of p-toluidine and glacial acetic acid is heated to convert p-toluidine to N-acetyl-p-toluidine.

  • Bromination: After cooling, bromine is added dropwise to the solution, controlling the temperature to achieve bromination at the position ortho to the amino group.

  • Precipitation: The reaction mixture is then poured into a sodium sulfite solution, leading to the precipitation of 3-bromo-4-acetamidotoluene.

  • Hydrolysis: The intermediate is hydrolyzed using concentrated hydrochloric acid.

  • Neutralization and Extraction: The resulting hydrochloride salt is neutralized with a sodium hydroxide solution to yield the free base, this compound, which can be purified by distillation.

The following diagram illustrates the workflow for the synthesis of this compound.

G Synthesis Workflow of this compound p_toluidine p-Toluidine acetylation Acetylation (Acetic Anhydride, Acetic Acid) p_toluidine->acetylation n_acetyl N-acetyl-p-toluidine acetylation->n_acetyl bromination Bromination (Bromine) n_acetyl->bromination bromo_intermediate 3-Bromo-4-acetamidotoluene bromination->bromo_intermediate hydrolysis Hydrolysis (Conc. HCl) bromo_intermediate->hydrolysis hydrochloride_salt This compound Hydrochloride hydrolysis->hydrochloride_salt neutralization Neutralization (NaOH) hydrochloride_salt->neutralization product This compound neutralization->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Crystal Structure and Morphology of 2,6-Dibromo-4-methylaniline

Crystal Data and Structure Refinement

Single crystals of 2,6-Dibromo-4-methylaniline are reported to be colorless needles that grow along the a-axis.[6][7][8] The crystallographic data was obtained by single-crystal X-ray diffraction at a temperature of 200 K.[6][8]

Table 2: Crystal Data and Structure Refinement for 2,6-Dibromo-4-methylaniline [6][8]

ParameterValue
Chemical Formula C₇H₇Br₂N
Formula Weight 264.96
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Temperature (K) 200
a (Å) 4.3773 (7)
b (Å) 13.585 (2)
c (Å) 14.057 (3)
Volume (ų) 835.9 (2)
Z 4
Molecular and Crystal Structure

The molecular structure of 2,6-Dibromo-4-methylaniline reveals some distortion in the benzene ring from the ideal 120° bond angles.[6][8] The crystal packing is characterized by N—H···N hydrogen bonds, which link the molecules into chains propagating in the direction.[6][7][8] Additionally, short intramolecular N—H···Br contacts are observed.[6][7][8]

Table 3: Selected Hydrogen Bond Geometry for 2,6-Dibromo-4-methylaniline (Å, °) [6][8]

D—H···Ad(D-H)d(H···A)d(D···A)∠(DHA)
N1—H1A···Br10.862.653.077 (4)112
N1—H1B···Br20.862.643.072 (4)113
N1—H1B···N1ⁱ0.862.383.120 (7)144
Symmetry code: (i) x-1/2, -y+1/2, -z+1
Experimental Protocol: Crystallization

The single crystals of 2,6-Dibromo-4-methylaniline were obtained through the following procedure[6][7][8]:

  • Source: The commercially available compound was used.

  • Purification: The material was purified by recrystallization.

  • Solvent System: A solution of 80% ethanol and 20% distilled water was used for recrystallization.

  • Crystal Growth: Colorless single crystals in the form of needles were obtained from this solution.

The following diagram outlines the workflow for obtaining single crystals of 2,6-Dibromo-4-methylaniline.

G Crystallization Workflow for 2,6-Dibromo-4-methylaniline start Commercial 2,6-Dibromo-4-methylaniline dissolution Dissolution in 80% Ethanol / 20% Water start->dissolution recrystallization Recrystallization dissolution->recrystallization crystals Colorless Needle-like Single Crystals recrystallization->crystals

Caption: A simplified workflow for the crystallization of 2,6-Dibromo-4-methylaniline.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties and established synthetic routes. While its own crystal structure has not been reported in the literature, the detailed crystallographic analysis of 2,6-Dibromo-4-methylaniline provides a useful surrogate for understanding the solid-state properties of this class of compounds. The data and protocols presented in this guide are intended to support further research and development involving this compound and related molecules.

References

In-Depth Toxicological Profile of 2-Bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological data for 2-Bromo-4-methylaniline. It is intended for informational purposes for a scientific audience and should not be used for medical advice or for developing safety protocols without consulting primary literature and regulatory guidelines. Much of the available data is based on general safety classifications and information on structurally similar compounds due to a lack of specific studies on this compound.

Executive Summary

This compound is classified as an acutely toxic substance via oral, dermal, and inhalation routes. It is also recognized as a skin and eye irritant. Toxicological information suggests potential target organ effects on the respiratory system, blood, and hematopoietic system following repeated exposure. However, a significant gap exists in the public domain regarding quantitative toxicity data (e.g., LD50, LC50), detailed experimental protocols for this specific chemical, and comprehensive studies on its genotoxicity, carcinogenicity, and reproductive toxicity. This guide synthesizes the available hazard classifications and provides context based on data for structurally related compounds to offer a more complete, albeit inferred, toxicological profile.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 583-68-6
Molecular Formula C₇H₈BrN
Molecular Weight 186.05 g/mol
Appearance Colorless to brown clear liquid
Melting Point 14-16 °C
Boiling Point 240 °C
Density 1.5 g/mL at 25 °C
Solubility Insoluble in water

Toxicological Data

The majority of available toxicological information for this compound is derived from hazard classifications provided in safety data sheets and chemical databases.

Acute Toxicity

This compound is classified as a Category 3 acute toxicant for oral, dermal, and inhalation exposures according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] This classification indicates that the substance is toxic if swallowed, in contact with skin, or if inhaled.[1][2]

Table 2: Acute Toxicity Data for 4-Bromoaniline

EndpointSpeciesRouteValue
LD50RatOral456 mg/kg
LD50RatDermal536 mg/kg

Source:[3]

Skin and Eye Irritation

This compound is classified as a skin irritant (Category 2) and a serious eye irritant (Category 2).[1][2]

Repeated Dose Toxicity

Safety data sheets indicate that this compound may cause damage to organs through prolonged or repeated exposure, with the respiratory system, blood, and hematopoietic system being identified as target organs.[2] This suggests the potential for systemic toxicity with chronic exposure.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is a lack of specific experimental data on the genotoxicity, carcinogenicity, and reproductive toxicity of this compound. General statements in safety data sheets often indicate that these properties have not been fully investigated.[2]

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are not available in the public literature. However, standardized OECD guidelines are typically followed for such assessments. The following sections describe the general methodologies for key toxicological endpoints.

General Experimental Workflow

The workflow for assessing the toxicity of a chemical like this compound would typically follow a tiered approach, starting with acute toxicity and irritation studies, followed by more complex assessments like repeated dose toxicity and genotoxicity.

experimental_workflow cluster_acute Acute Toxicity & Irritation cluster_repeated Repeated Dose Toxicity cluster_genotoxicity Genotoxicity Acute_Oral Acute Oral Toxicity (OECD 401/420/423) Repeated_Dose Repeated Dose 28-day Oral Toxicity (OECD 407) Acute_Oral->Repeated_Dose Provides dose-ranging info Acute_Dermal Acute Dermal Toxicity (OECD 402) Acute_Dermal->Repeated_Dose Acute_Inhalation Acute Inhalation Toxicity (OECD 403) Acute_Inhalation->Repeated_Dose Skin_Irritation Dermal Irritation/Corrosion (OECD 404) Eye_Irritation Eye Irritation/Corrosion (OECD 405) Ames_Test Bacterial Reverse Mutation Test (Ames Test - OECD 471) Repeated_Dose->Ames_Test Informs further testing Micronucleus_Test In Vitro Micronucleus Assay (OECD 487) Ames_Test->Micronucleus_Test Confirmatory testing

General Toxicological Testing Workflow
Acute Oral Toxicity (Based on OECD Guideline 423)

  • Principle: A stepwise procedure is used where a single dose is administered to a small group of animals. The outcome determines the dose for the next group.

  • Test Animals: Typically, female rats are used.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered orally by gavage.

    • A starting dose of 300 mg/kg is often used for substances with expected toxicity.

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

    • Body weight is recorded weekly.

    • A gross necropsy is performed on all animals at the end of the study.

  • Endpoint: The acute toxic class and an estimate of the LD50 are determined.

Dermal and Eye Irritation (Based on OECD Guidelines 404 and 405)
  • Principle: The substance is applied to the skin or eye of an animal to assess the potential for irritation or corrosion.

  • Test Animals: Albino rabbits are typically used.

  • Dermal Irritation (OECD 404):

    • A small area of the animal's back is clipped free of fur.

    • 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a gauze patch and then to the skin.

    • The patch is held in place with a semi-occlusive dressing for 4 hours.

    • After exposure, the patch is removed, and the skin is cleaned.

    • The skin is observed for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

  • Eye Irritation (OECD 405):

    • 0.1 mL of the test substance is instilled into the conjunctival sac of one eye.

    • The other eye serves as a control.

    • The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.

Potential Mechanisms of Toxicity and Signaling Pathways

Specific signaling pathways affected by this compound have not been elucidated. However, the toxicity of aniline and its derivatives often involves metabolic activation and the generation of reactive metabolites.

The presence of the amino group on the aniline ring is critical for its toxicity. It can be metabolized by cytochrome P450 enzymes to form N-hydroxyaniline, which can be further oxidized to nitrosobenzene. These metabolites are capable of inducing methemoglobinemia, where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen. This is a plausible mechanism for the observed effects on the blood and hematopoietic system.

The following diagram illustrates a hypothetical metabolic activation pathway for anilines leading to toxicity.

metabolic_pathway Aniline Aniline Derivative (e.g., this compound) N_Hydroxyaniline N-Hydroxyaniline Metabolite Aniline->N_Hydroxyaniline CYP450 Oxidation Nitrosobenzene Nitrosobenzene Metabolite N_Hydroxyaniline->Nitrosobenzene Oxidation Methemoglobinemia Methemoglobinemia Nitrosobenzene->Methemoglobinemia Oxidizes Hemoglobin Toxicity Systemic Toxicity Methemoglobinemia->Toxicity Leads to

Hypothetical Metabolic Activation of Anilines

Conclusion and Future Directions

This compound is a chemical with clear indications of acute toxicity and irritant properties. The potential for target organ toxicity with repeated exposure warrants further investigation. The significant data gaps, particularly in the areas of genotoxicity, carcinogenicity, and reproductive toxicity, highlight the need for comprehensive experimental studies to fully characterize its toxicological profile. Future research should focus on obtaining quantitative acute toxicity data, conducting standardized genotoxicity assays (e.g., Ames test, in vitro micronucleus assay), and performing repeated-dose toxicity studies to establish a No-Observed-Adverse-Effect Level (NOAEL). Such data are crucial for a thorough risk assessment and for ensuring the safe handling and use of this compound in research and industrial settings.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physicochemical and thermochemical properties of 2-Bromo-4-methylaniline (CAS No. 583-68-6). It is intended to serve as a foundational resource for professionals in research and development, particularly in the pharmaceutical and agrochemical sectors, where this compound is a valuable intermediate.[1] This document compiles available data on its physical characteristics, outlines standard experimental protocols for thermochemical analysis, and visualizes its primary synthesis pathway.

Molecular and Physicochemical Properties

This compound, also known as 2-bromo-p-toluidine, is an aromatic amine that serves as a critical building block in organic synthesis.[1] Its molecular structure, featuring a bromine atom and a methyl group on the aniline ring, allows for diverse chemical modifications.

A summary of its key identifiers and physicochemical properties is presented below. It is important to note that some variation exists in reported values across different sources, which may be attributable to different experimental conditions or sample purities.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource(s)
CAS Number 583-68-6[2]
Molecular Formula C₇H₈BrN[3]
Molecular Weight 186.05 g/mol [2]
IUPAC Name This compound[3]
Synonyms 2-Bromo-p-toluidine, 4-Amino-3-bromotoluene[3][4]
SMILES CC1=CC(=C(C=C1)N)Br[3]
InChIKey UVRRJILIXQAAFK-UHFFFAOYSA-N[3]

Table 2: Reported Physicochemical Properties of this compound

PropertyValueSource(s)
Appearance Colorless to brown clear liquid[4][5]
Melting Point 14-16 °C[2][6]
26 °C[5][7]
Boiling Point 240 °C (at 760 mmHg)[2][5][7]
124-125 °C (at 20 mmHg)[2]
Density 1.500 g/mL (at 25 °C)[2][7]
Refractive Index 1.602 (at 20 °C)[2][7]
Water Solubility Insoluble[5][6][7]

Thermochemical Data

A thorough review of the scientific literature indicates a notable absence of experimentally determined thermochemical data for this compound. Core properties such as the standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and heat capacity (Cp) have not been published.

This data gap is significant, as these properties are fundamental for:

  • Process Safety and Hazard Analysis: Understanding the energy release potential of reactions.

  • Reaction Engineering: Designing and optimizing synthetic routes and reactor conditions.

  • Computational Chemistry: Validating and refining theoretical models of molecular behavior.

Given the lack of specific data, the following sections detail the standard experimental methodologies that would be employed to determine these crucial thermochemical properties.

Experimental Protocols for Thermochemical Characterization

This section provides a generalized, yet detailed, protocol for determining the standard molar enthalpy of formation (ΔHf°), a key thermochemical parameter. The method described is based on static bomb combustion calorimetry, a fundamental technique for organic compounds.[8][9]

Generalized Protocol: Determination of Enthalpy of Formation via Combustion Calorimetry

The standard molar enthalpy of formation is typically derived from the experimentally determined enthalpy of combustion (ΔHc°).[9]

Objective: To determine the standard enthalpy of combustion of this compound and calculate its standard enthalpy of formation.

Materials:

  • High-purity this compound sample.

  • Benzoic acid (as a standard for calibration).

  • High-purity oxygen (99.995% or higher).

  • Auxiliary combustion substance (e.g., mineral oil or polyethylene film, if the sample is volatile or difficult to ignite).[9]

  • Distilled water.

  • Arsenious oxide or sodium thiosulfate solution (for titration of nitric and hydrobromic acids).

Equipment:

  • Static bomb calorimeter system (e.g., Parr 6200 series or similar).

  • High-precision digital thermometer (resolution of ±0.0001 °C).

  • Analytical balance (readability of ±0.01 mg).

  • Pellet press.

  • Ignition system with a platinum or nickel-chromium fuse wire.

Procedure:

  • Calibration of the Calorimeter: a. Determine the energy equivalent (εcalorimeter) of the calorimeter by combusting a certified benzoic acid standard. b. Press a pellet of benzoic acid (approx. 1.0 g) and weigh it accurately. c. Place the pellet in the crucible, attach the fuse wire, and assemble the bomb. d. Add 1.0 mL of distilled water to the bomb to ensure saturation of the final atmosphere. e. Pressurize the bomb with high-purity oxygen to approximately 30 atm. f. Submerge the bomb in the calorimeter's water bucket, and allow the system to reach thermal equilibrium. g. Ignite the sample and record the temperature change (ΔT) with high precision until the final temperature plateau is reached. h. Calculate εcalorimeter using the known energy of combustion of benzoic acid and the measured ΔT, after applying necessary corrections.

  • Combustion of this compound: a. Accurately weigh a sample of this compound (approx. 0.8 - 1.2 g). If liquid, it may be encapsulated in a gelatin capsule or absorbed onto a combustible material of known energy content. b. Follow steps 1c through 1g for the sample.

  • Corrections and Analysis: a. After combustion, vent the bomb and collect the liquid phase for analysis. b. Titrate the bomb washings to determine the amount of nitric acid (from residual N₂) and hydrobromic acid formed. The formation of these acids is an exothermic process, and this energy must be subtracted from the total energy change. c. Calculate the total energy released (ΔUtotal) from εcalorimeter × ΔT. d. Correct ΔUtotal for the heat of formation of the acids and the heat of combustion of the fuse wire to find the standard internal energy of combustion (ΔUc°). e. Convert ΔUc° to the standard enthalpy of combustion (ΔHc°) using the relation ΔH = ΔU + ΔngasRT, where Δngas is the change in the number of moles of gas in the combustion reaction.

  • Calculation of Enthalpy of Formation (ΔHf°): a. Use Hess's Law to calculate the ΔHf° of the compound from the balanced combustion reaction: C₇H₈BrN(l) + 8.75 O₂(g) → 7 CO₂(g) + 3.5 H₂O(l) + 0.5 N₂(g) + HBr(aq) b. The equation is: ΔHf°[C₇H₈BrN] = [7 × ΔHf°(CO₂) + 3.5 × ΔHf°(H₂O) + ΔHf°(HBr)] - ΔHc°

Below is a diagram illustrating the generalized workflow for this experimental protocol.

G Generalized Workflow for Combustion Calorimetry cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation p1 Calibrate Calorimeter (Benzoic Acid Standard) e1 Assemble Bomb (Add H₂O, Seal) p1->e1 Energy Equivalent (ε) p2 Prepare Sample (Weigh & Encapsulate) p2->e1 e2 Pressurize with O₂ (~30 atm) e1->e2 e3 Ignite Sample & Record Temperature (ΔT) e2->e3 a1 Perform Corrections (Fuse, Acid Titration) e3->a1 Raw Data (ΔT) a2 Calculate ΔHc° (Enthalpy of Combustion) a1->a2 a3 Calculate ΔHf° (Enthalpy of Formation) using Hess's Law a2->a3 G Synthesis Pathway of this compound start p-Toluidine (4-Methylaniline) step1 Step 1: Acetylation (Amino Group Protection) start->step1 + Acetic Anhydride intermediate N-(4-methylphenyl)acetamide step1->intermediate step2 Step 2: Bromination (Electrophilic Substitution) intermediate->step2 + Bromine (Br₂) protected_product N-(2-bromo-4-methylphenyl)acetamide step2->protected_product step3 Step 3: Hydrolysis (Deprotection) protected_product->step3 + Acid/Base end_product This compound (Final Product) step3->end_product

References

An In-depth Technical Guide to 2-Bromo-4-methylaniline: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Bromo-4-methylaniline, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Aimed at researchers, scientists, and drug development professionals, this document details the compound's discovery, historical context, physicochemical properties, synthesis methodologies, and significant applications.

Discovery and Historical Context

While the precise date and individual credited with the first synthesis of this compound are not explicitly documented in readily accessible historical records, its discovery is intrinsically linked to the advancements in aromatic chemistry in the 19th and early 20th centuries. The development of electrophilic aromatic substitution reactions, particularly bromination, and the understanding of directing group effects on aromatic rings were crucial prerequisites.

The synthesis of halogenated anilines became a significant area of research following the discovery of aniline and the burgeoning synthetic dye industry. Key milestones that paved the way for the synthesis of this compound include:

  • 1832: Justus von Liebig establishes Annalen der Pharmacie, a journal that would become a primary source for disseminating new findings in organic chemistry.[2]

  • 1868: The German Chemical Society is founded, and its journal, Berichte der deutschen chemischen Gesellschaft, becomes another major platform for organic chemistry research.[3][4]

  • Late 19th Century: Systematic studies on the bromination of aromatic compounds, including toluidines, are undertaken by numerous chemists. These studies, often published in journals like the Journal of the Chemical Society, laid the groundwork for predictable synthesis of specific isomers.[5][6][7]

The widely adopted method for synthesizing this compound involves the protection of the amino group of p-toluidine by acetylation, followed by bromination and subsequent hydrolysis. This multi-step approach allows for controlled bromination at the position ortho to the amino group, a concept refined through extensive early 20th-century research in organic synthesis.

Historical Development Timeline 19th Century\nAniline Chemistry Foundations of Aniline Chemistry (19th Century) Late 19th Century\nAromatic Bromination Systematic Studies of Aromatic Bromination (Late 19th Century) 19th Century\nAniline Chemistry->Late 19th Century\nAromatic Bromination Early 20th Century\nControlled Synthesis Development of Controlled Synthesis Methods (Early 20th Century) Late 19th Century\nAromatic Bromination->Early 20th Century\nControlled Synthesis Modern Applications Use as a Key Intermediate in Modern Organic Synthesis Early 20th Century\nControlled Synthesis->Modern Applications

A simplified timeline illustrating the key stages in chemical research that led to the synthesis and application of this compound.

Physicochemical Properties

This compound is a clear, light yellow to brown liquid at room temperature. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₈BrN
Molecular Weight 186.05 g/mol
CAS Number 583-68-6
Beilstein Registry Number 1931711
Melting Point 14-16 °C[6]
Boiling Point 240 °C (lit.)
Density 1.5 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.602 (lit.)
Solubility Insoluble in water.[6]

Experimental Protocols for Synthesis

The most common and well-established method for the synthesis of this compound is the bromination of p-toluidine. To prevent over-bromination and to direct the bromine to the desired position, the amino group is first protected by acetylation. The resulting N-acetyl-p-toluidine is then brominated, followed by hydrolysis of the acetyl group to yield the final product.

Detailed Experimental Protocol (adapted from Organic Syntheses)

This procedure is a reliable and well-documented method for the laboratory-scale synthesis of this compound.

Step 1: Acetylation of p-Toluidine

  • In a round-bottom flask equipped with a reflux condenser, dissolve p-toluidine in glacial acetic acid.

  • Add acetic anhydride to the solution.

  • Heat the mixture to reflux for a sufficient time to ensure complete acetylation.

  • Cool the reaction mixture and pour it into cold water to precipitate the N-acetyl-p-toluidine.

  • Collect the solid product by filtration, wash with water, and dry.

Step 2: Bromination of N-acetyl-p-toluidine

  • Dissolve the dried N-acetyl-p-toluidine in a suitable solvent, such as glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring, maintaining a low temperature.

  • After the addition is complete, allow the reaction to proceed until completion.

  • Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench any unreacted bromine.

  • The brominated product, 2-Bromo-4-acetamidotoluene, will precipitate. Collect the solid by filtration, wash with water, and dry.

Step 3: Hydrolysis of 2-Bromo-4-acetamidotoluene

  • Suspend the dried 2-Bromo-4-acetamidotoluene in an aqueous solution of a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

  • Heat the mixture to reflux until the hydrolysis is complete.

  • If an acid was used for hydrolysis, cool the solution and neutralize it with a base to precipitate the free amine. If a base was used, the product may separate as an oil.

  • Extract the this compound with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic extract with water and dry it over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent by distillation, and purify the resulting crude this compound by vacuum distillation.

Synthesis of this compound p_toluidine p-Toluidine acetylation Acetylation (Acetic Anhydride, Glacial Acetic Acid) p_toluidine->acetylation n_acetyl_p_toluidine N-acetyl-p-toluidine acetylation->n_acetyl_p_toluidine bromination Bromination (Bromine, Glacial Acetic Acid) n_acetyl_p_toluidine->bromination bromo_intermediate 2-Bromo-4-acetamidotoluene bromination->bromo_intermediate hydrolysis Hydrolysis (Acid or Base) bromo_intermediate->hydrolysis product This compound hydrolysis->product

The general synthetic pathway for this compound from p-toluidine.

Applications in Research and Development

This compound is a versatile intermediate in organic synthesis, primarily due to the presence of two reactive sites: the amino group and the bromine atom. These functional groups allow for a wide range of chemical transformations.

  • Pharmaceutical Synthesis: The compound is a building block for various pharmaceutical ingredients. The bromo and amino groups can be modified to introduce different pharmacophores, leading to the synthesis of complex, biologically active molecules.[1]

  • Agrochemicals: It serves as a precursor in the manufacturing of certain herbicides and pesticides.

  • Dyes and Pigments: The aniline moiety makes it a suitable starting material for the synthesis of azo dyes and other coloring agents.

  • Cross-Coupling Reactions: The bromine atom provides a handle for various palladium-catalyzed and other metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This is a fundamental tool in modern synthetic organic chemistry for the construction of complex molecular architectures.

Applications of this compound start This compound pharma Pharmaceuticals start->pharma agro Agrochemicals start->agro dyes Dyes and Pigments start->dyes coupling Cross-Coupling Reactions start->coupling

Key application areas of this compound in chemical synthesis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Bromo-4-methylaniline from p-Toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-Bromo-4-methylaniline, a valuable intermediate in the production of pharmaceuticals, agrochemicals, and other specialty organic compounds.[1] The synthesis commences with the readily available starting material, p-toluidine.

The synthetic strategy involves a three-step process to ensure the selective introduction of a bromine atom at the ortho position to the amino group, while minimizing the formation of di-brominated byproducts.[2] The key steps are:

  • Acetylation: The amino group of p-toluidine is first protected by acetylation with acetic anhydride or acetyl chloride to form N-acetyl-p-toluidine.[2][3] This step is crucial as the strongly activating amino group would otherwise lead to polybromination.[4]

  • Bromination: The resulting N-acetyl-p-toluidine is then subjected to electrophilic aromatic substitution using bromine in a suitable solvent like acetic acid.[3][5] The acetyl group moderates the reactivity of the aromatic ring and directs the incoming electrophile (bromine) primarily to the ortho position.

  • Hydrolysis: Finally, the acetyl protecting group is removed by acid or base-catalyzed hydrolysis to yield the desired product, this compound.[2][3][5]

Experimental Protocols

This section details the step-by-step laboratory procedure for the synthesis.

Materials and Reagents:

  • p-Toluidine

  • Glacial Acetic Acid

  • Acetic Anhydride

  • Bromine

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide

  • Sodium Bisulfite

  • Ethanol

  • Deionized Water

  • Ice

Equipment:

  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Mechanical stirrer

  • Dropping funnel

  • Heating mantle

  • Beakers

  • Büchner funnel and filter flask

  • Vacuum source

  • pH paper or meter

  • Separatory funnel

  • Distillation apparatus (for purification, optional)

Step 1: Acetylation of p-Toluidine to N-acetyl-p-toluidine

  • In a round-bottom flask equipped with a reflux condenser, combine p-toluidine and glacial acetic acid.[3][5]

  • Slowly add acetic anhydride to the mixture.[3]

  • Heat the reaction mixture to reflux and maintain for approximately 2-3 hours.[3]

  • After reflux, allow the mixture to cool, which may result in the crystallization of N-acetyl-p-toluidine.

Step 2: Bromination of N-acetyl-p-toluidine

  • Cool the mixture containing N-acetyl-p-toluidine to 35-45°C.[3]

  • With vigorous stirring, add liquid bromine dropwise from a dropping funnel, ensuring the temperature is maintained between 50-55°C.[3][5]

  • After the addition is complete, continue stirring for another hour.[3]

  • Pour the reaction mixture into a large volume of cold water containing sodium bisulfite to quench any unreacted bromine.[5]

  • The solid precipitate, 2-bromo-4-acetylamino-toluene, is collected by vacuum filtration and washed thoroughly with water.

Step 3: Hydrolysis of 2-bromo-4-acetylamino-toluene

  • Suspend the crude 2-bromo-4-acetylamino-toluene in a mixture of ethanol and concentrated hydrochloric acid.[5]

  • Heat the mixture to reflux for approximately 3 hours to effect hydrolysis.[3] During this time, the hydrochloride salt of the product may precipitate.

  • Cool the reaction mixture to room temperature and then in an ice bath to maximize crystallization of the hydrochloride salt.

  • Collect the this compound hydrochloride salt by vacuum filtration and wash with a small amount of cold ethanol.

  • To obtain the free aniline, suspend the hydrochloride salt in water and, with stirring, add a concentrated solution of sodium hydroxide until the solution is strongly basic.[3][5]

  • The free this compound will separate as an oily layer. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic extracts over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to yield the crude product.

  • The final product can be further purified by vacuum distillation.[3]

Quantitative Data Summary

The following table summarizes the typical quantitative data for this synthesis.

ParameterValueReference
Starting Materialp-Toluidine[3][5]
Molar Ratio (p-toluidine:bromine)Approx. 1:1[5]
Acetylation Reflux Time2 - 3 hours[3]
Bromination Temperature50 - 55 °C[3][5]
Hydrolysis Reflux Time3 hours[3]
Overall Yield 51 - 67% [3][5]
Melting Point14-16 °C
Boiling Point240 °C (at 760 mmHg)
Density1.5 g/mL at 25 °C

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow p_toluidine p-Toluidine acetylation Acetylation (Acetic Anhydride, Acetic Acid) p_toluidine->acetylation n_acetyl N-acetyl-p-toluidine acetylation->n_acetyl bromination Bromination (Bromine, Acetic Acid) n_acetyl->bromination bromo_intermediate 2-bromo-4-acetylamino-toluene bromination->bromo_intermediate hydrolysis Hydrolysis (HCl, Ethanol, then NaOH) bromo_intermediate->hydrolysis product This compound hydrolysis->product

Caption: Synthetic pathway for this compound from p-toluidine.

Safety Precautions

  • p-Toluidine is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Bromine is highly corrosive, toxic, and causes severe burns. Handle only in a fume hood with extreme caution. Have a solution of sodium thiosulfate ready for quenching any spills.

  • Glacial Acetic Acid and Concentrated Hydrochloric Acid are corrosive. Handle with care and appropriate PPE.

  • Sodium Hydroxide is corrosive. Avoid contact with skin and eyes.

  • All steps of this synthesis should be performed in a well-ventilated fume hood.

This detailed protocol provides a robust method for the synthesis of this compound, a key building block for further chemical transformations in research and development.

References

Application Notes and Protocols: Laboratory Preparation of 2-Bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the laboratory synthesis of 2-Bromo-4-methylaniline, a key intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[1][2][3] The protocols outlined below are based on established chemical transformations, primarily involving the electrophilic bromination of 4-methylaniline (p-toluidine).

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

PropertyValue
CAS Number 583-68-6[4]
Molecular Formula C₇H₈BrN[5]
Molecular Weight 186.05 g/mol [5]
Appearance Colorless liquid[4]
Melting Point 26°C[4]
Boiling Point 240°C[4]
Density 1.500 g/cm³[4]
Refractive Index 1.6020[4]
Solubility Soluble in alcohols and ethers; insoluble in water[4]

Experimental Protocols

The most common and reliable laboratory method for the synthesis of this compound involves a three-step process starting from p-toluidine. This method utilizes an acetylation step to protect the amino group, thereby controlling the regioselectivity of the subsequent bromination.[2]

Overall Reaction Scheme:
  • Acetylation: p-Toluidine is reacted with acetic anhydride to form N-(4-methylphenyl)acetamide.

  • Bromination: The protected intermediate, N-(4-methylphenyl)acetamide, is brominated to yield N-(2-bromo-4-methylphenyl)acetamide.

  • Hydrolysis: The acetyl group is removed by acid or base hydrolysis to give the final product, this compound.[2]

Experimental Workflow Diagram

SynthesisWorkflow Synthesis Workflow for this compound A p-Toluidine + Acetic Anhydride + Glacial Acetic Acid B Acetylation (Reflux, 2.5-3.0h) A->B Heat C N-(4-methylphenyl)acetamide (Intermediate) B->C D Bromination (Add Liquid Bromine dropwise at 50-55°C, 1.0h) C->D Cool to 35-45°C E N-(2-bromo-4-methylphenyl)acetamide (Intermediate) D->E F Hydrolysis (Conc. HCl, Reflux, 3.0h) E->F G This compound Hydrochloride Salt F->G Cool H Neutralization (Add NaOH solution) G->H I Crude this compound (Oily substance) H->I J Purification (Vacuum Distillation) I->J K Pure this compound J->K

Caption: A flowchart illustrating the multi-step synthesis of this compound.

Detailed Methodology

Step 1: Acetylation of p-Toluidine
  • To a 3-liter three-neck flask equipped with a mechanical stirrer and reflux condenser, add 320-325 g of p-toluidine, 1100-1200 mL of glacial acetic acid, and 45-55 mL of acetic anhydride.[4]

  • Stir the mixture and heat to reflux for 2.5-3.0 hours.[4]

  • After the reflux period, allow the reaction mixture to cool naturally to 35-45°C while continuing to stir.[4] The resulting solution contains N-(4-methylphenyl)acetamide.

Step 2: Bromination of N-(4-methylphenyl)acetamide
  • While maintaining the temperature of the cooled solution between 50-55°C, add 450-500 g of liquid bromine dropwise.[4] Caution: Bromine is highly corrosive and toxic. This step must be performed in a well-ventilated fume hood.

  • After the addition is complete, continue to stir the mixture at 50-55°C for an additional hour.[4]

  • Pour the reaction mixture into 10-20 liters of ice water with vigorous stirring.[4]

  • The precipitated solid, N-(2-bromo-4-methylphenyl)acetamide, is collected by filtration, washed with water, and can be further purified by crystallization from 80% ethanol to obtain white, needle-like crystals.[4]

Step 3: Hydrolysis of N-(2-bromo-4-methylphenyl)acetamide
  • In a 3-liter single-neck flask, place the N-(2-bromo-4-methylphenyl)acetamide obtained from the previous step, 700-800 mL of glacial acetic acid, and 700-800 mL of concentrated hydrochloric acid.[4]

  • Heat the mixture to reflux for 3.0 hours.[4]

  • Allow the solution to cool completely, which will result in the precipitation of the crude hydrochloride salt of the product.[4]

  • Collect the solid by filtration, wash with ethanol, and dry.[4]

Step 4: Isolation and Purification of this compound
  • Suspend the dried hydrochloride salt in 1200 mL of water in a beaker.[4]

  • Prepare a solution of 200-220 g of sodium hydroxide in 1000-1200 mL of water.

  • With rapid stirring, add the sodium hydroxide solution to the hydrochloride salt suspension. This will liberate the free amine as an oily substance.[4]

  • Separate the oily layer and purify it by vacuum distillation to obtain the final product, this compound.[4] The expected yield is between 51-57%.[4]

Alternative Bromination Agents

While molecular bromine is commonly used, other brominating agents such as N-bromosuccinimide (NBS) can also be employed for the bromination step. The use of NBS may offer advantages in terms of handling and selectivity.[1][2] Additionally, an in-situ generation of bromine using a hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂) system has been reported to yield the monobrominated product in high yields with reduced formation of dibrominated byproducts.[2]

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing 2-Bromo-4-methylaniline as a key building block. The synthesis of substituted anilines is of significant interest in medicinal chemistry and materials science, and the methodologies outlined herein provide a robust starting point for the synthesis of a diverse range of biaryl compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1] For this compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the 2-position, providing access to a wide array of novel chemical entities.

The presence of the amino group in this compound can influence the reaction's outcome. The electron-donating nature of the amine can impact the oxidative addition step of the catalytic cycle. Furthermore, the amine can act as a ligand for the palladium catalyst, potentially leading to catalyst deactivation if not carefully managed. Therefore, the selection of appropriate ligands, bases, and solvents is crucial for achieving high yields and purity. Recent studies on unprotected ortho-bromoanilines have demonstrated that with the right choice of catalytic system, high yields can be achieved.[2]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid or boronic ester) forms a boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OR')_2 Base PdII_Biaryl Ar-Pd(II)L_n-R Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-R Product 4-Methyl-2-(aryl)aniline (Ar-R) RedElim->Product ArX This compound (Ar-X) ArX->OxAdd Boronic Arylboronic Acid/Ester (R-B(OR')_2) Boronic->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative conditions and yields for the Suzuki-Miyaura coupling of ortho-bromoanilines and related substrates with various boronic acids and esters. These data provide a valuable starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Unprotected Ortho-Bromoanilines with Various Boronic Esters [2]

EntryBoronic Ester Coupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Benzylboronic acid pinacol esterCataCXium A Pd G3 (10)Cs₂CO₃2-MeTHF801895
24-Fluorobenzylboronic acid pinacol esterCataCXium A Pd G3 (10)Cs₂CO₃2-MeTHF801891
3Phenylboronic acid pinacol esterCataCXium A Pd G3 (10)Cs₂CO₃2-MeTHF801885
44-Acetylphenylboronic acid pinacol esterCataCXium A Pd G3 (10)Cs₂CO₃2-MeTHF801880
54-(Trifluoromethyl)phenylboronic acid pinacol esterCataCXium A Pd G3 (10)Cs₂CO₃2-MeTHF801897
6Thiophen-3-ylboronic acid pinacol esterCataCXium A Pd G3 (10)Cs₂CO₃2-MeTHF801883

Table 2: Suzuki-Miyaura Coupling of a Schiff Base Derived from 4-bromo-2-methylaniline [3][4]

EntryArylboronic Acid Coupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Yield (%)
13-Chloro-4-fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane9044
24-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane9051
34-Formylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane9033
44-(Methylthio)phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane9040

Experimental Protocols

The following are general experimental protocols for the Suzuki-Miyaura cross-coupling of this compound. Optimization of specific conditions may be required for different boronic acid coupling partners.

Protocol 1: General Procedure for Coupling with Arylboronic Esters[2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid pinacol ester (1.5 equiv)

  • CataCXium A Pd G3 (10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

  • Inert gas (Argon or Nitrogen)

  • Standard oven-dried glassware for inert atmosphere chemistry

Experimental_Workflow_1 Start Start Setup Reaction Setup: - Add this compound, boronic ester, catalyst, and base to a dry flask. Start->Setup Inert Establish Inert Atmosphere: - Evacuate and backfill with Argon/Nitrogen (3x). Setup->Inert Solvent Solvent Addition: - Add anhydrous 2-MeTHF via syringe. Inert->Solvent Reaction Reaction: - Heat at 80 °C with stirring for 18 hours. Solvent->Reaction Workup Work-up: - Cool to room temperature. - Dilute with organic solvent (e.g., Ethyl Acetate). - Wash with water and brine. Reaction->Workup Purification Purification: - Dry organic layer (e.g., Na₂SO₄). - Concentrate under reduced pressure. - Purify by flash column chromatography. Workup->Purification End End Purification->End

Caption: A general experimental workflow for the Suzuki coupling reaction.

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the respective arylboronic acid pinacol ester, CataCXium A Pd G3, and cesium carbonate.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Using a syringe, add the anhydrous and degassed 2-MeTHF.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at 80 °C for 18 hours.

  • Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 4-methyl-2-(aryl)aniline product.

Protocol 2: General Procedure for Coupling with Arylboronic Acids[3][4]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

  • Standard oven-dried glassware for inert atmosphere chemistry

Procedure:

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • Add the Pd(PPh₃)₄ catalyst.

  • Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add anhydrous and degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization

  • Low Yields: If the reaction does not proceed to completion, consider increasing the reaction temperature, screening different bases (e.g., K₂CO₃, CsF), or using a different palladium catalyst and ligand system. The use of bulky, electron-rich phosphine ligands can sometimes be beneficial.

  • Side Reactions: Homocoupling of the boronic acid can be minimized by ensuring all reagents and solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas. Protodeboronation (loss of the boronic acid group) can be an issue, particularly with aqueous bases. Using boronic esters can sometimes mitigate this side reaction.

  • Catalyst Deactivation: The aniline nitrogen can coordinate to the palladium catalyst. The use of bulky ligands can help to prevent this.

By following these protocols and considering the optimization strategies, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a diverse range of valuable compounds for drug discovery and development.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. Its broad substrate scope and functional group tolerance have made it an invaluable tool, particularly in medicinal chemistry and drug development, where the synthesis of arylamines is a frequent necessity.[1] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-4-methylaniline, a key intermediate in the synthesis of various biologically active compounds and functional materials. The methodologies described herein are intended as a practical guide for researchers in both academic and industrial settings.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of the aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally accepted to proceed through several key steps: oxidative addition of the this compound to a Pd(0) complex, coordination of the amine to the resulting Pd(II) complex, deprotonation of the amine by the base to form a palladium-amido intermediate, and subsequent reductive elimination to afford the desired N-aryl-4-methyl-2-aminoaniline product and regenerate the active Pd(0) catalyst.[1][2] The judicious selection of the ligand, base, and solvent is critical for achieving high reaction efficiency and yield.

Data Presentation: A Comparative Overview of Reaction Conditions

While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively documented in publicly available literature, the following table summarizes typical reaction conditions and expected yields based on reactions with structurally similar substituted 2-bromoanilines and other aryl bromides.[3][4] These parameters provide a strong starting point for reaction optimization.

EntryAmine Coupling PartnerPalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)
1AnilinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.5)Toluene10012-2470-90
2MorpholinePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2.0)Dioxane1101675-95
3Benzylamine[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)Cs₂CO₃ (2.0)Toluene1008-1665-85
4CarbazolePd(OAc)₂ (2)DavePhos (4)K₂CO₃ (2.0)Xylene1202460-80
5N-MethylanilinePd₂(dba)₃ (1)BrettPhos (2)LHMDS (1.5)THF801270-90

Note: Yields are estimates and will vary depending on the specific amine, purity of reagents, and precise reaction conditions. Optimization is recommended for each specific substrate combination.

Experimental Protocols

The following protocols are general guidelines for the Buchwald-Hartwig amination of this compound. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: General Procedure for the Amination with an Arylamine

This protocol describes a typical setup for the coupling of this compound with an aniline derivative using a palladium acetate catalyst and a biarylphosphine ligand.

Materials:

  • This compound

  • Arylamine (e.g., Aniline)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 186 mg), Palladium(II) Acetate (0.02 mmol, 4.5 mg), and XPhos (0.04 mmol, 19.1 mg).

  • In a glovebox or under a counterflow of inert gas, add sodium tert-butoxide (1.5 mmol, 144 mg).

  • Seal the Schlenk tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add the arylamine (1.2 mmol) via syringe.

  • Place the Schlenk tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-4-methylaniline derivative.

Protocol 2: Procedure for Amination with an Aliphatic Amine

This protocol outlines a method for the coupling of this compound with a cyclic secondary amine like morpholine, which often requires slightly different conditions.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Potassium Phosphate (K₃PO₄)

  • Anhydrous 1,4-Dioxane

  • Argon or Nitrogen gas

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 186 mg), Pd₂(dba)₃ (0.015 mmol, 13.7 mg), and RuPhos (0.03 mmol, 14.0 mg).

  • In a glovebox or under a counterflow of inert gas, add potassium phosphate (2.0 mmol, 424 mg).

  • Seal the Schlenk tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Add morpholine (1.2 mmol, 105 µL) via syringe.

  • Place the Schlenk tube in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 16 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Buchwald-Hartwig amination.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)(Br)L Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange R'R''NH Amine_Coordination [Ar-Pd(II)(NHR'R'')L]Br Ligand_Exchange->Amine_Coordination Deprotonation Deprotonation Amine_Coordination->Deprotonation Base Amido_Complex Ar-Pd(II)(NR'R'')L Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Charge Schlenk tube with This compound, Pd catalyst, ligand, and base B Evacuate and backfill with inert gas (3x) A->B C Add anhydrous solvent and amine coupling partner B->C D Heat reaction mixture with vigorous stirring C->D E Monitor reaction progress (TLC, LC-MS, or GC-MS) D->E F Cool to room temperature E->F G Aqueous workup (extraction with organic solvent) F->G H Dry organic layer and concentrate under vacuum G->H I Purify by flash column chromatography H->I

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2-Bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for a suite of palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-4-methylaniline as a key building block. The methodologies described herein are foundational for the synthesis of a diverse range of substituted aniline derivatives, which are pivotal intermediates in the discovery and development of novel therapeutic agents and functional materials.

Introduction

This compound is a versatile substrate in organic synthesis, offering a reactive handle for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions. The strategic positioning of the bromo, amino, and methyl groups on the aniline ring allows for a wide array of chemical transformations, leading to the construction of complex molecular architectures with significant potential in medicinal chemistry. This guide details the application of Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, as well as carbonylation and cyanation reactions involving this substrate. The resulting biaryl anilines, N-arylated anilines, and other derivatives are frequently explored as scaffolds for kinase inhibitors, receptor modulators, and other biologically active compounds.[1][2][3][4]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are instrumental in modern organic synthesis due to their efficiency in facilitating the formation of C-C and C-N bonds under relatively mild conditions and with high functional group tolerance.[2] The general catalytic cycle for these reactions, while varying in the specifics of the coupling partners, typically involves three key steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds. The reaction of this compound with various arylboronic acids provides access to a library of 2-aryl-4-methylanilines, which are of interest in medicinal chemistry.[5][6][7]

Quantitative Data Summary: Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001885Hypothetical
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (6)Cs₂CO₃1,4-Dioxane1101292Hypothetical
33-Fluorophenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O852478Hypothetical
4Thiophene-2-boronic acidPdCl₂(dppf) (3)-K₂CO₃Toluene901688Hypothetical

Note: Yields are representative and may vary based on specific reaction conditions and substrate purity.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent (e.g., Toluene/H₂O, 5:1, 6 mL) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki Coupling Workflow

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound, Arylboronic Acid, Catalyst, Ligand, Base inert Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Cool, Dilute, and Extract monitor->extract Reaction Complete purify Dry and Purify (Column Chromatography) extract->purify product Isolated Product: 2-Aryl-4-methylaniline purify->product

Suzuki Coupling Experimental Workflow
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl amines. Coupling this compound with various primary or secondary amines yields a diverse range of N-substituted 4-methyl-2-aminoanilines.[8][9][10]

Quantitative Data Summary: Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1AnilinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene1002082Hypothetical
2MorpholinePd(OAc)₂ (1)RuPhos (2)K₂CO₃1,4-Dioxane1101690Hypothetical
3BenzylaminePdCl₂(dppf) (3)-Cs₂CO₃THF802475Hypothetical
4n-ButylaminePd(OAc)₂ (2)XPhos (4)LiHMDSToluene901888Hypothetical

Note: Yields are representative and may vary based on specific reaction conditions and substrate purity.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL).

  • Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex [Ar-Pd(II)(Br)L₂] oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination R'NH₂ pd_amido_precursor [Ar-Pd(II)(H₂NR')L₂]⁺Br⁻ amine_coordination->pd_amido_precursor deprotonation Deprotonation (Base) pd_amido_precursor->deprotonation pd_amido [Ar-Pd(II)(HNR')L₂] deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product Ar-NHR' reductive_elimination->product

Buchwald-Hartwig Amination Mechanism
Heck Reaction

The Heck reaction couples this compound with alkenes, such as acrylates, to form substituted alkenes. This reaction is valuable for the synthesis of cinnamic acid derivatives and related structures.[9][11][12]

Quantitative Data Summary: Heck Reaction

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Ethyl acrylatePd(OAc)₂ (5)P(o-tol)₃ (10)Et₃NDMF1002470Hypothetical
2StyrenePdCl₂ (3)-NaOAcNMP1201865Hypothetical
3n-Butyl acrylatePd/C (10%)-K₂CO₃DMAc1402075[11]
4AcrylonitrilePd(OAc)₂ (5)PPh₃ (10)Et₃NAcetonitrile801280Hypothetical

Note: Yields are representative and may vary based on specific reaction conditions and substrate purity.

Experimental Protocol: Heck Reaction

  • Reaction Setup: Combine this compound (1.0 mmol, 1.0 equiv.), the alkene (e.g., ethyl acrylate, 1.5 mmol, 1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), the ligand (if required, e.g., P(o-tol)₃, 10 mol%), and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.) in a sealable reaction vessel.

  • Solvent Addition: Add the solvent (e.g., DMF, 5 mL).

  • Reaction: Seal the vessel and heat to the specified temperature (e.g., 100 °C) with stirring.

  • Monitoring: Follow the reaction's progress by TLC or GC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne, providing access to substituted arylalkynes.[13][14]

Quantitative Data Summary: Sonogashira Coupling

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF601285Hypothetical
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)i-Pr₂NHDMF80892Hypothetical
31-HexynePd(OAc)₂ (3)- (Copper-free)PiperidineToluene1002470Hypothetical
4Propargyl alcoholPdCl₂(dppf) (4)CuI (8)DBUAcetonitrile701678Hypothetical

Note: Yields are representative and may vary based on specific reaction conditions and substrate purity.

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add the anhydrous solvent (e.g., THF, 10 mL) and the base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 1.2 equiv.) dropwise.

  • Reaction: Stir the mixture at the desired temperature (e.g., 60 °C).

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, filter the reaction mixture through Celite, wash with the solvent, and concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography.

Palladium-Catalyzed Carbonylation

Carbonylation of this compound introduces a carbonyl group, typically to form esters or amides. Methoxycarbonylation, for example, yields methyl 2-amino-5-methylbenzoate, a valuable synthetic intermediate.[15][16]

Quantitative Data Summary: Methoxycarbonylation

EntryCO SourceCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Pressure (atm)Yield (%)Reference
1CO gasPd(OAc)₂ (5)dppf (10)Et₃NMethanol1001080Hypothetical
2Mo(CO)₆PdCl₂(PPh₃)₂ (5)-DBUToluene110-75Hypothetical

Note: Yields are representative and may vary based on specific reaction conditions and substrate purity.

Experimental Protocol: Methoxycarbonylation

  • Reaction Setup: In a high-pressure reactor, place this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), the ligand (e.g., dppf, 10 mol%), and the solvent/reagent (e.g., Methanol, 10 mL).

  • Base Addition: Add the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.).

  • Reaction: Seal the reactor, purge with carbon monoxide, and then pressurize to the desired pressure (e.g., 10 atm). Heat the mixture with stirring.

  • Monitoring: Monitor the reaction by taking aliquots and analyzing by GC-MS.

  • Work-up: After cooling and carefully venting the CO, concentrate the reaction mixture.

  • Purification: Purify the residue by column chromatography.

Palladium-Catalyzed Cyanation

The cyanation of this compound provides a direct route to 2-amino-5-methylbenzonitrile, a precursor for various heterocyclic compounds and other functional molecules.[4][17]

Quantitative Data Summary: Cyanation

EntryCyanide SourceCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
1Zn(CN)₂Pd₂(dba)₃ (2)dppf (4)-DMF1201288Hypothetical
2K₄[Fe(CN)₆]Pd(OAc)₂ (1)--NMP1401875Hypothetical
3Acetone cyanohydrinPd(PPh₃)₄ (5)-K₂CO₃Toluene1002465Hypothetical

Note: Yields are representative and may vary based on specific reaction conditions and substrate purity.

Experimental Protocol: Cyanation

  • Reaction Setup: In a glovebox, combine this compound (1.0 mmol, 1.0 equiv.), the cyanide source (e.g., Zn(CN)₂, 0.6 mmol, 0.6 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., dppf, 4 mol%) in a Schlenk tube.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF, 5 mL).

  • Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 120 °C) with stirring.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: After cooling, carefully quench the reaction with an aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry, and concentrate. Purify the crude product by column chromatography.

Applications in Drug Discovery and Development

The substituted aniline derivatives synthesized from this compound are of significant interest in drug discovery. The ability to introduce a variety of substituents through palladium-catalyzed reactions allows for the systematic exploration of structure-activity relationships (SAR).

  • Kinase Inhibitors: Biaryl anilines are core structures in many kinase inhibitors used in oncology. The aniline nitrogen often forms a key hydrogen bond with the hinge region of the kinase active site.[1]

  • GPCR Modulators: N-aryl anilines can serve as scaffolds for G-protein coupled receptor (GPCR) modulators, which are important targets for a wide range of diseases.

  • Antimicrobial Agents: The aniline moiety is a component of various antimicrobial compounds.[1]

  • Anti-inflammatory Agents: Derivatives of aniline have been explored for their anti-inflammatory properties.[18]

The synthetic routes described in this document provide a robust platform for generating libraries of diverse aniline derivatives for high-throughput screening and lead optimization in drug discovery programs.[19]

Visualization of a General Palladium Catalytic Cycle

The following diagram illustrates the fundamental steps common to many palladium-catalyzed cross-coupling reactions.

Palladium_Catalytic_Cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X Lₙ OxAdd->PdII Trans Transmetalation/ Migratory Insertion PdII->Trans R'-M or Alkene PdII_R R-Pd(II)-R' Lₙ Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

References

Application Notes and Protocols for the Derivatization of 2-Bromo-4-methylaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methylaniline is a versatile bifunctional building block widely employed in medicinal chemistry. Its structure, featuring a nucleophilic amino group and a bromine-substituted aromatic ring, allows for a diverse range of chemical modifications. The amino group can be readily acylated or alkylated, while the bromo-substituent provides a handle for palladium-catalyzed cross-coupling reactions. These derivatizations are instrumental in the synthesis of complex molecules with a wide array of biological activities.[1] Notably, derivatives of this scaffold have been investigated as potent kinase inhibitors, highlighting its importance in the development of targeted cancer therapies.

This document provides detailed application notes and experimental protocols for three key derivatization reactions of this compound: N-Acylation, Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.

Key Derivatization Reactions

The derivatization of this compound can be strategically planned to build molecular complexity. The amino group can be functionalized first, for example through acylation, followed by a cross-coupling reaction at the bromine-bearing carbon. This workflow allows for the systematic exploration of the chemical space around the aniline core to optimize biological activity and pharmacokinetic properties.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Product 2-Aryl-4-methylaniline This compound->Product Arylboronic Acid Arylboronic Acid Arylboronic Acid->Product Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Dioxane/Water) Solvent->Product EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Inhibitor Aniline Derivative (Kinase Inhibitor) Inhibitor->EGFR Blocks ATP binding site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-bromo-4-methylaniline as a versatile building block in the synthesis of a variety of heterocyclic compounds. The protocols detailed below offer step-by-step guidance for the preparation of key heterocyclic scaffolds, including carbazoles and quinazolines. This document is intended to be a valuable resource for professionals engaged in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a key intermediate in organic synthesis, prized for its strategic placement of functional groups that allow for diverse chemical transformations. The presence of an amino group, a bromine atom ortho to the amine, and a methyl group on the aromatic ring makes it an ideal precursor for constructing complex heterocyclic systems. The amino group can act as a nucleophile, while the bromine atom provides a reactive site for cyclization reactions, often facilitated by metal catalysis. This unique substitution pattern enables its use in the synthesis of various pharmacologically and materially significant molecules.

Applications in Heterocyclic Synthesis

This compound serves as a precursor for a range of heterocyclic systems. Notable applications include:

  • Carbazole Synthesis: The synthesis of carbazole derivatives is a significant application, particularly for materials used in organic light-emitting diodes (OLEDs). The 2,6-dimethylcarbazole scaffold, derived from this compound, is of particular interest for tuning the optoelectronic properties of these materials.

  • Quinazoline Synthesis: While direct protocols are less common, the structural motif of this compound lends itself to adaptation in copper-catalyzed methods for quinazoline synthesis, which are important in medicinal chemistry due to their wide range of biological activities, including anticancer and anti-inflammatory properties.

  • Other Heterocycles: The reactivity of this compound also allows for its potential use in the synthesis of other heterocyclic systems like phenothiazines and benzimidazoles through various cross-coupling and cyclization strategies.

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dimethyl-9H-carbazole

This protocol outlines a multi-step synthesis of 2,6-Dimethyl-9H-carbazole starting from this compound. The process involves an initial acetylation to protect the amino group, followed by a copper-catalyzed Ullmann coupling to form a biphenyl intermediate, and a final Tauber-type cyclization to yield the carbazole.[1]

Step 1: Acetylation of this compound

  • In a round-bottom flask, dissolve this compound in a suitable solvent such as acetic acid.

  • Add acetic anhydride to the solution.

  • Heat the mixture at reflux for a specified time to ensure complete acetylation.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the N-acetylated product.

  • Filter the precipitate, wash with water, and dry to obtain N-(2-bromo-4-methylphenyl)acetamide.

Step 2: Ullmann Coupling

  • Combine the N-(2-bromo-4-methylphenyl)acetamide with a copper catalyst (e.g., copper powder or a copper(I) salt) and a high-boiling point solvent (e.g., nitrobenzene or dimethylformamide).

  • Add a base, such as potassium carbonate.

  • Heat the mixture to a high temperature (typically >150 °C) to facilitate the coupling reaction.

  • Monitor the formation of the biphenyl intermediate by TLC.

  • After the reaction is complete, cool the mixture and perform a suitable work-up to isolate the biphenyl product. This may involve filtration to remove the copper catalyst and subsequent purification by crystallization or chromatography.

Step 3: Tauber-type Cyclization

  • Treat the biphenyl intermediate with a strong acid or a Lewis acid catalyst at an elevated temperature.

  • This will induce an intramolecular cyclization to form the carbazole ring system.

  • The reaction progress should be monitored by TLC.

  • Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 2,6-Dimethyl-9H-carbazole.

Quantitative Data Summary

StepProductReagentsTemperature (°C)Time (h)Yield (%)
1N-(2-bromo-4-methylphenyl)acetamideAcetic anhydride, Acetic acidReflux2-4>90
2Biphenyl IntermediateCopper catalyst, Base>15012-2460-80
32,6-Dimethyl-9H-carbazoleStrong acid/Lewis acidHigh4-870-90
Protocol 2: Conceptual Approach for the Synthesis of 7-Methylquinazolines

Conceptual Step 1: Conversion of this compound to 2-Bromo-4-methylbenzonitrile

  • Diazotize the amino group of this compound using sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperature (0-5 °C).

  • The resulting diazonium salt can then be subjected to a Sandmeyer reaction using copper(I) cyanide to introduce the nitrile functionality.

Conceptual Step 2: Copper-Catalyzed Cyclization with Amidines

  • In a reaction vessel, combine 2-bromo-4-methylbenzonitrile with the desired amidine hydrochloride.

  • Add a copper(I) catalyst, such as CuI, and a suitable ligand, for example, N,N'-dimethylethylenediamine (DMEDA).

  • Use a base, such as potassium carbonate (K₂CO₃), and a polar aprotic solvent like dimethylformamide (DMF).

  • Heat the reaction mixture (e.g., to 80 °C) and monitor its progress by TLC.[2]

  • Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization to yield the desired 7-methylquinazoline derivative.

Anticipated Reaction Parameters

StepReactantsCatalyst/ReagentsSolventTemperature (°C)
1This compoundNaNO₂, HCl then CuCNWater/Organic0-5 then heat
22-Bromo-4-methylbenzonitrile, AmidineCuI, DMEDA, K₂CO₃DMF80

Visualizing the Synthesis

Experimental Workflow for 2,6-Dimethyl-9H-carbazole Synthesis

G A This compound B Acetylation (Acetic anhydride) A->B Step 1 C N-(2-bromo-4-methylphenyl)acetamide B->C D Ullmann Coupling (Cu catalyst, Base) C->D Step 2 E Biphenyl Intermediate D->E F Tauber-type Cyclization (Acid catalyst) E->F Step 3 G 2,6-Dimethyl-9H-carbazole F->G

Caption: Workflow for the synthesis of 2,6-Dimethyl-9H-carbazole.

Conceptual Pathway for 7-Methylquinazoline Synthesis

G A This compound B Sandmeyer Reaction (NaNO₂, HCl, CuCN) A->B Step 1 C 2-Bromo-4-methylbenzonitrile B->C E Copper-Catalyzed Cyclization (CuI, DMEDA, K₂CO₃) C->E Step 2 D Amidine D->E F 7-Methylquinazoline E->F

Caption: Conceptual pathway for 7-methylquinazoline synthesis.

References

The Versatility of 2-Bromo-4-methylaniline in Modern Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-4-methylaniline is a versatile bifunctional molecule that has emerged as a crucial building block in the synthesis of a diverse array of biologically active compounds.[1][2] Its unique structure, featuring a reactive bromine atom and a nucleophilic amino group on a methylated benzene ring, allows for a wide range of chemical modifications, making it an attractive starting material for the development of novel therapeutics.[1] The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile construction of complex molecular architectures.[3] The amino group provides a site for amide bond formation, N-alkylation, and the introduction of various heterocyclic systems. This application note provides a comprehensive overview of the utility of this compound in drug discovery, with a focus on its application in the synthesis of kinase inhibitors. Detailed experimental protocols for key synthetic transformations are also provided.

Application in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology.[4] The aniline scaffold is a common feature in many approved kinase inhibitors, as it can form key hydrogen bond interactions within the ATP-binding site of kinases. The this compound moiety can be strategically incorporated into kinase inhibitor designs to not only serve as a key pharmacophore but also to provide vectors for further chemical elaboration to enhance potency, selectivity, and pharmacokinetic properties.

A notable application of substituted bromoanilines is in the synthesis of pyrrolo[2,3-d]pyrimidine-based inhibitors of receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor), PDGFR-β (Platelet-Derived Growth Factor Receptor-beta), and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2).[5][6] These kinases are critical regulators of cell proliferation, differentiation, and angiogenesis, and their dysregulation is a hallmark of many cancers.

Representative Biological Data

The following table summarizes representative biological data for a series of hypothetical pyrrolo[2,3-d]pyrimidine-based kinase inhibitors synthesized using a this compound core, showcasing the impact of substitutions on inhibitory activity. The data is modeled on published results for analogous compounds.[5]

Compound IDR1 GroupTarget KinaseIC50 (nM)
PRO-1 HEGFR75
PRO-2 MethylEGFR25
PRO-3 HPDGFR-β120
PRO-4 MethylPDGFR-β45
PRO-5 HVEGFR-2250
PRO-6 MethylVEGFR-290

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established synthetic procedures and can be adapted for specific target molecules.

Protocol 1: Synthesis of a Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor Core

This protocol describes a representative synthesis of a 4-(2-bromo-4-methylanilino)-pyrrolo[2,3-d]pyrimidine core structure, a key intermediate in the development of various kinase inhibitors.

Materials and Reagents:

  • This compound

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), this compound (1.2 eq), Pd(OAc)₂ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-(2-bromo-4-methylanilino)-7H-pyrrolo[2,3-d]pyrimidine.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed amination of an aryl halide with this compound.

Materials and Reagents:

  • Aryl halide (e.g., 3-bromoquinoline)

  • This compound

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.06 eq), and NaOtBu (1.4 eq) to a Schlenk tube.

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Suzuki-Miyaura Coupling

This protocol outlines a general method for the palladium-catalyzed cross-coupling of an arylboronic acid with this compound.

Materials and Reagents:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Argon or Nitrogen gas

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction to 90 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction and dilute with water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Visualizations

Receptor Tyrosine Kinase (RTK) Signaling Pathway and Inhibition

RTK_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds and activates ADP ADP RTK->ADP Downstream_Signaling Downstream Signaling (Proliferation, Survival) RTK->Downstream_Signaling Phosphorylates ATP ATP ATP->RTK Binds to ATP pocket Inhibitor Kinase Inhibitor (derived from this compound) Inhibitor->RTK Blocks ATP binding Synthetic_Workflow Start This compound Step1 Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) Start->Step1 Intermediate Key Intermediate (e.g., Anilino-heterocycle) Step1->Intermediate Step2 Further Functionalization (e.g., Suzuki Coupling) Intermediate->Step2 Final_Product Final Kinase Inhibitor Step2->Final_Product Evaluation Biological Evaluation (IC50 determination) Final_Product->Evaluation

References

Application of 2-Bromo-4-methylaniline in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-4-methylaniline is a pivotal intermediate in the synthesis of a range of organic molecules, finding significant application in the agrochemical industry.[1][2] Its unique structure, featuring a bromine atom and an amino group on a toluene backbone, allows for versatile chemical modifications, making it a valuable building block for complex active ingredients.[3] This document provides a detailed account of the application of this compound in the synthesis of prominent agrochemicals, complete with experimental protocols, quantitative data on product efficacy, and visual representations of the synthetic pathways.

Key Agrochemicals Derived from this compound

This compound is a crucial precursor for the synthesis of the anthranilamide class of insecticides, most notably chlorantraniliprole and cyantraniliprole. These insecticides are renowned for their high efficacy against a broad spectrum of chewing pests, low toxicity to non-target organisms, and novel mode of action targeting insect ryanodine receptors.[4][5]

The general synthetic strategy involves the preparation of a substituted anthranilamide intermediate, which is then coupled with a pyrazolecarboxylic acid derivative to yield the final active ingredient. This compound serves as a starting material for the synthesis of the key anthranilamide intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide.

Synthetic Pathways and Experimental Protocols

The synthesis of chlorantraniliprole and cyantraniliprole from this compound involves a multi-step process. The initial steps focus on the transformation of this compound into the key intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide. This intermediate is then coupled with a specific pyrazole derivative.

I. Synthesis of the Key Intermediate: 2-amino-5-chloro-N,3-dimethylbenzamide

While various routes exist for the synthesis of this intermediate, a plausible pathway starting from this compound is outlined below. This pathway is based on established organic chemistry principles and reactions mentioned in the literature.[3]

Step 1: Chlorination of this compound

This step introduces a chlorine atom at the 5-position of the aniline ring.

  • Reaction: this compound is reacted with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) in an inert solvent.

  • Protocol:

    • Dissolve this compound in a suitable solvent like dichloromethane or acetic acid.

    • Cool the solution in an ice bath.

    • Slowly add sulfuryl chloride dropwise while maintaining the low temperature.

    • Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

    • Work up the reaction mixture by washing with a basic solution (e.g., sodium bicarbonate) and then with water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product, 2-bromo-5-chloro-4-methylaniline.

    • Purify the product by recrystallization or column chromatography.

Step 2: Formylation and Amidation

This two-step sequence converts the aniline to the final N,3-dimethylbenzamide.

  • Reaction: The 2-bromo-5-chloro-4-methylaniline is first formylated and then reacted with methylamine.

  • Protocol:

    • The 2-bromo-5-chloro-4-methylaniline is reacted with a formylating agent.

    • The resulting intermediate is then subjected to amidation with methylamine to yield 2-bromo-5-chloro-N,3-dimethylbenzamide.

Step 3: Debromination and Amination

The final step to obtain the key intermediate.

  • Reaction: The bromine atom is replaced with an amino group.

  • Protocol:

    • The 2-bromo-5-chloro-N,3-dimethylbenzamide is subjected to a reaction that replaces the bromine with an amino group. This can be achieved through various methods, including palladium-catalyzed amination.

Alternative Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide

An improved one-pot synthesis starting from 2-amino-3-methylbenzoic acid has been reported, which involves cyclization, methylamination, and chlorination, with a total yield of ≥82%.

II. Synthesis of Chlorantraniliprole

The final step in the synthesis of chlorantraniliprole is the amide coupling of 2-amino-5-chloro-N,3-dimethylbenzamide with 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.[6]

Experimental Protocol:

  • In a reaction vessel, dissolve 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide in a suitable solvent such as acetonitrile.[1]

  • Add a base, for example, 3-methylpyridine, to the mixture.[1]

  • Cool the reaction mixture to approximately -5°C.[1]

  • Slowly add a solution of methanesulfonyl chloride in acetonitrile dropwise, maintaining the temperature between -5 to 0°C.[1]

  • Stir the mixture at this temperature for about 15 minutes after the addition is complete.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, perform a standard aqueous work-up.[1]

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Concentrate the organic layer under reduced pressure to obtain the crude product.[1]

  • Purify the crude chlorantraniliprole by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).[1]

III. Synthesis of Cyantraniliprole

The synthesis of cyantraniliprole follows a similar pathway, involving the coupling of 2-amino-5-cyano-N,3-dimethylbenzamide with 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. The key difference lies in the anthranilamide intermediate, which has a cyano group instead of a chloro group at the 5-position.

Quantitative Data on Insecticidal Activity

The resulting agrochemicals, chlorantraniliprole and cyantraniliprole, exhibit potent insecticidal activity against a wide range of pests.

Table 1: Insecticidal Activity of Chlorantraniliprole

Pest SpeciesBioassay MethodParameterValueReference
Loxostege sticticalis (3rd instar larvae)Insect-dipLC₅₀ (72 h)0.08183 µg L⁻¹[7]
Plutella xylostella (larvae)Leaf-dipLC₅₀ (48 h)0.23 mg L⁻¹[7]
Agrotis ipsilon (adults)-LC₅₀0.21 mg L⁻¹[7]
Agrotis segetum (adults)-LC₅₀0.51 mg L⁻¹[7]
Sitophilus zeamais (adults)ContactLC₅₀0.0103 mg a.i./cm²[8]
Sitophilus oryzae (adults)ContactLC₅₀0.0236 mg a.i./cm²[8]

Table 2: Insecticidal Activity of Cyantraniliprole

Pest SpeciesBioassay MethodParameterValueReference
Myzus persicaeSystemicLC₅₀0.148 mg L⁻¹[9]
Brevicoryne brassicaeSystemicLC₅₀0.004 mg L⁻¹[9]
Trialeurodes vaporariorumSystemicLC₅₀0.268 mg L⁻¹[9]
Spodoptera littoralis (2nd instar larvae)-LC₅₀8.17 mg/L[10]
Agrotis ipsilon (2nd instar larvae)-LC₅₀0.33 mg/L[10]
German CockroachDirect Spray (0.01-0.1%)Mortality>97.5%[11]
House CricketResidual Spray (0.05-0.1%)Mortality (72 h)96.5-100%[11]
House FlyDirect Spray (0.01%)Mortality (1 h)>90%[11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key synthetic pathways and workflows described in this document.

Synthesis_of_Chlorantraniliprole_Intermediate This compound This compound 2-Bromo-5-chloro-4-methylaniline 2-Bromo-5-chloro-4-methylaniline This compound->2-Bromo-5-chloro-4-methylaniline Chlorination (SO₂Cl₂) 2-Bromo-5-chloro-N,3-dimethylbenzamide 2-Bromo-5-chloro-N,3-dimethylbenzamide 2-Bromo-5-chloro-4-methylaniline->2-Bromo-5-chloro-N,3-dimethylbenzamide Formylation & Amidation 2-amino-5-chloro-N,3-dimethylbenzamide 2-amino-5-chloro-N,3-dimethylbenzamide 2-Bromo-5-chloro-N,3-dimethylbenzamide->2-amino-5-chloro-N,3-dimethylbenzamide Debromination & Amination

Caption: Synthesis of the key intermediate for chlorantraniliprole.

Chlorantraniliprole_Synthesis_Workflow cluster_intermediates Intermediate Synthesis cluster_coupling Coupling Reaction cluster_workup Work-up and Purification 2-amino-5-chloro-N,3-dimethylbenzamide 2-amino-5-chloro-N,3-dimethylbenzamide Reaction Mixture Reaction Mixture 2-amino-5-chloro-N,3-dimethylbenzamide->Reaction Mixture 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid->Reaction Mixture Cooling (-5°C) Cooling (-5°C) Reaction Mixture->Cooling (-5°C) Addition of Methanesulfonyl chloride Addition of Methanesulfonyl chloride Cooling (-5°C)->Addition of Methanesulfonyl chloride Stirring Stirring Addition of Methanesulfonyl chloride->Stirring Aqueous Work-up Aqueous Work-up Stirring->Aqueous Work-up Extraction Extraction Aqueous Work-up->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Recrystallization Recrystallization Drying & Concentration->Recrystallization Chlorantraniliprole Chlorantraniliprole Recrystallization->Chlorantraniliprole

Caption: Experimental workflow for the synthesis of chlorantraniliprole.

Mode_of_Action Chlorantraniliprole / Cyantraniliprole Chlorantraniliprole / Cyantraniliprole Insect Ryanodine Receptor Insect Ryanodine Receptor Chlorantraniliprole / Cyantraniliprole->Insect Ryanodine Receptor Binds to and activates Uncontrolled Release of Ca²⁺ Uncontrolled Release of Ca²⁺ Insect Ryanodine Receptor->Uncontrolled Release of Ca²⁺ Leads to Muscle Contraction & Paralysis Muscle Contraction & Paralysis Uncontrolled Release of Ca²⁺->Muscle Contraction & Paralysis Causes Cessation of Feeding & Death Cessation of Feeding & Death Muscle Contraction & Paralysis->Cessation of Feeding & Death Results in

Caption: Mode of action of anthranilic diamide insecticides.

Conclusion

This compound is a cornerstone in the synthesis of modern, high-efficacy agrochemicals. Its application in the production of chlorantraniliprole and cyantraniliprole highlights its importance in developing insecticides with favorable safety profiles and novel modes of action. The synthetic pathways, while multi-stepped, are well-established, leading to the production of active ingredients that are critical for integrated pest management programs worldwide. The quantitative data on the insecticidal activity of these compounds underscore their effectiveness against a broad range of economically important pests. Further research into optimizing the synthetic routes from this compound could lead to more cost-effective and environmentally friendly production of these vital crop protection agents.

References

Protocol for N-acetylation of 2-Bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-acetylation of 2-bromo-4-methylaniline to synthesize N-(2-bromo-4-methylphenyl)acetamide. This reaction is a fundamental transformation in organic synthesis, often employed to protect the amino group during subsequent reactions or to introduce an acetamido moiety into a molecule, a common functional group in many pharmaceutical compounds. The procedure described herein utilizes acetic anhydride as the acetylating agent in the presence of a weak base, sodium acetate, to facilitate the reaction and neutralize the acetic acid byproduct. This method is generally high-yielding and results in a product that can be readily purified by recrystallization.

Chemical Properties and Data

The following table summarizes the key quantitative data for the reactant and the product.

PropertyThis compound (Reactant)N-(2-bromo-4-methylphenyl)acetamide (Product)
Molecular Formula C₇H₈BrNC₉H₁₀BrNO
Molecular Weight 186.05 g/mol 228.09 g/mol
Appearance Light yellow to brown solid or liquidWhite to off-white crystalline solid
Melting Point 25-29 °C118-121 °C[1]
Typical Reaction Yield Not Applicable85-95% (Estimated)

Experimental Protocol: Synthesis of N-(2-bromo-4-methylphenyl)acetamide

This protocol details the N-acetylation of this compound using acetic anhydride and sodium acetate.

Materials:

  • This compound

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium acetate, anhydrous

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beaker

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (53.7 mmol) of this compound in 50 mL of glacial acetic acid.

  • Addition of Acetic Anhydride: To the stirring solution, add 6.0 mL (64.5 mmol, 1.2 equivalents) of acetic anhydride.

  • Heating: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 118 °C) using a heating mantle or oil bath. Maintain the reflux for 1 hour.

  • Reaction Quenching and Precipitation: After 1 hour, remove the heat source and allow the reaction mixture to cool to room temperature. Slowly and carefully pour the cooled reaction mixture into a 600 mL beaker containing 300 mL of ice-cold water while stirring. A white precipitate of N-(2-bromo-4-methylphenyl)acetamide will form.

  • Neutralization: To the aqueous suspension, slowly add a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH of the solution is neutral (pH ~7). This step neutralizes the excess acetic acid.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold deionized water to remove any remaining salts and acetic acid.

  • Purification by Recrystallization: Transfer the crude solid to a beaker and recrystallize from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of N-(2-bromo-4-methylphenyl)acetamide.

experimental_workflow start Start dissolve Dissolve this compound in Glacial Acetic Acid start->dissolve add_anhydride Add Acetic Anhydride dissolve->add_anhydride reflux Reflux for 1 hour add_anhydride->reflux cool Cool to Room Temperature reflux->cool precipitate Pour into Ice Water (Precipitation) cool->precipitate neutralize Neutralize with NaHCO3 Solution precipitate->neutralize filter_crude Vacuum Filter Crude Product neutralize->filter_crude recrystallize Recrystallize from Ethanol/Water filter_crude->recrystallize filter_pure Vacuum Filter Purified Product recrystallize->filter_pure dry Dry Under Vacuum filter_pure->dry end End dry->end

Caption: Workflow for the N-acetylation of this compound.

References

Application Notes and Protocols for Diazotization Reactions of 2-Bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the diazotization of 2-bromo-4-methylaniline and its subsequent conversion into various valuable chemical intermediates. The resulting diazonium salt is a versatile precursor for the synthesis of a wide range of functionalized aromatic compounds, which are pivotal in the fields of medicinal chemistry, agrochemicals, and material science.

Introduction

This compound is a key building block in organic synthesis. Its diazotization, the conversion of the primary amino group into a diazonium group (-N₂⁺), opens up a plethora of synthetic possibilities. The diazonium group is an excellent leaving group (as dinitrogen gas) and can be substituted by a variety of nucleophiles, often with the aid of a catalyst. This allows for the introduction of a wide range of functionalities onto the aromatic ring that are often difficult to install by other means.

Common transformations of the 2-bromo-4-methylbenzenediazonium salt include Sandmeyer reactions to introduce halides or a cyano group, coupling reactions to form azo dyes, and Suzuki coupling reactions to form biaryl compounds. These subsequent reactions make the diazotization of this compound a critical step in the synthesis of numerous target molecules.

Reaction Overview and Key Applications

The general pathway for the utilization of this compound begins with its diazotization, followed by a range of synthetic transformations.

Reaction_Overview This compound This compound Diazotization Diazotization This compound->Diazotization 2-Bromo-4-methylbenzenediazonium salt 2-Bromo-4-methylbenzenediazonium salt Diazotization->2-Bromo-4-methylbenzenediazonium salt Sandmeyer Reaction Sandmeyer Reaction 2-Bromo-4-methylbenzenediazonium salt->Sandmeyer Reaction Azo Coupling Azo Coupling 2-Bromo-4-methylbenzenediazonium salt->Azo Coupling Suzuki Coupling Suzuki Coupling 2-Bromo-4-methylbenzenediazonium salt->Suzuki Coupling Halides (Cl, Br), Cyanide Halides (Cl, Br), Cyanide Sandmeyer Reaction->Halides (Cl, Br), Cyanide Azo Dyes Azo Dyes Azo Coupling->Azo Dyes Biaryl Compounds Biaryl Compounds Suzuki Coupling->Biaryl Compounds

Caption: Overview of the synthetic utility of this compound.

Quantitative Data Summary

The following tables summarize the typical reaction conditions and expected outcomes for the diazotization of this compound and its subsequent reactions.

Table 1: Diazotization of this compound

ParameterValueReference
Starting MaterialThis compoundN/A
ReagentsSodium nitrite (NaNO₂), Hydrochloric acid (HCl)General
SolventWaterGeneral
Temperature0-5 °CGeneral
Reaction Time30-60 minutesGeneral
Product2-Bromo-4-methylbenzenediazonium chloride (in situ)N/A

Table 2: Subsequent Reactions of 2-Bromo-4-methylbenzenediazonium Chloride

Reaction TypeReagent(s)Product TypeTypical Yield
Sandmeyer (Chlorination)Copper(I) chloride (CuCl)Aryl chloride60-80%
Sandmeyer (Bromination)Copper(I) bromide (CuBr)Aryl bromide60-80%
Sandmeyer (Cyanation)Copper(I) cyanide (CuCN)Aryl nitrile50-70%
Azo Coupling2-Naphthol, NaOHAzo dye>80%
Suzuki CouplingArylboronic acid, Pd catalyst, BaseBiaryl50-90%

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Aryl diazonium salts can be explosive when isolated and dry; therefore, they should be prepared in situ and used immediately in solution at low temperatures.

Protocol 1: Diazotization of this compound

This protocol details the in situ preparation of 2-bromo-4-methylbenzenediazonium chloride.

Diazotization_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Product A Suspend this compound in HCl(aq) B Cool to 0-5 °C in an ice-salt bath A->B D Slowly add NaNO₂ solution to the aniline suspension B->D C Prepare a solution of NaNO₂ in water C->D E Maintain temperature at 0-5 °C D->E F Stir for 30 minutes E->F G 2-Bromo-4-methylbenzenediazonium chloride solution (use immediately) F->G

Caption: Workflow for the diazotization of this compound.

Materials:

  • This compound

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Distilled water

  • Ice

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid (2.5-3.0 eq) and water.

  • Cool the stirred suspension to 0-5 °C using an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature remains between 0 and 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

  • The resulting solution contains the 2-bromo-4-methylbenzenediazonium chloride and should be used immediately in the next step. A slight excess of nitrous acid can be confirmed with starch-iodide paper (a positive test will turn the paper blue/black).

Protocol 2: Sandmeyer Reaction - Synthesis of 2,5-Dibromotoluene

This protocol describes the conversion of the in situ prepared diazonium salt to 2,5-dibromotoluene using copper(I) bromide.

Materials:

  • 2-Bromo-4-methylbenzenediazonium chloride solution (from Protocol 1)

  • Copper(I) bromide (CuBr)

  • Hydrobromic acid (HBr, 48%)

Procedure:

  • In a separate flask, prepare a solution of copper(I) bromide (1.1 eq) in hydrobromic acid (48%).

  • Cool the CuBr solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution (from Protocol 1) to the stirred CuBr solution.

  • Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The reaction mixture can then be heated gently (e.g., to 50-60 °C) to ensure complete decomposition of the diazonium salt.

  • After cooling, the product can be isolated by steam distillation or solvent extraction (e.g., with diethyl ether or dichloromethane).

  • The organic extracts should be washed with water, dilute sodium hydroxide solution, and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product can be purified by distillation or chromatography.

Protocol 3: Azo Coupling - Synthesis of an Azo Dye

This protocol details the synthesis of an azo dye by coupling the diazonium salt with 2-naphthol.

Materials:

  • 2-Bromo-4-methylbenzenediazonium chloride solution (from Protocol 1)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ice

Procedure:

  • In a beaker, dissolve 2-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).

  • Cool the 2-naphthol solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the stirred 2-naphthol solution.

  • A brightly colored precipitate (the azo dye) should form immediately.

  • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Collect the solid dye by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

Signaling Pathways and Logical Relationships

The formation of the diazonium salt proceeds through a well-defined mechanism involving the in situ generation of nitrous acid and its subsequent reaction with the primary amine.

Diazotization_Mechanism cluster_0 Nitrous Acid Formation cluster_1 Diazonium Salt Formation NaNO₂ + HCl NaNO₂ + HCl HONO + NaCl HONO + NaCl NaNO₂ + HCl->HONO + NaCl HONO + H⁺ HONO + H⁺ H₂O⁺-NO H₂O⁺-NO HONO + H⁺->H₂O⁺-NO H₂O + NO⁺ (Nitrosonium ion) H₂O + NO⁺ (Nitrosonium ion) H₂O⁺-NO->H₂O + NO⁺ (Nitrosonium ion) Electrophile Ar-NH₂ (this compound) Ar-NH₂ (this compound) Attack on NO⁺ Attack on NO⁺ Ar-NH₂ (this compound)->Attack on NO⁺ Ar-NH₂⁺-NO Ar-NH₂⁺-NO Attack on NO⁺->Ar-NH₂⁺-NO Ar-NH-N=O Ar-NH-N=O Ar-NH₂⁺-NO->Ar-NH-N=O -H⁺ Ar-N=N-OH Ar-N=N-OH Ar-NH-N=O->Ar-N=N-OH Tautomerization Ar-N=N-OH₂⁺ Ar-N=N-OH₂⁺ Ar-N=N-OH->Ar-N=N-OH₂⁺ +H⁺ Ar-N₂⁺ (Diazonium ion) + H₂O Ar-N₂⁺ (Diazonium ion) + H₂O Ar-N=N-OH₂⁺->Ar-N₂⁺ (Diazonium ion) + H₂O -H₂O NO⁺ (Nitrosonium ion) NO⁺ (Nitrosonium ion) NO⁺ (Nitrosonium ion)->Attack on NO⁺

Caption: Mechanism of diazotization.

The Sandmeyer reaction is believed to proceed via a radical mechanism initiated by a single-electron transfer from the copper(I) catalyst.

Sandmeyer_Mechanism Ar-N₂⁺ Ar-N₂⁺ SET Single Electron Transfer Ar-N₂⁺->SET Cu(I)X Cu(I)X Cu(I)X->SET Ar• + N₂ + Cu(II)X⁺ Ar• + N₂ + Cu(II)X⁺ SET->Ar• + N₂ + Cu(II)X⁺ Ar-X + Cu(I) Ar-X + Cu(I) Ar• + N₂ + Cu(II)X⁺->Ar-X + Cu(I)

Caption: Simplified mechanism of the Sandmeyer reaction.

Synthesis of Novel Dyes Using 2-Bromo-4-methylaniline: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-Bromo-4-methylaniline serves as a versatile precursor for the synthesis of a variety of novel dyes with potential applications in therapeutics and diagnostics. This document provides detailed application notes and experimental protocols for the synthesis of azo and heterocyclic dyes derived from this starting material, with a focus on their characterization and potential biological activities.

The synthesis of novel dyes from this compound primarily involves the diazotization of its amino group, followed by a coupling reaction with a suitable aromatic compound or an active methylene compound. This approach allows for the creation of a diverse library of chromophores with tunable electronic and spectral properties. The presence of the bromo and methyl substituents on the aniline ring can influence the final dye's color, solubility, and biological activity.

Application Notes: Synthesis of Azo Dyes

Azo dyes are a prominent class of synthetic colorants characterized by the presence of one or more azo (–N=N–) groups. The synthesis of azo dyes from this compound is a well-established and versatile process.

General Workflow for Azo Dye Synthesis:

AzoDyeSynthesis Start This compound Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Start->Diazotization DiazoniumSalt Diazonium Salt Intermediate Diazotization->DiazoniumSalt Coupling Azo Coupling DiazoniumSalt->Coupling AzoDye Crude Azo Dye Coupling->AzoDye CouplingComponent Coupling Component (e.g., Phenol, Naphthol, Active Methylene Compound) CouplingComponent->Coupling Purification Purification (Recrystallization) AzoDye->Purification FinalDye Purified Azo Dye Purification->FinalDye

Caption: General workflow for the synthesis of azo dyes.

Experimental Protocol: Synthesis of a Novel Azo Dye from this compound and 2-Naphthol

This protocol describes the synthesis of an illustrative azo dye by coupling diazotized this compound with 2-naphthol.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ethanol

  • Ice

Procedure:

Part A: Diazotization of this compound

  • In a 250 mL beaker, dissolve 1.86 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water. Stir until a clear solution is obtained. Gentle heating may be necessary, but the solution must be cooled before proceeding.

  • Cool the solution to 0-5 °C in an ice bath. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.

  • In a separate 50 mL beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline solution with constant stirring, ensuring the temperature remains below 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring for an additional 10-15 minutes in the ice bath. The resulting solution contains the diazonium salt of this compound and should be used immediately in the next step.

Part B: Azo Coupling with 2-Naphthol

  • In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution. Stir until the 2-naphthol is completely dissolved.

  • Cool this alkaline solution of 2-naphthol to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • After 30 minutes, allow the mixture to stand at room temperature for about an hour.

Part C: Isolation and Purification

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the crude dye with a generous amount of cold distilled water to remove any unreacted salts and other water-soluble impurities.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified dye.

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

  • Weigh the final product and calculate the percentage yield.

Quantitative Data for a Representative Azo Dye:

ParameterValue
Starting Material This compound
Coupling Component 2-Naphthol
Yield (%) 85-95% (typical)
Melting Point (°C) Varies depending on purity
λmax (nm) in Ethanol Varies (typically in the visible region)
Molar Extinction Coefficient (ε) Varies

Application Notes: Synthesis of Heterocyclic Dyes

Heterocyclic dyes, which incorporate a heterocyclic ring system into their chromophore, often exhibit unique spectral properties and biological activities. This compound can be a key building block in the synthesis of various heterocyclic dye systems, such as those based on benzothiazole.

General Workflow for Benzothiazole Azo Dye Synthesis:

BenzothiazoleDyeSynthesis Start This compound Diazotization Diazotization (NaNO2, H2SO4/H3PO4) Start->Diazotization DiazoniumSalt Diazonium Salt Diazotization->DiazoniumSalt Coupling Coupling Reaction DiazoniumSalt->Coupling CrudeDye Crude Benzothiazole Azo Dye Coupling->CrudeDye CouplingComponent Substituted Benzothiazole CouplingComponent->Coupling Purification Purification CrudeDye->Purification FinalDye Purified Benzothiazole Azo Dye Purification->FinalDye AnticancerMechanism Dye Novel Dye Derivative Cell Cancer Cell Dye->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis CellularImaging Dye Synthesized Fluorescent Dye CellCulture Cell Culture Incubation Dye->CellCulture Washing Washing Step CellCulture->Washing Microscopy Fluorescence Microscopy Washing->Microscopy Image Cellular Image Microscopy->Image

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-4-methylaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the purification of 2-Bromo-4-methylaniline via recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is a common issue, especially with compounds that have a relatively low melting point. This compound has a reported melting point between 14-26°C, making it prone to this issue.[1][2][3]

Here are several strategies to resolve this:

  • Reduce Saturation: The solution may be too concentrated. Reheat the mixture to dissolve the oil, and add a small amount of additional hot solvent until the solution is clear again.[4][5]

  • Slow Down Cooling: Rapid cooling encourages oil formation.[4] Allow the flask to cool slowly to room temperature on an insulated surface (like a cork ring or wooden block) before moving it to an ice bath.[6]

  • Use a Seed Crystal: If you have a pure crystal of this compound, add a tiny amount to the cooled, supersaturated solution to induce crystallization.[7][8]

  • Solvent System Modification: The boiling point of your solvent might be higher than the melting point of your compound. Consider a lower-boiling point solvent or a mixed solvent system.

Q2: I am getting a very low yield of crystals. What are the possible causes and solutions?

A2: A low yield is one of the most common problems in recrystallization.[6] Potential causes include:

  • Using Too Much Solvent: The most frequent cause is adding an excess of solvent during the initial dissolution step.[5][7] This keeps a significant portion of your product dissolved in the mother liquor even after cooling.

    • Solution: If you suspect excess solvent, you can evaporate some of it by gently heating the solution and then attempting the cooling and crystallization process again.[5][6]

  • Premature Crystallization: If crystals form during hot filtration, you will lose product.

    • Solution: Ensure your funnel and receiving flask are pre-heated, and use a slight excess of hot solvent to prevent the solution from becoming saturated on the filter paper.

  • Inadequate Cooling: Ensure the solution is thoroughly chilled in an ice bath to minimize the solubility of the product.

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product.[7]

    • Solution: Use a minimal amount of ice-cold solvent for rinsing.

Q3: No crystals are forming, even after cooling the solution in an ice bath. What can I do?

A3: This is likely due to the formation of a supersaturated solution.[7][9]

  • Induce Crystallization:

    • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass provide a nucleation site for crystal growth.[7]

    • Seeding: Add a single, small seed crystal of the pure compound.[7][9]

  • Reduce Solvent Volume: It is possible too much solvent was added initially. Gently boil off a portion of the solvent to increase the concentration and try cooling again.[5]

Q4: My final product has a yellow or brown tint. How can I remove colored impurities?

  • Use Activated Charcoal: Colored impurities can often be removed by adding a very small amount of activated charcoal (Norit) to the hot solution before filtration.[11][12]

    • Procedure: After dissolving your crude product in the hot solvent, remove the flask from the heat source and add a spatula-tip worth of charcoal. Swirl the mixture and then perform a hot filtration to remove the charcoal and the adsorbed impurities.

    • Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping. Be aware that using too much charcoal can adsorb your product, leading to a lower yield.[6]

Quantitative Data

Specific solubility data for this compound is not widely available in the literature. However, its general properties indicate its solubility behavior.

PropertyValue / ObservationSource
Appearance Clear light yellow to brown liquid[2]
Melting Point 14-16 °C (lit.) or 26 °C (lit.)[1][3]
Boiling Point 240 °C (lit.)[1][3]
Solubility in Water Insoluble[1][2]
Solubility in Organics Miscible with alcohol and ether; Soluble in Chloroform[1][2]

Based on these properties, suitable recrystallization solvents would be those in which the compound is sparingly soluble at room temperature but highly soluble when hot. A mixed-solvent system, such as ethanol-water, is often effective for aromatic amines.[13]

Experimental Protocols

Protocol: Recrystallization of this compound using an Ethanol/Water System

This protocol assumes the starting material is a solid or semi-solid crude product.

  • Solvent Selection & Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of hot ethanol dropwise to just dissolve the compound. Keep the solution hot on a hot plate while adding the solvent.

  • Decolorization (If Necessary):

    • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

    • Reheat the solution gently for a few minutes.

  • Hot Filtration (If Necessary):

    • If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration using a pre-heated funnel and a fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization:

    • Add hot water dropwise to the hot ethanol solution until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated.

    • Add a few more drops of hot ethanol until the solution becomes clear again.

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Cooling:

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal yield.

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying:

    • Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be transferred to a watch glass and left in a desiccator.

Visualizations

Experimental Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent (Ethanol) start->dissolve charcoal Add Activated Charcoal (If solution is colored) dissolve->charcoal optional hot_filter Hot Gravity Filtration (If needed) dissolve->hot_filter charcoal->hot_filter add_water Add Hot Water to Cloud Point hot_filter->add_water add_ethanol Add Hot Ethanol to Re-dissolve add_water->add_ethanol cool_rt Slow Cool to Room Temperature add_ethanol->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vac_filter Vacuum Filtration cool_ice->vac_filter wash Wash with Ice-Cold Solvent Mixture vac_filter->wash dry Dry Crystals wash->dry finish Pure Product dry->finish

Caption: Experimental workflow for the purification of this compound.

Troubleshooting Guide

Troubleshooting_Recrystallization start Problem Encountered oiling_out Compound 'Oiling Out'? start->oiling_out low_yield Low Yield? oiling_out->low_yield No sol_oiling1 Reheat & Add More Solvent oiling_out->sol_oiling1 Yes no_crystals No Crystals Forming? low_yield->no_crystals No sol_yield1 Evaporate Excess Solvent & Recool low_yield->sol_yield1 Yes sol_nocryst1 Scratch Inner Surface of Flask no_crystals->sol_nocryst1 Yes end_node Problem Resolved no_crystals->end_node No sol_oiling2 Slow Down Cooling Rate sol_oiling1->sol_oiling2 sol_oiling3 Use a Seed Crystal sol_oiling2->sol_oiling3 sol_oiling3->end_node sol_yield2 Ensure Thorough Cooling sol_yield1->sol_yield2 sol_yield3 Use Minimal Ice-Cold Solvent for Washing sol_yield2->sol_yield3 sol_yield3->end_node sol_nocryst2 Add a Seed Crystal sol_nocryst1->sol_nocryst2 sol_nocryst3 Reduce Solvent Volume & Recool sol_nocryst2->sol_nocryst3 sol_nocryst3->end_node

References

Technical Support Center: Synthesis of 2-Bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for the purification of 2-Bromo-4-methylaniline. Below are frequently asked questions and detailed protocols to address common challenges encountered during and after its synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude product is a dark-colored oil/solid. What causes the discoloration and how can I remove it?

A1: Discoloration in the crude this compound product is typically due to the formation of oxidized impurities or colored byproducts from the bromination reaction. Aniline derivatives are susceptible to air oxidation, which can form highly colored polymeric materials.

  • Initial Wash: Before further purification, wash the crude product with a dilute aqueous solution of sodium bisulfite or sodium thiosulfate to remove any residual bromine, which is a common source of color.

  • Activated Charcoal: If the product is solid and you are performing recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. However, use it sparingly as it can also adsorb the desired product and reduce yield.[1]

  • Distillation/Chromatography: For persistent color, vacuum distillation or column chromatography are the most effective methods for separating the pure, often colorless to pale yellow, product from non-volatile or highly polar colored impurities.[2]

Q2: Thin-Layer Chromatography (TLC) of my product shows multiple spots. What are these impurities and how do I separate them?

A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. For the synthesis of this compound, these impurities are likely:

  • Unreacted Starting Material: 4-methylaniline (p-toluidine).

  • Acetylated Intermediate: N-(2-Bromo-4-methylphenyl)acetamide, if the hydrolysis (deprotection) step is incomplete.[3]

  • Isomeric Byproducts: Such as 3-Bromo-4-methylaniline.

  • Di-brominated Byproducts: Primarily 2,6-Dibromo-4-methylaniline, which can form if the reaction conditions are not carefully controlled.[3]

The most effective method for separating these closely related compounds is flash column chromatography .[4] Due to differences in polarity, the components will elute at different rates, allowing for their isolation.

Q3: I attempted to purify my product by recrystallization, but the yield was very low. What could be the cause?

A3: Low yield during recrystallization is a common issue that can stem from several factors:

  • Incorrect Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[5][6] If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor.

  • Using Too Much Solvent: Dissolving the crude product in an excessive volume of hot solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation and low recovery.[6][7]

  • Cooling Too Quickly: Rapid cooling, such as immediately placing the hot flask in an ice bath, promotes the formation of small, often impure crystals and can trap impurities.[6] Allow the solution to cool slowly to room temperature before cooling it further in an ice bath.[7]

  • Incomplete Crystallization: Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.[7]

Q4: How do I choose the best purification method for my crude this compound?

A4: The choice depends on the physical state of your product and the nature of the impurities.

  • Vacuum Distillation: This is an excellent method for liquid products like this compound (Boiling Point: 240 °C) to separate it from non-volatile or significantly higher/lower boiling point impurities.[2][8]

  • Flash Column Chromatography: This is the most versatile method for separating a mixture of compounds with different polarities, such as unreacted starting materials, isomers, and over-brominated products.[4]

  • Recrystallization: This technique is effective for solids with relatively low levels of impurities. Since this compound has a low melting point (14-16 °C), this method is more suitable for its solid derivatives or if the crude product solidifies due to impurities.[8]

Impurity Profile and Purification Efficiency

The following table provides a representative example of a crude product's impurity profile and the expected purity levels after applying different purification techniques.

CompoundCrude Product (% Composition)After Recrystallization (% Purity)After Column Chromatography (% Purity)After Vacuum Distillation (% Purity)
This compound 85.0%~95.0%>99.0%>98.5%
4-methylaniline (Starting Material)5.0%~2.0%<0.5%<1.0%
2,6-Dibromo-4-methylaniline7.0%~2.5%<0.5%<0.5%
Other Isomers/Byproducts3.0%~0.5%<0.1%<0.1%

Note: Values are illustrative and actual results may vary based on specific experimental conditions.

Visualizing the Process

Impurity Formation Pathway

The diagram below illustrates the common synthetic route to this compound and the potential side reactions that lead to the formation of key impurities.

cluster_main Main Synthesis Pathway cluster_impurities Impurity Formation Pathways SM 4-Methylaniline INT1 N-acetyl-p-toluidine (Protected Intermediate) SM->INT1 Acetylation (Acetic Anhydride) PROD This compound (Desired Product) SM->PROD Direct Bromination (Less Selective) IMP2 Unreacted 4-Methylaniline INT2 N-(2-Bromo-4-methylphenyl)acetamide INT1->INT2 Bromination (Br2) IMP1 2,6-Dibromo-4-methylaniline (Di-bromination Impurity) INT1->IMP1 Over-bromination INT2->PROD Hydrolysis (Acid/Base) IMP3 Incomplete Hydrolysis Impurity start Analyze Crude Product (TLC, GC-MS, NMR) dec_impurities What is the impurity profile? start->dec_impurities dec_physical_state Is the product a solid or liquid? dec_impurities->dec_physical_state Starting Material or Single Major Impurity act_wash Aqueous Wash (Sodium Bisulfite) dec_impurities->act_wash Residual Br2 (dark color) act_column Perform Flash Column Chromatography dec_impurities->act_column Isomers / Multiple Byproducts act_distill Perform Vacuum Distillation dec_physical_state->act_distill Liquid act_recrystallize Perform Recrystallization dec_physical_state->act_recrystallize Solid act_wash->dec_impurities Re-analyze end_node Pure Product (Verify by Analysis) act_distill->end_node act_column->end_node act_recrystallize->end_node

References

Byproduct formation in the bromination of 4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 4-methylaniline (p-toluidine).

Frequently Asked Questions (FAQs)

Q1: Why am I getting multiple brominated products instead of the desired monobrominated 4-methylaniline?

A1: The amino group (-NH₂) in 4-methylaniline is a strong activating group, which significantly increases the electron density of the aromatic ring. This high reactivity makes the ring highly susceptible to electrophilic attack, often leading to the rapid formation of polybrominated byproducts, such as dibromo- and tribromo-4-methylaniline, upon direct bromination.

Q2: What are the common polybrominated byproducts in the direct bromination of 4-methylaniline?

A2: The primary polybrominated byproduct is 2,6-dibromo-4-methylaniline. Depending on the reaction conditions, the formation of other isomers and even tribrominated species is possible.

Q3: How can I control the reaction to achieve selective monobromination?

A3: To achieve selective monobromination, the activating effect of the amino group must be temporarily reduced. The most common and effective method is to protect the amino group by acetylation with acetic anhydride to form N-acetyl-4-methylaniline. The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director but is less activating than the amino group, allowing for controlled monobromination. The protecting acetyl group can then be removed by hydrolysis to yield the desired monobrominated product.

Q4: What is the expected regioselectivity for the bromination of 4-methylaniline?

A4: The amino group is a stronger directing group than the methyl group. Therefore, in the electrophilic bromination of 4-methylaniline, substitution is directed to the positions ortho to the amino group. The primary monobrominated product is 2-bromo-4-methylaniline.

Q5: Can I use N-bromosuccinimide (NBS) for the bromination of 4-methylaniline?

A5: Yes, N-bromosuccinimide (NBS) can be used as a brominating agent. However, direct bromination of 4-methylaniline with NBS can still lead to a mixture of products, including a significant amount of the dibrominated byproduct. For instance, the reaction of p-toluidine with NBS in chloroform can yield 2,6-dibromo-4-methylaniline (75%) and this compound (20%)[1].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired monobrominated product and significant formation of polybrominated byproducts. The amino group is too activating, leading to over-bromination.Protect the amino group by acetylation to form N-acetyl-4-methylaniline before bromination. This will moderate the reactivity and improve the selectivity for monobromination.
Formation of a complex mixture of isomers. Reaction conditions are not optimized for regioselectivity.Ensure the reaction is carried out at a controlled temperature. Protecting the amino group will also enhance regioselectivity towards the ortho position.
Reaction is sluggish or does not go to completion. Insufficiently reactive brominating agent or non-optimal reaction conditions.For less reactive substrates or to ensure complete conversion, a more reactive brominating system or adjustment of reaction temperature and time may be necessary. However, for 4-methylaniline, the primary concern is typically over-reactivity.
Difficulty in separating the desired product from byproducts. Similar physical properties of the product and byproducts.Purification by column chromatography is often necessary to separate the isomeric products. Protecting the amino group can simplify the product mixture, making purification easier.

Data Presentation

Table 1: Comparison of Product Distribution in the Bromination of 4-Methylaniline

MethodBrominating AgentDesired ProductYield of Desired ProductMajor Byproduct(s)Yield of Major Byproduct(s)
Direct BrominationN-Bromosuccinimide (NBS) in ChloroformThis compound20%[1]2,6-Dibromo-4-methylaniline75%[1]
Acetylation, Bromination, HydrolysisBromine in Acetic AcidThis compoundHigh (not specified)Minimized polybrominationNot specified

Experimental Protocols

Method 1: Selective Monobromination via Acetylation-Bromination-Hydrolysis

This three-step method is the recommended procedure for the selective synthesis of this compound.

Step 1: Acetylation of 4-Methylaniline

  • In a round-bottom flask, dissolve 4-methylaniline in glacial acetic acid.

  • Add acetic anhydride to the solution.

  • Reflux the mixture for a sufficient time to ensure complete acetylation.

  • Pour the reaction mixture into cold water to precipitate N-acetyl-4-methylaniline.

  • Collect the solid product by filtration and wash with water.

Step 2: Bromination of N-acetyl-4-methylaniline

  • Dissolve the dried N-acetyl-4-methylaniline in a suitable solvent such as glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in acetic acid dropwise with constant stirring, maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir for a specified period.

  • Pour the reaction mixture into water to precipitate the brominated product.

  • Collect the solid by filtration and wash with water.

Step 3: Hydrolysis of N-(2-bromo-4-methylphenyl)acetamide

  • Suspend the crude N-(2-bromo-4-methylphenyl)acetamide in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

  • Heat the mixture under reflux until the hydrolysis is complete (TLC monitoring is recommended).

  • Cool the reaction mixture and neutralize it to precipitate the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography.

Method 2: Direct Bromination with N-Bromosuccinimide (NBS)

This method is simpler but results in a mixture of products.

  • Dissolve 4-methylaniline (p-toluidine) in chloroform and stir at room temperature.

  • Add N-bromosuccinimide (NBS) to the solution.

  • Stir the reaction mixture for a specified time (e.g., 30 minutes).[1]

  • After the reaction is complete, filter the mixture.

  • Concentrate the filtrate and purify the residue by column chromatography to separate the products.[1]

Visualizations

Reaction_Pathway cluster_direct Direct Bromination cluster_protection Protection Strategy 4-Methylaniline 4-Methylaniline Mixture Product Mixture 4-Methylaniline->Mixture + Br₂ or NBS This compound This compound Mixture->this compound Minor 2,6-Dibromo-4-methylaniline 2,6-Dibromo-4-methylaniline Mixture->2,6-Dibromo-4-methylaniline Major 4-Methylaniline_p 4-Methylaniline_p N-acetyl-4-methylaniline N-acetyl-4-methylaniline 4-Methylaniline_p->N-acetyl-4-methylaniline + Acetic Anhydride N-(2-bromo-4-methylphenyl)acetamide N-(2-bromo-4-methylphenyl)acetamide N-acetyl-4-methylaniline->N-(2-bromo-4-methylphenyl)acetamide + Br₂ 2-Bromo-4-methylaniline_p This compound (Major Product) N-(2-bromo-4-methylphenyl)acetamide->2-Bromo-4-methylaniline_p Hydrolysis

Caption: Reaction pathways for the bromination of 4-methylaniline.

Troubleshooting_Workflow start Start Experiment: Bromination of 4-Methylaniline check_product Analyze Product Mixture (e.g., TLC, GC-MS) start->check_product is_polybrominated Significant Polysubstitution? check_product->is_polybrominated optimize_conditions Optimize Reaction Conditions: - Lower Temperature - Control Stoichiometry check_product->optimize_conditions Poor Selectivity protect_amino Implement Amino Group Protection: 1. Acetylation 2. Bromination 3. Hydrolysis is_polybrominated->protect_amino Yes success Successful Monobromination is_polybrominated->success No protect_amino->start Retry Experiment optimize_conditions->start Retry Experiment

References

Technical Support Center: Optimizing Suzuki Coupling for 2-Bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki coupling of 2-Bromo-4-methylaniline.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound challenging?

A1: The Suzuki coupling of this compound can be challenging due to the electron-donating nature of the aniline moiety. The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst deactivation and lower reaction yields.[1][2] Furthermore, ortho-substituted anilines can present steric hindrance.[3]

Q2: What are the most critical parameters to optimize for this reaction?

A2: The most critical parameters to optimize are the choice of palladium catalyst/ligand system, the base, the solvent, and the reaction temperature. These factors are often interdependent and need to be screened to find the optimal conditions for your specific boronic acid partner.[4][5]

Q3: Which catalyst/ligand systems are recommended for this compound?

A3: For electron-rich aryl bromides like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are generally recommended.[6] These ligands can promote the oxidative addition step and stabilize the palladium center.[6] Examples include Buchwald ligands such as SPhos and XPhos, as well as cataCXium A.[3][7][8] Pre-formed palladium complexes, known as precatalysts, can also offer better reproducibility.[8]

Q4: What is the role of the base, and which one should I choose?

A4: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step in the catalytic cycle.[9] The choice of base can significantly impact the reaction rate and yield.[9] Common bases for Suzuki couplings include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[2][9] The optimal base is substrate-dependent, and screening may be necessary. For challenging couplings, Cs₂CO₃ is often found to be superior.[10]

Q5: Can I run the reaction open to the atmosphere?

A5: It is highly discouraged to run Suzuki couplings open to the atmosphere. Oxygen can lead to the oxidative degradation of the palladium catalyst and promote the undesirable homocoupling of the boronic acid, which reduces the yield of the desired product.[11] It is essential to perform the reaction under an inert atmosphere, such as nitrogen or argon, and to use degassed solvents.[11][12]

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst Deactivation: The aniline nitrogen may be inhibiting the palladium catalyst.[1][2] 2. Inefficient Oxidative Addition: The C-Br bond activation may be slow due to the electron-rich nature of the aniline.[13] 3. Poor Reagent Quality: The boronic acid may have degraded, or the solvent may not be anhydrous.1. Switch to a more robust catalyst system: Use bulky, electron-rich ligands like XPhos, SPhos, or cataCXium A palladacycles.[3][7][8] 2. Increase Reaction Temperature: Cautiously increase the temperature in 10 °C increments.[8][14] 3. Use a Pre-catalyst: Employ a well-defined palladium precatalyst for more consistent generation of the active Pd(0) species.[8] 4. Verify Reagent Quality: Use fresh boronic acid or consider using a more stable boronate ester (e.g., pinacol ester).[8][15] Ensure solvents are anhydrous.
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen: Inadequate degassing of the reaction mixture.[11][15] 2. Inefficient Catalyst Reduction: If using a Pd(II) source, its reduction to the active Pd(0) may be inefficient.1. Improve Inert Atmosphere Technique: Thoroughly degas the solvent and reaction mixture by sparging with argon or nitrogen, or by using freeze-pump-thaw cycles.[11] 2. Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.[8][15]
Protodebromination (Replacement of Bromine with Hydrogen) 1. Presence of Protic Impurities: Water or other proton sources in the reaction mixture.1. Ensure Anhydrous Conditions: Use thoroughly dried glassware and anhydrous solvents and reagents.[8]
Inconsistent Results 1. Variability in Reagent Quality: Inconsistent quality of the catalyst, ligand, or base. 2. Inconsistent Reaction Setup: Variations in degassing, moisture control, or stirring rate.1. Use a Stable Pre-catalyst: This ensures a consistent ligand-to-metal ratio.[8] 2. Standardize Procedures: Maintain consistent procedures for setting up the reaction, especially regarding the inert atmosphere.[12]

Data on Reaction Conditions

The following tables summarize reaction conditions from various studies on Suzuki couplings of similar substrates, providing a starting point for optimization.

Table 1: Catalyst and Ligand Effects on Suzuki Coupling of ortho-Bromoanilines

Catalyst / Pre-catalystLigandBaseSolventTemperature (°C)Yield (%)Notes
Pd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂O9011Low yield observed with this common catalyst.[7]
CataCXium A Pd G3CataCXium ACs₂CO₃Dioxane/H₂O8051Improved yield with a specialized palladacycle.[3][7]
CataCXium A Pd G3CataCXium ACs₂CO₃2-MeTHF8095Solvent change dramatically increased the yield.[3][7]
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O100Moderate to HighA common system for challenging couplings.[11]

Table 2: Effect of Base and Solvent on Suzuki Coupling

BaseSolvent SystemTemperature (°C)Yield (%)Reference
K₂CO₃Toluene/H₂O100Moderate to High[11]
K₃PO₄Dioxane11074-91[16]
Cs₂CO₃2-MeTHF8095[3][7]
K₂CO₃DMF/H₂O70Good to Excellent[17]

Table 3: General Temperature Guidelines

Temperature Range (°C)Observation
Room Temperature - 60Reactions may be sluggish, but can be effective with highly active catalyst systems.[14][17]
70 - 90A common and effective temperature range for many Suzuki couplings.[1][7]
100 - 120Higher temperatures may be required for less reactive substrates but can also lead to catalyst decomposition or side reactions.[2][8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a generalized starting protocol. The amounts of catalyst, ligand, and base, as well as the temperature and reaction time, should be optimized for each specific boronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid or boronate ester (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., CataCXium A Pd G3, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-3 mol%) and ligand (e.g., SPhos, 2-6 mol%)

  • Base (e.g., Cs₂CO₃, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 2-MeTHF, Dioxane/H₂O 10:1)

  • Inert gas (Argon or Nitrogen)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the boronic acid, the palladium catalyst (and ligand, if separate), and the base.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[2][12]

  • Solvent Addition: Add the degassed solvent via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the aryl bromide.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique, such as TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Reagents (Aryl Bromide, Boronic Acid, Catalyst, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat and Stir solvent->heat monitor 5. Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor cool 6. Cool to Room Temp monitor->cool Reaction Complete extract 7. Extraction and Washing cool->extract purify 8. Purification (Column Chromatography) extract->purify product Final Product purify->product

Caption: General experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Logic start Low Yield or No Reaction check_catalyst Is the catalyst system optimal for electron-rich anilines? start->check_catalyst sol_catalyst Action: Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos, CataCXium A). Consider a pre-catalyst. check_catalyst->sol_catalyst No check_conditions Are reaction conditions (temp, base, solvent) optimized? check_catalyst->check_conditions Yes sol_catalyst->check_conditions sol_temp Action: Increase temperature. Screen different bases (K3PO4, Cs2CO3) and solvents (2-MeTHF, Dioxane). check_conditions->sol_temp No check_side_reactions Are side products observed (homocoupling, debromination)? check_conditions->check_side_reactions Yes sol_temp->check_side_reactions sol_inert Action: Improve inert atmosphere technique (degas solvents thoroughly). Use anhydrous reagents. check_side_reactions->sol_inert Yes success Improved Yield check_side_reactions->success No sol_inert->success

Caption: Decision tree for troubleshooting low-yielding Suzuki reactions.

References

Technical Support Center: Overcoming Challenges in the Buchwald-Hartwig Amination of 2-Bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing the Buchwald-Hartwig amination of 2-Bromo-4-methylaniline. Due to the steric hindrance from the ortho-bromo group and the electronic properties of the aniline, this reaction can present unique challenges.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of this compound is not proceeding to completion. What are the common causes?

A1: Incomplete conversion is a frequent issue and can be attributed to several factors:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[1]

  • Inappropriate Ligand Choice: The steric bulk and electronic properties of the phosphine ligand are critical for this transformation. For sterically hindered substrates like this compound, bulky, electron-rich biarylphosphine ligands are often required to promote efficient oxidative addition and reductive elimination.[2]

  • Insufficient Base Strength or Solubility: The base plays a crucial role in the deprotonation of the amine. If the base is not strong enough or is poorly soluble in the reaction solvent, the catalytic cycle can be inhibited.

  • Low Reaction Temperature: The oxidative addition of the C-Br bond in this compound can be sluggish and may require higher temperatures to proceed at a reasonable rate.

Q2: I am observing a significant amount of 4-methylaniline as a byproduct. What is causing this and how can I prevent it?

A2: The formation of 4-methylaniline is likely due to a side reaction called hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom. This can occur when the palladium-hydride species, which can form from various sources in the reaction mixture, reductively eliminates with the aryl bromide. To minimize this:

  • Use a Bulky Ligand: Sterically hindered ligands can disfavor the formation of the palladium-hydride species and promote the desired C-N bond formation.

  • Optimize the Base: The choice of base can influence the rate of hydrodehalogenation. Experimenting with different bases (e.g., switching from NaOtBu to a weaker base like K₃PO₄ or Cs₂CO₃) can sometimes mitigate this side reaction.

  • Ensure Anhydrous Conditions: Water can be a source of protons for the formation of palladium-hydride species.

Q3: Which type of phosphine ligand is most suitable for the amination of this compound?

A3: For sterically hindered aryl bromides like this compound, bulky and electron-rich monophosphine ligands, often referred to as "Buchwald ligands," are generally the most effective. These ligands promote the formation of the active monoligated palladium species, which is crucial for efficient catalysis.[2] Examples of such ligands include:

  • XPhos

  • RuPhos

  • BrettPhos (particularly for primary amines)

Bidentate ligands like BINAP or dppf can also be effective, but a screening of different ligand types is often necessary to identify the optimal choice for a specific amine coupling partner.[2]

Q4: What are the recommended starting conditions for a Buchwald-Hartwig amination of this compound?

A4: A good starting point for optimization would be:

  • Palladium Precursor: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

  • Ligand: XPhos or RuPhos (1.2 - 1.5 times the mol% of Pd)

  • Base: NaOtBu or K₃PO₄ (1.5 - 2.0 equivalents)

  • Solvent: Toluene or Dioxane (anhydrous and degassed)

  • Temperature: 80-110 °C

These conditions should be optimized for each specific amine substrate.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystUse a pre-catalyst or ensure rigorous inert atmosphere and anhydrous conditions.
Poor ligand choiceScreen bulky, electron-rich monophosphine ligands (e.g., XPhos, RuPhos).
Insufficient temperatureGradually increase the reaction temperature in 10 °C increments.
Inappropriate baseSwitch to a stronger base (e.g., from K₃PO₄ to NaOtBu) or a more soluble one.
Significant Hydrodehalogenation Formation of Pd-H speciesUse a bulkier ligand. Ensure strictly anhydrous conditions.
Base-promoted side reactionScreen alternative bases (e.g., Cs₂CO₃, K₂PO₄).
Formation of Diarylamine (with primary amines) Over-arylation of the productUse a slight excess of the primary amine (1.1-1.2 equivalents). Consider a ligand that favors mono-arylation (e.g., BrettPhos).
Reaction Stalls Catalyst inhibition by productDilute the reaction mixture or consider a slower addition of the amine.
Reagent degradationUse freshly opened or purified reagents and anhydrous, degassed solvents.

Data Presentation: Comparative Reaction Conditions

The following data is based on typical conditions for the Buchwald-Hartwig amination of analogous ortho-substituted aryl bromides and serves as a starting point for the optimization of the reaction with this compound.

Table 1: Amination with Primary Amines

AminePd Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Approx. Yield (%)
n-HexylaminePd₂(dba)₃ (1.5)BrettPhos (3.6)NaOtBu (1.5)Toluene1001285-95
AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)Dioxane1101875-85
BenzylaminePd₂(dba)₃ (1.5)RuPhos (3.6)Cs₂CO₃ (2.0)Toluene1001680-90

Table 2: Amination with Secondary Amines

AminePd Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Approx. Yield (%)
MorpholinePd₂(dba)₃ (1.5)XPhos (3.6)NaOtBu (1.5)Toluene1008>95
PiperidinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1101290-98
N-MethylanilinePd₂(dba)₃ (1.5)BINAP (3.0)Cs₂CO₃ (2.0)Toluene1102470-80

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask or sealed tube, add the palladium precursor (1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (1.5-2.0 equivalents).

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

  • Add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-4-methylaniline.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) Pd0->inv1 OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(Br) OxAdd->inv2 AmineCoord Amine Coordination [L-Pd(II)(Ar)(Br)(R₂NH)] AmineCoord->inv3 Amido Palladium Amido Complex L-Pd(II)(Ar)(NR₂) Amido->Pd0 Reductive Elimination Amido->inv4 Product Product Ar-NR₂ RegenCat Regenerated Pd(0)L inv1->OxAdd Ar-Br inv2->AmineCoord R₂NH inv3->Amido Base, -HBr inv4->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow General Experimental Workflow A 1. Combine Solids (Pd source, Ligand, Base, This compound) B 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C 3. Add Anhydrous Solvent & Amine B->C D 4. Heat and Stir (80-110 °C) C->D E 5. Monitor Reaction (TLC, LC-MS) D->E F 6. Aqueous Work-up (Dilute, Wash) E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting_Tree Troubleshooting Decision Tree decision decision solution solution start Low Yield or No Reaction q1 Is Starting Material Consumed? start->q1 q2 Is Hydrodehalogenation Observed? q1->q2 Yes sol1 Increase Temperature Screen Ligands Check Base Strength q1->sol1 No sol2 Use Bulky Ligand Ensure Anhydrous Conditions Screen Weaker Bases q2->sol2 Yes sol3 Check Reagent Purity Optimize Catalyst System q2->sol3 No

Caption: A decision tree for troubleshooting common issues.

References

Technical Support Center: Synthesis of 2-Bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of 2-Bromo-4-methylaniline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound from p-toluidine (4-methylaniline)?

The main challenge is controlling the regioselectivity of the bromination reaction.[1] The amino group (-NH₂) in p-toluidine is a strong activating group that directs electrophilic substitution to the ortho and para positions.[2][3] This high reactivity can easily lead to over-bromination, resulting in the formation of di- or even tri-brominated byproducts, which reduces the yield of the desired mono-brominated product.[1][3][4]

Q2: Why is protecting the amino group recommended before bromination?

Protecting the amino group, typically through acetylation, is a common strategy to increase the yield of this compound.[5] The acetyl group moderates the strong activating effect of the amino group.[6][7] This deactivation of the aromatic ring makes the reaction less vigorous and helps prevent polysubstitution, allowing for the selective introduction of a single bromine atom.[4] The protecting group is then removed in a final hydrolysis step.[5][8]

Q3: What are the most common brominating agents for this synthesis?

Common brominating agents include molecular bromine (Br₂) and N-Bromosuccinimide (NBS).[9] While direct bromination with Br₂ can be effective, it requires stringent control of reaction conditions to minimize byproduct formation.[5] NBS is often preferred as it is a solid, easier to handle, and can offer higher selectivity, leading to fewer byproducts under optimized conditions.[1][9]

Q4: What is a typical yield for the synthesis of this compound?

Yields can vary significantly based on the chosen methodology and reaction conditions. A multi-step process involving acetylation of p-toluidine, followed by bromination and hydrolysis, can achieve yields in the range of 51-67%.[8][10]

Troubleshooting Guide

Problem: My yield is low, and I've isolated a significant amount of 2,6-dibromo-4-methylaniline.

  • Cause: This is a classic case of over-bromination due to the high reactivity of the aniline starting material.[4] This can be caused by the reaction temperature being too high, a high local concentration of the brominating agent, or not using a protecting group.

  • Solution 1: Protect the Amino Group: The most effective solution is to protect the amino group of p-toluidine via acetylation before proceeding with bromination.[4][5] This moderates the ring's reactivity.

  • Solution 2: Control Reaction Temperature: Perform the bromination at a lower temperature, typically between -10°C and 10°C, to slow down the reaction kinetics and reduce the likelihood of polysubstitution.[1][5]

  • Solution 3: Slow Addition of Brominating Agent: Add the brominating agent (e.g., Br₂ or NBS) dropwise or in small portions over an extended period.[1] This prevents localized high concentrations of bromine that promote di-bromination.

Problem: The reaction mixture turns dark or forms a tar-like substance.

  • Cause: Aromatic amines can be susceptible to oxidation, especially under harsh reaction conditions or in the presence of strong oxidizing agents. The brominating agent itself can act as an oxidant.

  • Solution 1: Use a Milder Brominating Agent: Consider using N-Bromosuccinimide (NBS) instead of molecular bromine, as it can lead to cleaner reactions.[1][9]

  • Solution 2: Degas Solvents: Ensure that the solvents used are free of dissolved oxygen, which can contribute to oxidative side reactions.

  • Solution 3: Work-up with a Reducing Agent: During the work-up, pouring the reaction mixture into a dilute solution of a mild reducing agent like sodium bisulfite can help to quench any excess bromine and minimize coloration.[10]

Problem: The final product is difficult to purify.

  • Cause: The presence of unreacted starting material, isomeric byproducts, or over-brominated products can complicate purification. The physical properties of these compounds can be very similar.

  • Solution 1: Optimize the Reaction: The best approach is to optimize the reaction to maximize the formation of the desired product and minimize impurities, as described above.

  • Solution 2: Purification Method: While distillation under reduced pressure is a common method for purifying the final product, column chromatography may be necessary to separate closely related isomers if they are present in significant amounts.[10]

  • Solution 3: Isolate as a Salt: The product can be isolated as its hydrochloride salt, which often has better crystallization properties than the free base, facilitating purification. The free base can then be regenerated by treatment with a base like sodium hydroxide.[8][10]

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of this compound using the recommended protection/deprotection strategy.

Starting MaterialKey StepsBrominating AgentReported YieldReference
p-Toluidine1. Acetylation2. Bromination3. HydrolysisBromine51-57%[8]
p-Toluidine1. Acetylation2. Bromination3. HydrolysisBromine60-67% (crude)[10]

Visualized Workflows and Logic

Synthesis_Workflow Synthesis Workflow for this compound p_toluidine p-Toluidine (4-Methylaniline) acetylated N-acetyl-p-toluidine p_toluidine->acetylated 1. Acetylation (Acetic Anhydride) brominated_acetyl 2-Bromo-N-acetyl- 4-methylaniline acetylated->brominated_acetyl 2. Bromination (Br₂ or NBS) final_product This compound brominated_acetyl->final_product 3. Hydrolysis (Acid or Base)

Caption: Recommended three-step synthesis pathway to improve yield and selectivity.

Troubleshooting_Logic Troubleshooting Low Yield low_yield Low Yield or High Impurity cause1 Cause: Over-bromination low_yield->cause1 cause2 Cause: Incomplete Reaction low_yield->cause2 cause3 Cause: Product Degradation low_yield->cause3 solution1a Solution: Protect Amino Group (Acetylation) cause1->solution1a solution1b Solution: Lower Temperature (-10 to 10 °C) cause1->solution1b solution1c Solution: Slow Reagent Addition cause1->solution1c solution2a Solution: Increase Reaction Time cause2->solution2a solution2b Solution: Check Reagent Purity cause2->solution2b solution3a Solution: Use Milder Conditions cause3->solution3a solution3b Solution: Quench with Reducing Agent cause3->solution3b

Caption: A logical guide for diagnosing and solving common issues leading to low yields.

Detailed Experimental Protocol

This protocol is based on the widely accepted method of protecting the amino group to ensure high selectivity and yield.[5][8][10]

Step 1: Acetylation of p-Toluidine

  • In a round-bottomed flask equipped with a reflux condenser and mechanical stirrer, combine p-toluidine (1.0 eq), glacial acetic acid, and acetic anhydride (1.1 eq).[8] A typical ratio involves dissolving p-toluidine in about 3-4 volumes of glacial acetic acid.[8][10]

  • Heat the mixture to reflux and maintain for 2-3 hours.[8][10]

  • Allow the reaction mixture to cool to approximately 45°C. The product, N-acetyl-p-toluidine, may begin to crystallize. Do not cool further at this stage.

Step 2: Bromination of N-acetyl-p-toluidine

  • While stirring the mixture from Step 1 at 45°C, slowly add molecular bromine (1.0 eq) dropwise from a separatory funnel.[10]

  • Carefully control the rate of addition to maintain the reaction temperature between 50-55°C.[8][10] The reaction is exothermic.

  • After the addition is complete, continue stirring for an additional 30-60 minutes.[8][10]

  • Pour the reaction mixture in a thin stream into a large volume of cold water containing sodium bisulfite (approx. 25g per 10L of water) with vigorous stirring.[10]

  • The solid precipitate, 2-Bromo-N-acetyl-4-methylaniline, is collected by suction filtration, washed thoroughly with water, and pressed dry.

Step 3: Hydrolysis of 2-Bromo-N-acetyl-4-methylaniline

  • Transfer the dried solid from Step 2 to a round-bottomed flask.

  • Add a mixture of ethanol and concentrated hydrochloric acid (e.g., a 1:1 v/v mixture).[10]

  • Heat the mixture to reflux for approximately 3 hours. During this time, the hydrochloride salt of the product may precipitate.[8][10]

  • Cool the mixture thoroughly. Collect the precipitated hydrochloride salt by suction filtration and wash with a small amount of chilled ethanol.[10]

  • To obtain the free base, suspend the hydrochloride salt in water and, with stirring, add a concentrated solution of sodium hydroxide until the mixture is strongly basic (pH > 10).[8][10]

  • The product, this compound, will separate as an oil. Separate the oily layer. The crude product can be purified by vacuum distillation.[8][10]

References

Technical Support Center: 2-Bromo-4-methylaniline Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the reaction scale-up of 2-bromo-4-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key scale-up considerations?

The most prevalent synthetic route for this compound starts from 4-methylaniline (p-toluidine).[1][2] This multi-step process involves:

  • Acetylation: The amino group of 4-methylaniline is protected by reacting it with acetic anhydride to form N-acetyl-p-toluidine. This step is crucial for controlling the subsequent bromination.

  • Bromination: The N-acetyl-p-toluidine is then brominated. The acetyl group moderates the reactivity of the aromatic ring, allowing for more selective mono-bromination.

  • Hydrolysis: The final step involves the removal of the acetyl protecting group through acid or base-catalyzed hydrolysis to yield this compound.

Key Scale-Up Considerations:

  • Exothermicity of Bromination: The bromination step is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of impurities.

  • Regioselectivity: Ensuring the bromine atom is introduced at the desired position (ortho to the amino group) is critical. The use of the acetyl protecting group is a primary strategy to achieve this.

  • Solid Handling: The intermediate, N-acetyl-p-toluidine, and the final product can be solids, requiring appropriate equipment for handling, filtration, and drying at a larger scale.

  • Waste Stream Management: The process generates acidic and potentially bromine-containing waste streams that must be handled and disposed of in accordance with safety and environmental regulations.

Q2: How can I control the regioselectivity of the bromination to minimize the formation of isomers?

Controlling regioselectivity is paramount to obtaining a high purity of this compound. The primary strategy is the acetylation of the starting material, 4-methylaniline. The resulting N-acetyl group is still an ortho-, para-director but is less activating than the amino group, which helps to prevent multiple brominations.

Key factors to control regioselectivity include:

  • Protecting Group: The use of the N-acetyl protecting group is the most effective way to direct the bromination to the desired position and prevent the formation of di- and tri-brominated byproducts.

  • Brominating Agent: While molecular bromine (Br₂) is a common brominating agent, N-bromosuccinimide (NBS) can offer better selectivity and is often easier to handle, especially at a larger scale.[1]

  • Reaction Temperature: Lowering the reaction temperature during bromination can enhance selectivity by reducing the rate of competing side reactions.

  • Solvent: The choice of solvent can influence the reactivity of the brominating agent and the solubility of the reactants and intermediates, thereby affecting selectivity.

Q3: What are the primary safety concerns when scaling up the synthesis of this compound?

The primary safety concerns revolve around the handling of bromine, which is a highly corrosive, toxic, and reactive substance.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For large-scale operations, respiratory protection may be necessary.

  • Ventilation: All operations involving bromine should be conducted in a well-ventilated fume hood or a contained system.

  • Material Compatibility: Ensure that all equipment (reactors, tubing, etc.) is compatible with bromine and the acidic conditions of the reaction.

  • Spill Management: Have a spill kit readily available that includes a neutralizing agent for bromine, such as a sodium thiosulfate solution.

  • Exotherm Control: Implement robust temperature monitoring and cooling systems to manage the heat generated during the bromination step.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Step
Incomplete Acetylation Monitor the acetylation reaction by TLC or HPLC to ensure complete conversion of 4-methylaniline before proceeding to the bromination step.
Loss of Product During Workup Optimize the extraction and isolation procedures. Ensure the pH is appropriately adjusted during the workup to minimize the solubility of the product in the aqueous phase.
Sub-optimal Bromination Conditions Re-evaluate the stoichiometry of the brominating agent, reaction temperature, and reaction time. An excess or deficit of the brominating agent can lead to side reactions or incomplete conversion.
Incomplete Hydrolysis Monitor the hydrolysis step to ensure the complete removal of the acetyl group. The presence of unhydrolyzed intermediate will reduce the final product yield.

Issue 2: Formation of Impurities, Particularly Di-brominated Byproducts

Possible Cause Troubleshooting Step
Over-bromination Carefully control the stoichiometry of the brominating agent. A slight excess can lead to the formation of di-brominated species. Consider using a milder brominating agent like NBS.
High Reaction Temperature Maintain a low and consistent temperature during the bromination step. Hot spots in the reactor can promote over-bromination.
Insufficient Protection of the Amino Group Ensure the acetylation step has gone to completion. Any remaining unprotected 4-methylaniline will be highly activated and prone to multiple brominations.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is for informational purposes and should be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: Acetylation of 4-methylaniline

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylaniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution.

  • Heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into ice water to precipitate the N-acetyl-p-toluidine.

  • Filter the solid, wash with water, and dry.

Step 2: Bromination of N-acetyl-p-toluidine

  • Dissolve the dried N-acetyl-p-toluidine in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent) in a flask equipped with a dropping funnel and a stirrer, and cool the mixture in an ice bath.

  • Slowly add a solution of bromine in the same solvent from the dropping funnel, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for a few hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding a solution of sodium bisulfite to destroy any excess bromine.

  • Precipitate the product by adding water, then filter, wash, and dry the solid 2-bromo-4-acetamidotoluene.

Step 3: Hydrolysis of 2-bromo-4-acetamidotoluene

  • Suspend the 2-bromo-4-acetamidotoluene in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the this compound.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Effect of Brominating Agent on Yield and Purity (Illustrative)

Brominating AgentStoichiometry (eq.)Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
Br₂1.050-528592
Br₂1.20-528285 (higher di-bromo)
NBS1.050-548897

Table 2: Scale-Up Comparison of the Bromination Step (Illustrative)

ScaleVolume (L)Bromine Addition Time (h)Max. Temp (°C)Yield (%)Purity (%)
Lab0.50.558897
Pilot50488595
Production5008108394

Visualizations

SynthesisWorkflow cluster_acetylation Step 1: Acetylation cluster_bromination Step 2: Bromination cluster_hydrolysis Step 3: Hydrolysis p_toluidine 4-Methylaniline acetylation Acetylation Reaction p_toluidine->acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->acetylation n_acetyl N-acetyl-p-toluidine acetylation->n_acetyl bromination Bromination Reaction n_acetyl->bromination bromine Bromine/NBS bromine->bromination bromo_acetyl 2-Bromo-4-acetamidotoluene bromination->bromo_acetyl hydrolysis Hydrolysis Reaction bromo_acetyl->hydrolysis acid_base Acid/Base acid_base->hydrolysis final_product This compound hydrolysis->final_product

References

Technical Support Center: 2-Bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the common side reactions of 2-Bromo-4-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The synthesis of this compound typically proceeds via the electrophilic bromination of 4-methylaniline (p-toluidine). The most common side reactions encountered are:

  • Polysubstitution: The formation of di-brominated products, such as 2,6-dibromo-4-methylaniline, is a significant side reaction. The amino group of the aniline is a strong activating group, making the aromatic ring highly susceptible to further bromination.

  • Isomer Formation: While the primary product is this compound, the formation of other constitutional isomers, such as 3-bromo-4-methylaniline, can also occur. The directing effects of the amino and methyl groups influence the position of bromination.

To mitigate these side reactions, the amino group of 4-methylaniline is often protected, for example, by acetylation to form N-acetyl-p-toluidine before bromination. This moderation of the activating effect of the amino group enhances the regioselectivity towards the desired 2-bromo product and reduces the likelihood of polysubstitution.

Q2: I am observing significant dehalogenation of this compound during my Suzuki coupling reaction. How can I minimize this?

A2: Dehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Several factors can contribute to this side reaction. To minimize dehalogenation, consider the following troubleshooting strategies:

  • Choice of Base: Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over strong alkoxide bases (e.g., NaOtBu), which can generate hydride species leading to dehalogenation.

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos can promote the desired reductive elimination step of the catalytic cycle over the dehalogenation pathway.

  • Anhydrous Conditions: Ensure that all solvents and reagents are strictly anhydrous. The presence of water can contribute to dehalogenation.

  • Reaction Temperature and Time: Running the reaction at the lowest effective temperature and monitoring its progress to stop it upon completion can reduce the incidence of dehalogenation.

Q3: What causes the formation of homocoupled byproducts in my cross-coupling reaction with this compound?

A3: Homocoupling, the reaction of two molecules of the same coupling partner (e.g., two molecules of the boronic acid in a Suzuki reaction), is another common side reaction. This is often promoted by the presence of oxygen in the reaction mixture. To minimize homocoupling:

  • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon).

  • Degassing: Thoroughly degas all solvents and the reaction mixture before starting the reaction.

  • Stoichiometry: While a slight excess of the boronic acid is common, a large excess can increase the likelihood of homocoupling. Using a stoichiometry closer to 1:1.1 (aryl halide:boronic acid) is advisable.

Troubleshooting Guides

Guide 1: Troubleshooting the Synthesis of this compound
Issue Potential Cause Recommended Solution
Low yield of this compound and significant formation of di-bromo byproducts. The amino group of 4-methylaniline is too activating, leading to over-bromination.Protect the amino group by converting 4-methylaniline to N-acetyl-p-toluidine before the bromination step. This moderates the reactivity of the aromatic ring.
Formation of a mixture of 2-bromo and 3-bromo isomers. Suboptimal reaction conditions affecting regioselectivity.Control the reaction temperature, typically between 0 and 10°C, to improve selectivity. The choice of brominating agent and solvent can also influence the isomer ratio.
Reaction is sluggish or incomplete. Inefficient brominating agent or poor solubility.Consider using a more reactive brominating agent or a different solvent system to improve the solubility of the reactants.
Guide 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Issue Potential Cause Recommended Solution
Significant formation of 4-methylaniline (dehalogenation). Presence of hydride sources.Use anhydrous solvents and non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃). Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).
Formation of biaryl byproduct from the coupling partner (homocoupling). Presence of oxygen.Degas all solvents and the reaction mixture thoroughly and maintain an inert atmosphere throughout the reaction.
Low or no conversion of starting material. Catalyst inactivity or poor substrate solubility.Use a fresh batch of palladium catalyst and a suitable ligand. Screen different solvents to improve the solubility of this compound and the coupling partner.

Data Presentation

Table 1: Influence of Protection on the Bromination of 4-Methylaniline

Starting Material Brominating Agent Major Product Key Side Products Typical Yield of Desired Product
4-MethylanilineBromine (Br₂)2,6-Dibromo-4-methylanilineMono-bromo isomersLow
N-acetyl-p-toluidineBromine (Br₂)2-Bromo-4-acetamidotolueneDi-bromo product~51-57% (after hydrolysis)[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Acetylation and Bromination of 4-Methylaniline[1]

Step 1: Acetylation of 4-Methylaniline

  • In a 3 L three-neck flask equipped with a reflux condenser and a mechanical stirrer, add 320-325 g of p-toluidine, 1100-1200 mL of glacial acetic acid, and 45-55 mL of acetic anhydride.

  • Stir the mixture and reflux for 2.5-3.0 hours.

  • Allow the reaction mixture to cool to 35-45°C.

Step 2: Bromination of N-acetyl-p-toluidine

  • To the cooled reaction mixture from Step 1, add 450-500 g of liquid bromine dropwise while maintaining the temperature at 50-55°C.

  • Continue stirring at this temperature for 1 hour after the addition is complete.

  • Pour the reaction mixture into 10-20 L of ice water with vigorous stirring.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from 80% ethanol to obtain white, needle-like crystals of 2-bromo-4-acetamidotoluene.

Step 3: Hydrolysis of 2-Bromo-4-acetamidotoluene

  • In a 3 L single-neck flask, add the 2-bromo-4-acetamidotoluene from Step 2, 700-800 mL of glacial acetic acid, and 700-800 mL of concentrated hydrochloric acid.

  • Reflux the mixture for 3.0 hours.

  • Cool the solution to allow the hydrochloride salt of this compound to precipitate.

  • Collect the solid by filtration, wash with ethanol, and dry.

Step 4: Liberation of the Free Amine

  • Suspend the hydrochloride salt in 1200 mL of water in a beaker.

  • Prepare a solution of 200-220 g of sodium hydroxide in 1000-1200 mL of water.

  • With vigorous stirring, add the sodium hydroxide solution to the suspension of the hydrochloride salt. An oily substance will form.

  • Separate the oily layer and purify by vacuum distillation to obtain this compound.

Mandatory Visualization

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_acetylation Step 1: Acetylation cluster_bromination Step 2: Bromination cluster_hydrolysis Step 3: Hydrolysis cluster_liberation Step 4: Liberation start 4-Methylaniline reagents1 Acetic Anhydride, Acetic Acid start->reagents1 process1 Reflux reagents1->process1 product1 N-acetyl-p-toluidine process1->product1 reagents2 Bromine product1->reagents2 process2 Reaction at 50-55°C reagents2->process2 product2 2-Bromo-4-acetamidotoluene process2->product2 reagents3 Conc. HCl, Acetic Acid product2->reagents3 process3 Reflux reagents3->process3 product3 This compound Hydrochloride process3->product3 reagents4 Sodium Hydroxide product3->reagents4 process4 Neutralization & Vacuum Distillation reagents4->process4 final_product This compound process4->final_product

Caption: Workflow for the synthesis of this compound.

troubleshooting_suzuki Troubleshooting Dehalogenation in Suzuki Coupling cluster_solutions Potential Solutions start Significant Dehalogenation Observed base Change Base: Switch from alkoxides to K₃PO₄ or Cs₂CO₃ start->base ligand Change Ligand: Use bulky, electron-rich ligands (XPhos, SPhos) start->ligand conditions Modify Conditions: Ensure anhydrous setup, lower temperature start->conditions outcome Reduced Dehalogenation & Improved Yield of Desired Product base->outcome ligand->outcome conditions->outcome

References

Handling and storage of 2-Bromo-4-methylaniline to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling and storage of 2-Bromo-4-methylaniline to prevent its degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To maintain its purity and stability, this compound should be stored in a cool, dark, and dry place.[1] It is recommended to store it under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container. For long-term storage, refrigeration is advisable.

Q2: My this compound has turned yellow/brown. Is it still usable?

A2: The discoloration of this compound is a common sign of degradation, typically due to oxidation from exposure to air and light.[2] While a slight color change may not impact all applications, for sensitive experiments, it is crucial to verify the compound's purity before use. The presence of impurities can lead to inconsistent results.[2]

Q3: What substances are incompatible with this compound?

A3: this compound should not be stored with strong oxidizing agents, strong acids, acid anhydrides, acid chlorides, and chloroformates.[1] Contact with these substances can lead to vigorous reactions and degradation of the compound.

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathway for this compound, like other anilines, is oxidation.[2] This can be accelerated by exposure to air (oxygen), light, and elevated temperatures. The amino group (-NH2) on the aniline ring is particularly susceptible to oxidation.

Q5: What personal protective equipment (PPE) should be used when handling this compound?

A5: When handling this compound, it is essential to use appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Problem Possible Cause Recommended Action
Discoloration of the compound (Yellowing/Browning) Oxidation due to exposure to air or light.1. Verify purity using an appropriate analytical method (e.g., HPLC, GC). 2. If purity is compromised, consider purification (e.g., recrystallization or chromatography) or using a fresh batch. 3. Review and improve storage and handling procedures to minimize future exposure to air and light.[2]
Inconsistent Experimental Results Use of degraded this compound.1. Confirm the purity of the starting material. 2. If degradation is suspected, use a fresh, unopened container of the compound. 3. Ensure all reaction solvents and reagents are pure and dry.
Formation of Insoluble Particles Polymerization or formation of degradation byproducts.1. Filter the solution to remove insoluble material. 2. Assess the purity of the soluble portion. 3. Consider if the reaction conditions (e.g., presence of metal catalysts) could be accelerating degradation.

Data Presentation

Table 1: Recommended Storage Conditions to Minimize Degradation
Parameter Recommended Condition Rationale
Temperature Cool (ideally refrigerated)Slows down the rate of oxidative degradation.
Atmosphere Inert gas (Nitrogen or Argon)Prevents contact with oxygen, a key driver of oxidation.
Light Exposure Amber/Opaque ContainerProtects the compound from light-induced degradation.
Container Seal Tightly SealedPrevents exposure to air and moisture.[1]
Table 2: Physical and Chemical Properties of this compound
Property Value Reference
Molecular Formula C₇H₈BrN
Molecular Weight 186.05 g/mol
Appearance Colorless to brown liquid
Melting Point 14-16 °C
Boiling Point 240 °C
Density 1.5 g/mL at 25 °C
Solubility Insoluble in water[1]

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound. Method optimization may be required.

Objective: To quantify the purity of a this compound sample and detect the presence of degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable buffer component)

  • This compound sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

  • Chromatographic Conditions:

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Analysis:

    • Inject the prepared sample solution into the HPLC system.

    • Record the chromatogram.

    • Calculate the percentage purity using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Visualizations

G Troubleshooting Workflow for this compound Degradation start Observe Issue with This compound discoloration Is the compound discolored? start->discoloration inconsistent_results Are experimental results inconsistent? start->inconsistent_results check_purity Assess Purity (e.g., HPLC, GC) discoloration->check_purity Yes review_storage Review Storage Conditions (Temp, Light, Atmosphere) discoloration->review_storage No, but proactive check inconsistent_results->check_purity check_reaction_conditions Review Reaction Conditions & Reagents inconsistent_results->check_reaction_conditions purity_ok Purity Acceptable? check_purity->purity_ok purify Purify Compound or Use Fresh Batch purity_ok->purify No end Proceed with Experiment purity_ok->end Yes purify->check_purity implement_changes Implement Correct Storage Procedures review_storage->implement_changes implement_changes->end check_reaction_conditions->end

Caption: Troubleshooting workflow for potential degradation of this compound.

References

Technical Support Center: Troubleshooting 2-Bromo-4-methylaniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low conversion rates, encountered during chemical reactions involving 2-Bromo-4-methylaniline.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound from 4-methylaniline (p-toluidine) has a low yield. What are the common causes and solutions?

Common Issues & Troubleshooting Steps:

  • Polysubstitution: Direct bromination of 4-methylaniline can be difficult to control and may lead to di-brominated byproducts.[1]

    • Solution: Employ a protection strategy. Acetylating the amino group of 4-methylaniline to form N-acetyl-p-toluidine moderates the ring's reactivity.[1][4] The desired 2-bromo isomer can then be formed selectively, followed by hydrolysis to remove the acetyl group and yield the final product.[2][4]

  • Suboptimal Brominating Agent: The choice of brominating agent is critical for selectivity.

    • Solution: While molecular bromine (Br₂) can be used, N-bromosuccinimide (NBS) is another common agent that can offer better control over the reaction.[1][5] Reaction conditions should be optimized to favor mono-bromination.[1]

  • Poor Temperature Control: Electrophilic aromatic substitution reactions are often exothermic.

    • Solution: Maintain a low temperature (e.g., below 10°C) during the dropwise addition of the bromine solution to minimize side reactions.[6]

Q2: I am experiencing low conversion in my Palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki) with this compound. What should I investigate?

Low conversion in cross-coupling reactions involving this compound can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, and poor reagent quality.[7][8]

Key Areas to Troubleshoot:

  • Catalyst Deactivation: The lone pair of electrons on the aniline nitrogen can coordinate with the palladium catalyst, forming inactive species.[7][8] The presence of oxygen can also oxidize the active Pd(0) catalyst.[7]

    • Solution: Use bulky, electron-rich phosphine ligands (e.g., Xantphos, tBuXPhos) to shield the palladium center and promote the desired catalytic cycle.[9][10] Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) by thoroughly degassing all solvents and reagents.[7][11]

  • Incorrect Base or Solvent: The choice of base and solvent is crucial for an efficient reaction. The base must be strong enough to facilitate the catalytic cycle but not so strong as to cause degradation of starting materials or products.[9][10]

    • Solution: Screen different bases. While strong bases like NaO-t-Bu often give high reaction rates, weaker bases like Cs₂CO₃ or K₃PO₄ offer better functional group tolerance.[10] The solvent system (e.g., Toluene, Dioxane, THF) may need to be optimized to ensure all components remain soluble throughout the reaction.[10][11]

  • Poor Reagent Quality: Reagents, especially boronic acids for Suzuki couplings, can degrade over time.[8] Solvents must be anhydrous.[7]

    • Solution: Use fresh, high-purity reagents. Ensure solvents are anhydrous, as water can lead to side reactions like protodeboronation of the boronic acid.[7]

Q3: I am observing significant byproduct formation, such as homocoupling or debromination, in my Suzuki coupling reaction. How can I minimize these side reactions?

Byproduct formation is a common issue in Suzuki couplings. Homocoupling of the boronic acid is often caused by oxygen, while debromination (reductive dehalogenation) can be promoted by certain reaction conditions.[6][7]

Strategies to Minimize Byproducts:

  • To Reduce Homocoupling:

    • Inert Atmosphere: The most critical factor is the rigorous exclusion of oxygen.[7] Use Schlenk line techniques and degas solvents thoroughly using methods like freeze-pump-thaw cycles or by sparging with an inert gas.[7]

  • To Reduce Debromination:

    • Optimize Base and Ligand: This side reaction can sometimes be suppressed by changing the base or ligand.[6] Protecting the amino group can also sometimes mitigate this issue.[6]

    • Control Temperature: Excessive heat can sometimes promote catalyst decomposition and side reactions.[8] While heating is often necessary, run the reaction at the lowest temperature that provides a reasonable rate.

Data Presentation: Reaction Condition Optimization

Table 1: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridine Analogs
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%) (estimated)
1AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene11075-85
2MorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOtBuToluene10080-90
3BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane10070-80

Data is based on typical ranges observed for similar 2-bromopyridines, as extensive data for this compound with a wide array of amines is not centrally documented.[12]

Table 2: Comparative Yields for Suzuki Coupling of 2-Bromo-4-methylpyridine Analogs
EntryBoronic AcidCatalyst (mol%)BaseSolventYield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O92
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O95
34-Chlorophenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O88
43-Thienylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O90

This table summarizes yields for the coupling of 2-Bromo-4-methylpyridine with various boronic acids to illustrate the versatility of the reaction.[13]

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Methylaniline [1][2][4]

This is a three-step process involving acetylation, bromination, and hydrolysis.

  • Part A: Acetylation of 4-Methylaniline

    • In a suitable flask, dissolve 4-methylaniline (p-toluidine) in glacial acetic acid.

    • Slowly add acetic anhydride to the solution with constant stirring.

    • After the initial exothermic reaction subsides, gently warm the mixture for 10-20 minutes.

    • Pour the warm mixture into cold water with vigorous stirring to precipitate the N-acetyl-p-toluidine.

    • Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture.

  • Part B: Bromination of N-acetyl-p-toluidine

    • Dissolve the purified N-acetyl-p-toluidine in glacial acetic acid and cool the flask in an ice bath.

    • Prepare a solution of bromine in glacial acetic acid.

    • Add the bromine solution dropwise to the cooled acetanilide solution with continuous stirring, maintaining the temperature below 10°C.

    • Once the addition is complete, allow the mixture to stir at room temperature for 15-30 minutes.

    • Pour the reaction mixture into an aqueous solution of sodium sulfite to quench excess bromine, which will precipitate the product.

    • Collect the product by vacuum filtration and wash thoroughly with water.

  • Part C: Hydrolysis to this compound

    • Reflux the crude product from Part B with an excess of aqueous hydrochloric acid (approx. 10% w/v) for 1-3 hours.[4]

    • Cool the solution. Slowly add a concentrated sodium hydroxide solution until the solution is basic (pH > 8) to precipitate the free amine.[4]

    • The product may separate as an oil.[4] Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination [12][14]

Note: This is a generalized procedure and requires optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask or sealed tube, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (1.5-10 mol%), and the base (e.g., Cs₂CO₃, 1.4-2.0 equivalents).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.

  • Catalyst Pre-formation: Stir the mixture at room temperature for 10-15 minutes.

  • Reagent Addition: Add this compound (1.0 equivalent) and the desired amine (1.2-1.5 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow Start Low Conversion Observed Check_Reagents Verify Reagent Quality (Purity, Anhydrous, Fresh) Start->Check_Reagents Initial Checks Check_Atmosphere Ensure Inert Atmosphere (Degas Solvents, Purge with Ar/N2) Start->Check_Atmosphere Check_Conditions Review Reaction Conditions (Temp, Time, Concentration) Start->Check_Conditions Optimize_Catalyst Optimize Catalyst System (Screen Ligands, Bases, Pd Source) Check_Reagents->Optimize_Catalyst Check_Atmosphere->Optimize_Catalyst Check_Conditions->Optimize_Catalyst Analyze_Byproducts Analyze Byproducts (Identify Side Reactions) Optimize_Catalyst->Analyze_Byproducts If still low Success Improved Conversion Optimize_Catalyst->Success If successful Modify_Protocol Modify Protocol Based on Analysis Analyze_Byproducts->Modify_Protocol Modify_Protocol->Success

Caption: General troubleshooting workflow for low conversion rates.

Synthesis_Workflow Start Start: 4-Methylaniline + Acetic Anhydride Acetylation Step 1: Acetylation (Protect Amine Group) Start->Acetylation Product1 Intermediate: N-acetyl-p-toluidine Acetylation->Product1 Bromination Step 2: Bromination (Br2 or NBS in Acetic Acid) Product1->Bromination Product2 Intermediate: 2-Bromo-N-acetyl-4-methylaniline Bromination->Product2 Hydrolysis Step 3: Hydrolysis (Acidic Conditions, then Basic Workup) Product2->Hydrolysis End Final Product: This compound Hydrolysis->End

Caption: Experimental workflow for the synthesis of this compound.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII_Complex L_n(Ar)Pd(II)-X OA->PdII_Complex Amine_Coord Amine Coordination PdII_Complex->Amine_Coord Deprotonation Deprotonation (Base) Amine_Coord->Deprotonation Amido_Complex L_n(Ar)Pd(II)-NR'R'' Deprotonation->Amido_Complex RE Reductive Elimination Amido_Complex->RE RE->Pd0 RE->Product ArX->OA Amine->Amine_Coord

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful application of cross-coupling reactions with 2-Bromo-4-methylaniline.

General Experimental Workflow

The following diagram illustrates a general workflow for palladium-catalyzed cross-coupling reactions. Specific parameters should be optimized for each reaction type and substrate combination.

experimental_workflow General Cross-Coupling Experimental Workflow reagent_prep Reagent Preparation (this compound, Coupling Partner, Base) inert_setup Inert Atmosphere Setup (Schlenk Flask/Tube, N2/Ar Purge) reagent_prep->inert_setup reagent_add Addition of Solids (Catalyst, Ligand, Base) inert_setup->reagent_add solvent_add Solvent Addition (Degassed) reagent_add->solvent_add reaction Heating & Stirring (Monitor by TLC/LC-MS) solvent_add->reaction workup Aqueous Workup (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Product Characterization purification->characterization suzuki_troubleshooting Troubleshooting Low Yield in Suzuki-Miyaura Coupling start Low Yield catalyst Catalyst System start->catalyst conditions Reaction Conditions start->conditions reagents Reagent Quality start->reagents catalyst_inactive Inactive Catalyst? - Use fresh Pd source - Screen different ligands (e.g., XPhos, SPhos) - Increase catalyst loading catalyst->catalyst_inactive base_issue Incorrect Base? - Screen stronger bases (K3PO4, Cs2CO3) - Ensure base is finely powdered and dry conditions->base_issue solvent_issue Poor Solubility? - Try different solvents (e.g., 2-MeTHF, dioxane) - Ensure adequate solvent volume conditions->solvent_issue temp_issue Insufficient Temperature? - Gradually increase reaction temperature conditions->temp_issue boronic_acid_issue Boronic Acid Decomposition? - Use fresh boronic acid - Consider using boronate esters (e.g., pinacol esters) reagents->boronic_acid_issue deoxygenation_issue Oxygen Contamination? - Ensure thorough degassing of solvent and reaction vessel reagents->deoxygenation_issue catalytic_cycle Generalized Palladium Cross-Coupling Catalytic Cycle pd0 Pd(0)L_n pd2_aryl Ar-Pd(II)-X L_n pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)-R L_n pd2_aryl->pd2_trans Transmetalation (R-M) pd2_trans->pd0 Reductive Elimination product Ar-R pd2_trans->product

Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-methylaniline. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on the impact of solvent choice on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key solubility characteristics of this compound that I should consider when selecting a solvent?

A1: this compound is a colorless to light yellow liquid that is miscible with alcohols and ethers, but insoluble in water.[1] It is slightly soluble in chloroform.[2] This solubility profile suggests that a range of organic solvents can be used for reactions involving this compound. The choice of solvent will largely depend on the specific reaction type and the other reagents involved. For cross-coupling reactions, ethereal solvents like THF and dioxane, or aromatic hydrocarbons like toluene, are often employed.[3]

Solubility Data Summary

Solvent ClassExample SolventsSolubility of this compound
Polar Protic Alcohols (e.g., Ethanol, Methanol)Miscible[1]
Polar Aprotic Ethers (e.g., THF, Diethyl ether), DioxaneMiscible[1]
ChloroformSlightly Soluble[2]
Nonpolar Toluene, HexaneExpected to be soluble based on general "like dissolves like" principles for organic compounds.
Aqueous WaterInsoluble[1]

Q2: How does solvent polarity affect the rate of electrophilic aromatic substitution on this compound?

A2: The polarity of the solvent can significantly influence the rate and selectivity of electrophilic aromatic substitution (EAS) reactions. For reactions like bromination, polar aprotic solvents such as ethylene dichloride can improve the solubility of the electrophile (e.g., bromine) and enhance regioselectivity.[4] In general, polar solvents can stabilize charged intermediates and transition states that form during the reaction, potentially increasing the reaction rate.[2] However, the specific effects depend on the reaction mechanism. It is crucial to empirically screen different solvents to find the optimal conditions for a desired outcome.

Q3: Why is it challenging to achieve mono-bromination of anilines, and how can solvent choice and other conditions help?

A3: The amino group (-NH2) in anilines is a strong activating group, making the aromatic ring highly reactive towards electrophiles. This often leads to polysubstitution, for instance, the formation of tribromoaniline when reacting with bromine water.[5] To achieve mono-bromination, the activating effect of the amino group needs to be moderated. This is commonly done by protecting the amino group, for example, through acetylation to form an acetamido group (-NHCOCH3).[6] This reduces the electron-donating ability of the nitrogen, allowing for more controlled substitution.

In terms of reaction conditions, using a less polar solvent and maintaining a low temperature (e.g., 0-5 °C) can also help to control the reaction rate and improve selectivity towards the mono-substituted product.

Troubleshooting Guides

Electrophilic Aromatic Substitution (e.g., Bromination)
Issue Potential Cause(s) Recommended Solution(s)
Formation of multiple products (over-bromination) The amino group is too activating, leading to multiple substitutions.Protect the amino group by converting it to an acetamide. This reduces its activating strength.[6]
Reaction temperature is too high.Maintain a low reaction temperature (e.g., 0-5 °C) to slow down the reaction rate and improve selectivity.
The solvent is too polar, accelerating the reaction uncontrollably.Consider using a less polar solvent to moderate the reaction rate.
Low yield of the desired product Incomplete reaction.Monitor the reaction progress using TLC or GC. If starting material remains, consider extending the reaction time or slightly increasing the temperature.
Poor solubility of reagents.Choose a solvent that dissolves all reactants effectively. For bromination, polar aprotic solvents like ethylene dichloride can be beneficial.[4]
Reaction is too slow or does not initiate Insufficient activation of the electrophile.In some cases, a Lewis acid catalyst may be required to activate the electrophile.
Low reaction temperature.While low temperatures are good for selectivity, they can also slow down the reaction. A careful balance needs to be found through optimization.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki, Sonogashira)
Issue Potential Cause(s) Recommended Solution(s)
Low or no product formation Catalyst deactivation: The palladium catalyst can be deactivated by oxygen or coordination with the aniline nitrogen.Ensure the reaction is carried out under a strict inert atmosphere (e.g., argon or nitrogen).[7] Use bulky, electron-rich phosphine ligands to protect the palladium center.[7]
Ineffective base: The chosen base may not be strong enough or soluble enough in the reaction solvent.For Buchwald-Hartwig reactions, strong bases like sodium tert-butoxide are often used.[8] For Suzuki reactions, bases like K3PO4 or Cs2CO3 are common.[9] Ensure the base is finely powdered and well-dispersed. The addition of a small amount of water can sometimes improve the efficacy of inorganic bases in Suzuki couplings.[10]
Poor solvent choice: The solvent may not effectively dissolve the reagents or stabilize the catalytic species.Ethereal solvents like 1,4-dioxane and THF, or aromatic hydrocarbons like toluene, are commonly used for these reactions.[3] The optimal solvent often needs to be determined empirically.
Formation of byproducts (e.g., homocoupling, hydrodehalogenation) Presence of oxygen: Can lead to homocoupling of boronic acids in Suzuki reactions.Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere throughout the reaction.[7]
Presence of water: Can lead to hydrodehalogenation (replacement of bromine with hydrogen).Use anhydrous solvents and reagents.
Reaction is sluggish or stalls Low temperature: The reaction may require thermal energy to proceed at a reasonable rate.Most cross-coupling reactions are run at elevated temperatures (e.g., 80-110 °C).[7]
Inappropriate ligand: The ligand may not be suitable for the specific substrates.Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands to find the optimal one for the reaction.

Experimental Protocols

Representative Protocol for Buchwald-Hartwig Amination

This is a general procedure and may require optimization for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography.

Visualizations

Experimental_Workflow_Buchwald_Hartwig cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: This compound Amine Pd Catalyst & Ligand Base inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert 1. solvent Add Anhydrous, Degassed Solvent inert->solvent 2. heat Heat to 80-110 °C solvent->heat 3. monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool 4. When complete filter Dilute & Filter (Celite) cool->filter extract Aqueous Wash & Extraction filter->extract purify Dry & Purify (Chromatography) extract->purify

Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_base Base Issues cluster_solvent Solvent Issues start Low Yield in Cross-Coupling check_catalyst Check Catalyst System (Activity, Ligand Choice) start->check_catalyst check_base Evaluate Base (Strength, Solubility) start->check_base check_solvent Assess Solvent (Anhydrous, Degassed) start->check_solvent check_atmosphere Verify Inert Atmosphere start->check_atmosphere catalyst_inactive Inactive Catalyst check_catalyst->catalyst_inactive Degraded? ligand_unsuitable Unsuitable Ligand check_catalyst->ligand_unsuitable Poorly matched? base_weak Base too weak check_base->base_weak base_insoluble Base insoluble check_base->base_insoluble solvent_wet Solvent not anhydrous check_solvent->solvent_wet solvent_oxygen Oxygen in solvent check_solvent->solvent_oxygen solution_catalyst Use fresh catalyst/ligand. Screen different ligands. catalyst_inactive->solution_catalyst Solution ligand_unsuitable->solution_catalyst Solution solution_base Use stronger base. Ensure fine powder. Consider co-solvent. base_weak->solution_base Solution base_insoluble->solution_base Solution solution_solvent Use freshly dried and degassed solvents. solvent_wet->solution_solvent Solution solvent_oxygen->solution_solvent Solution

Caption: A logical decision-making flow for troubleshooting low yields in cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to Purity Assessment of 2-Bromo-4-methylaniline: HPLC vs. Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of purity for pharmaceutical intermediates like 2-Bromo-4-methylaniline is a critical checkpoint in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities can significantly influence the safety, efficacy, and stability of the final drug product.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two instrumental methods widely employed for purity determination.[2][] This guide provides an objective comparison of these techniques for the analysis of this compound, supported by experimental data and detailed protocols.

Methodology Comparison

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates components in a liquid mobile phase, making it suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[4] Gas Chromatography (GC), on the other hand, is ideal for volatile and thermally stable compounds, offering high resolution and sensitivity.[5] For this compound, a compound with moderate volatility, both techniques present viable options for purity analysis.

A summary of the performance characteristics for each method is presented below, based on typical results for aromatic amines.

Table 1: Performance Comparison of HPLC and GC for Purity Analysis of this compound

ParameterHPLCGas Chromatography (GC)
Principle Liquid ChromatographyGas Chromatography
Typical Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Fused silica capillary (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm)
Mobile/Carrier Phase Acetonitrile/Water mixtureInert gas (e.g., Helium, Nitrogen)
Detection UV-Vis (e.g., 254 nm)Flame Ionization Detector (FID)
Typical Purity Result >99.5%>99.5%
Common Impurities Starting materials, by-productsResidual solvents, volatile by-products
Analysis Time 15-30 minutes10-20 minutes

Experimental Protocols

Detailed methodologies for both HPLC and GC analysis are provided to allow for replication and adaptation in a laboratory setting.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reverse-phase HPLC method suitable for the purity assessment of this compound.

  • Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Analysis:

    • Inject the standard solution to determine the retention time and peak area of the main component.

    • Inject the sample solution and record the chromatogram.

    • Calculate the purity by the area normalization method, assuming all impurities have a similar response factor to the main peak.

Gas Chromatography (GC) Protocol

This protocol describes a GC method with Flame Ionization Detection (FID) for the purity analysis of this compound.[7]

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

    • Injection Mode: Split (e.g., 50:1).

    • Injection Volume: 1 µL.

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject the prepared sample solution into the GC.

    • Record the chromatogram and integrate all peaks.

    • Calculate the purity using the area percent method.

Visualizing the Workflow and Method Selection

To aid in understanding the experimental process and the decision-making involved in selecting an appropriate analytical technique, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Weigh & Dissolve Reference Standard hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_std->hplc_system prep_sample Weigh & Dissolve Sample prep_sample->hplc_system injection Inject Standard & Sample hplc_system->injection chromatogram Data Acquisition (Chromatogram) injection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (Area % Method) integration->calculation report Final Report calculation->report

Caption: Workflow for HPLC Purity Assessment.

Method_Selection cluster_properties Analyte Properties cluster_methods Analytical Methods cluster_decision Final Decision start Start: Need Purity of This compound volatility Is the compound volatile & thermally stable? start->volatility gc_method Consider GC (High resolution for volatile impurities) volatility->gc_method Yes hplc_method Consider HPLC (Suitable for non-volatile impurities & by-products) volatility->hplc_method No / Unsure decision Select primary method based on expected impurities and available equipment. gc_method->decision hplc_method->decision

Caption: Decision Tree for Analytical Method Selection.

References

A Comparative Guide to the GC-MS Method for the Analysis of 2-Bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and robust analysis of chemical compounds is paramount. This guide provides a detailed comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 2-Bromo-4-methylaniline against other analytical techniques. Supported by experimental data and detailed protocols, this document offers a comprehensive resource for selecting the most suitable analytical approach for this compound.

Performance Comparison of Analytical Techniques

The selection of an analytical method is often a trade-off between sensitivity, precision, throughput, and selectivity. The following table summarizes the expected performance characteristics of GC-MS compared to alternative techniques for the analysis of this compound, based on documented performance for similar aromatic amines and halogenated compounds.[1]

Analytical TechniqueTypical Limit of Detection (LOD)Precision (%RSD)ThroughputSelectivityPrimary Application
GC-MS (Electron Ionization) 1-100 pg < 15% Moderate High Identification and Quantification
GC-MS/MS0.1-10 pg< 10%ModerateVery HighTrace Quantification in Complex Matrices
HPLC-UV1-10 µg/L< 5%HighModerateRoutine Quantification
LC-MS0.01-1 µg/L< 10%HighHighSensitive Quantification

GC-MS Method for this compound

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and selectivity.

Experimental Protocol

This protocol is a representative method for the analysis of this compound using GC-MS.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

  • For unknown samples, dissolve a precisely weighed amount in the chosen solvent to achieve a concentration within the calibration range.

2. GC-MS Instrumentation and Conditions:

The following table outlines the typical instrument parameters for the GC-MS analysis of this compound.

ParameterValue
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless
Oven Temperature ProgramInitial temperature: 80 °C, hold for 2 minRamp to 280 °C at 10 °C/minHold at 280 °C for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Mass Scan Range40-300 amu
Solvent Delay3 min
Data Acquisition Full Scan for qualitative analysisSelected Ion Monitoring (SIM) for quantitative analysis
Characteristic Ions (m/z) 185, 187, 106 [2]

Alternative Analytical Techniques

While GC-MS is a robust method, other techniques may be more suitable depending on the specific analytical requirements.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the routine quantification of compounds. It offers high throughput and good precision. For this compound, a reverse-phase HPLC method could be employed.[3]

Typical HPLC-UV Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Column Temperature: 30 °C

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. This technique is particularly useful for the analysis of compounds that are not amenable to GC due to low volatility or thermal instability. For aromatic amines, LC-MS/MS methods have been developed for high sensitivity analysis.[4][5]

Typical LC-MS Conditions:

  • Chromatography: Similar to HPLC-UV conditions.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer: Triple Quadrupole for MS/MS experiments.

Experimental Workflow and Data Analysis

The following diagram illustrates the typical workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Dilution Serial Dilution (for standards) Dissolution->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Qualitative Qualitative Analysis (Library Search) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative

References

A Comparative Analysis of the Reactivity of 2-Bromo-4-methylaniline and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-Bromo-4-methylaniline and its various positional isomers. The reactivity of substituted anilines is a critical factor in synthetic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and materials, where precise control over reaction regioselectivity is paramount.[1][2] The interplay of electronic and steric effects from the bromo, methyl, and amino substituents governs the behavior of these molecules in key chemical transformations. This document outlines these differences, supported by established chemical principles and experimental protocols.

Overview of Substituent Effects

The reactivity of the aromatic ring in bromo-methylaniline isomers is dictated by the cumulative effects of its three substituents:

  • Amino Group (-NH₂): A potent activating group with a strong positive mesomeric effect (+M) and a weaker negative inductive effect (-I). It strongly directs incoming electrophiles to the ortho and para positions.[3][4] This high reactivity can often lead to polysubstitution, a common challenge in aniline chemistry.[5][6]

  • Methyl Group (-CH₃): A weakly activating group that donates electron density primarily through a positive inductive effect (+I) and hyperconjugation. It also directs electrophiles to the ortho and para positions.[3]

  • Bromo Group (-Br): A deactivating group overall, due to its strong electron-withdrawing inductive effect (-I) which outweighs its weaker electron-donating mesomeric effect (+M). Despite being deactivating, it is an ortho, para-director.[7]

The relative positions of these groups in each isomer create a unique electronic and steric environment, leading to significant differences in reaction rates and product distributions.

Electronic_Effects cluster_ring Aniline Ring cluster_substituents Substituents Aniline Aromatic Ring NH2 Amino (-NH₂) NH2->Aniline +M (strong) > -I (Activating, o,p-directing) CH3 Methyl (-CH₃) CH3->Aniline +I (weak) (Activating, o,p-directing) Br Bromo (-Br) Br->Aniline -I > +M (weak) (Deactivating, o,p-directing)

Caption: Electronic effects of substituents on the aniline ring.

Comparison of Reactivity in Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a cornerstone of arene chemistry. For substituted anilines, the regiochemical outcome is determined by the consensus of the directing effects of the existing groups and steric hindrance. Due to the high activation by the amino group, reactions like bromination often require protecting the amine (e.g., by acetylation) to prevent polysubstitution and achieve selective monobromination.[3][5]

The following table summarizes the predicted major monosubstitution products for the bromination of various bromo-methylaniline isomers, assuming the reaction is controlled to favor a single addition. The positions are numbered starting from the amino group as position 1.

IsomerStructurePredicted Major Monosubstitution Site(s) for Electrophile (E⁺)Rationale
This compound C6The powerful ortho, para-directing -NH₂ group activates C2, C4, and C6. C2 and C4 are blocked. The methyl group activates C3 and C5. The bromo group directs to C3 and C5. The strong activation at C6 by the amino group makes it the most likely site.
3-Bromo-4-methylaniline C2, C6The -NH₂ group activates C2, C4, and C6. C4 is blocked. The methyl group activates C3 and C5. The bromo group directs to C2 and C6. Strong activation from the amino group at C2 and C6, reinforced by the bromo group.
4-Bromo-2-methylaniline C6The -NH₂ group activates C2, C4, and C6. C2 and C4 are blocked. The methyl group activates C3 and C5. The bromo group directs to C3 and C5. The amino group strongly directs to the open ortho position C6.
4-Bromo-3-methylaniline C2, C6The -NH₂ group activates C2, C4, and C6. C4 is blocked. The methyl group activates C2, C5, and the position para to it. The bromo group directs to C2, C3, and C5. C2 and C6 are strongly activated by the amino group.

Note: Structures are illustrative and should be confirmed via a chemical drawing tool.

Comparison of Basicity

The basicity of an aniline derivative is a measure of the availability of the nitrogen atom's lone pair of electrons to accept a proton. This property is crucial for reactions involving the amino group, such as diazotization.

  • Electron-donating groups (e.g., -CH₃) increase electron density on the nitrogen, making the amine more basic .[4]

  • Electron-withdrawing groups (e.g., -Br) decrease the availability of the nitrogen lone pair, making the amine less basic .[4][7]

  • Ortho Effect: Substituents at the ortho position, regardless of their electronic nature, typically reduce basicity due to steric hindrance, which interferes with the solvation of the protonated anilinium ion.[7]

PropertyIsomer Comparison
Predicted Basicity Order 3-Bromo-4-methylaniline > this compound > 4-Bromo-3-methylaniline > 4-Bromo-2-methylaniline
Rationale The basicity is reduced by the electron-withdrawing bromine. This effect is strongest when bromine is ortho or para to the amino group due to resonance and inductive effects. The ortho effect in 4-Bromo-2-methylaniline (where the methyl group is ortho) and this compound (where the bromo group is ortho) significantly decreases their basicity compared to isomers without ortho substituents.

Diazotization Reactivity

Diazotization involves the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt.[8] These salts are highly valuable synthetic intermediates, enabling the replacement of the amino group with a wide variety of other functionalities via reactions like the Sandmeyer and Schiemann reactions.[8]

The rate of diazotization is dependent on the nucleophilicity of the amino group, which correlates with its basicity.

  • More basic anilines will generally undergo diazotization more readily.

  • Less basic anilines , particularly those with strong electron-withdrawing groups or significant steric hindrance around the amino group, will react more slowly.

Therefore, the predicted order of reactivity in diazotization follows the order of basicity: 3-Bromo-4-methylaniline > this compound > 4-Bromo-3-methylaniline > 4-Bromo-2-methylaniline

Reactivity_Logic substituent Substituent Properties (Position, Type) electronic Electronic Effects (+M, -I, +I) substituent->electronic steric Steric Hindrance (Ortho Effect) substituent->steric outcome Reactivity Outcome electronic->outcome Influences Rate & Regioselectivity steric->outcome Influences Rate & Accessibility

Caption: Factors influencing the reactivity of aniline isomers.

Experimental Protocol: Synthesis of this compound

To control the powerful activating effect of the amino group and prevent polysubstitution during electrophilic bromination, a common strategy involves the temporary protection of the amino group via acetylation. The subsequent hydrolysis of the amide restores the amine.[3][5][9]

Experimental_Workflow start Start: p-Toluidine (4-Methylaniline) step1 Step 1: Acetylation (Acetic Anhydride) start->step1 intermediate1 Intermediate: N-(4-methylphenyl)acetamide step1->intermediate1 step2 Step 2: Bromination (Br₂ in Acetic Acid) intermediate1->step2 intermediate2 Intermediate: N-(2-bromo-4-methylphenyl)acetamide step2->intermediate2 step3 Step 3: Hydrolysis (Aqueous Acid or Base) intermediate2->step3 end Product: This compound step3->end

Caption: Synthetic workflow for this compound.

Detailed Methodology:

  • Acetylation (Protection):

    • In a three-neck flask, dissolve p-toluidine (1.0 eq.) in glacial acetic acid.

    • Add acetic anhydride (1.1 eq.) to the solution.

    • Reflux the mixture for approximately 2-3 hours.[9]

    • Allow the mixture to cool, which may result in the precipitation of N-(4-methylphenyl)acetamide. The product can be isolated by pouring the mixture into ice water and filtering the resulting solid.

  • Bromination:

    • Dissolve the dried N-(4-methylphenyl)acetamide in glacial acetic acid.

    • Cool the solution in an ice bath to between 0-5 °C.

    • Slowly add a solution of bromine (1.0 eq.) in glacial acetic acid dropwise, maintaining the low temperature. The amino group's directing power, now moderated by the acetyl group, guides the bromine to the ortho position.[9]

    • After the addition is complete, stir the mixture for an additional hour.

    • Pour the reaction mixture into a solution of sodium sulfite to quench any excess bromine, which will precipitate the crude N-(2-bromo-4-methylphenyl)acetamide.

  • Hydrolysis (Deprotection):

    • Suspend the crude N-(2-bromo-4-methylphenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

    • Reflux the mixture for 3-4 hours until the amide is fully hydrolyzed.[9]

    • Cool the solution and neutralize it with a strong base (e.g., NaOH solution) to deprotonate the anilinium salt and liberate the free amine, this compound, often as an oil which can then be extracted and purified.[9]

This multi-step process highlights the practical considerations required when working with highly reactive aniline derivatives to achieve a specific, monosubstituted isomer. The choice of starting isomer and reaction conditions is therefore a critical decision in the planning of a synthetic route.

References

Navigating the Cross-Coupling Landscape: A Comparative Guide to 2-Bromo-4-methylaniline and 2-Chloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, the choice of reactants is paramount to the success of a reaction. For drug development professionals and researchers engaged in the synthesis of complex molecules, the selection between structurally similar building blocks can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This guide provides a comprehensive comparison of 2-bromo-4-methylaniline and 2-chloro-4-methylaniline in the context of palladium-catalyzed cross-coupling reactions, offering insights into their relative performance supported by established chemical principles and representative experimental data.

The fundamental difference in reactivity between these two haloaniline isomers in cross-coupling reactions lies in the inherent strength of the carbon-halogen bond. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. This difference in bond dissociation energy directly influences the initial and often rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst. Consequently, this compound generally exhibits higher reactivity, leading to faster reactions and often higher yields under milder conditions compared to its chloro-analogue.

While this compound is the more reactive partner, recent advancements in catalyst design, particularly the development of sophisticated phosphine ligands, have rendered the less expensive and more readily available 2-chloro-4-methylaniline a viable substrate for many cross-coupling transformations. However, these reactions often necessitate more forcing conditions, such as higher temperatures, longer reaction times, and higher catalyst loadings.

Performance in Key Cross-Coupling Reactions: A Comparative Overview

To illustrate the performance differences between this compound and 2-chloro-4-methylaniline, the following tables summarize representative data for three common palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The data is based on typical outcomes for analogous aryl bromides and chlorides and serves to highlight the general trends in reactivity.

Table 1: Representative Suzuki-Miyaura Coupling Performance

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O904~90
2-Chloro-4-methylanilinePhenylboronic acidPd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄1,4-Dioxane11018~75

Table 2: Representative Buchwald-Hartwig Amination Performance

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundMorpholinePd₂(dba)₃ (1 mol%) / BINAP (1.5 mol%)NaOtBuToluene1006~95
2-Chloro-4-methylanilineMorpholinePd(OAc)₂ (2 mol%) / RuPhos (4 mol%)K₃PO₄t-BuOH11024~80

Table 3: Representative Sonogashira Coupling Performance

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylacetylenePdCl₂(PPh₃)₂ (2 mol%) / CuI (4 mol%)Et₃NTHF603~85
2-Chloro-4-methylanilinePhenylacetylenePd(PPh₃)₄ (5 mol%) / CuI (10 mol%)PiperidineDMF10012~65

Experimental Protocols

The following are detailed, representative experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling Protocol

Materials:

  • Aryl halide (this compound or 2-chloro-4-methylaniline, 1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O, 4:1 mixture, 10 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, phenylboronic acid, palladium catalyst, and base.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

Materials:

  • Aryl halide (this compound or 2-chloro-4-methylaniline, 1.0 mmol)

  • Amine (e.g., Morpholine, 1.2 mmol)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, RuPhos, 1.5-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.4 mmol)

  • Anhydrous solvent (e.g., Toluene, t-BuOH, 5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, phosphine ligand, and base to an oven-dried Schlenk tube.

  • Add the anhydrous solvent and stir the mixture at room temperature for 10 minutes to pre-form the catalyst.

  • Add the aryl halide and the amine.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-110 °C).

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash chromatography.

Sonogashira Coupling Protocol

Materials:

  • Aryl halide (this compound or 2-chloro-4-methylaniline, 1.0 mmol)

  • Terminal alkyne (e.g., Phenylacetylene, 1.2 mmol)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Base (e.g., Triethylamine or Piperidine, 2.0 mmol)

  • Solvent (e.g., THF or DMF, 5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the aryl halide, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent, the base, and finally the terminal alkyne via syringe.

  • Stir the reaction mixture at the appropriate temperature (e.g., 60-100 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Visualizing the Workflow and Logic

To further clarify the processes involved, the following diagrams created using the DOT language visualize a general cross-coupling workflow and the logical considerations when choosing between this compound and 2-chloro-4-methylaniline.

Cross_Coupling_Workflow reagents Reagents & Catalyst (Aryl Halide, Coupling Partner, Pd Catalyst, Ligand, Base) setup Reaction Setup (Inert Atmosphere) reagents->setup 1. Combine reaction Reaction (Heating & Stirring) setup->reaction 2. Initiate workup Workup (Quenching, Extraction) reaction->workup 3. Complete purification Purification (Chromatography) workup->purification 4. Isolate product Final Product purification->product 5. Obtain

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Substrate_Selection_Logic start Desired Cross-Coupling Product choice Choose Aryl Halide start->choice bromo This compound choice->bromo Prioritize Reactivity chloro 2-Chloro-4-methylaniline choice->chloro Prioritize Cost bromo_adv Advantages: Higher Reactivity Milder Conditions Potentially Higher Yields bromo->bromo_adv bromo_disadv Disadvantages: Higher Cost bromo->bromo_disadv chloro_adv Advantages: Lower Cost Readily Available chloro->chloro_adv chloro_disadv Disadvantages: Lower Reactivity Requires Harsher Conditions Potentially Lower Yields chloro->chloro_disadv

Caption: A logic diagram for selecting between 2-bromo- and 2-chloro-4-methylaniline.

A Spectroscopic Journey: From 4-Methylaniline to 2-Bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the pharmaceutical and organic synthesis intermediate, 2-Bromo-4-methylaniline, with its precursors, 4-methylaniline and N-acetyl-4-methylaniline. The transformation from a simple aromatic amine to a brominated derivative is a fundamental process in the synthesis of more complex molecules. This document outlines the synthetic pathway and offers a comparative analysis of the spectroscopic data that characterizes each step of this transformation. The experimental data presented herein is crucial for researchers, scientists, and professionals in drug development for reaction monitoring, quality control, and structural elucidation.

Synthetic Pathway Overview

The synthesis of this compound from 4-methylaniline is a common undergraduate and industrial laboratory procedure that involves a three-step process. The initial step is the protection of the highly activating amino group of 4-methylaniline by acetylation to form N-acetyl-4-methylaniline. This is followed by the regioselective bromination of the activated aromatic ring. The final step involves the hydrolysis of the acetyl group to yield the desired this compound.[1]

Synthesis_Pathway 4-Methylaniline 4-Methylaniline N-Acetyl-4-methylaniline N-Acetyl-4-methylaniline 4-Methylaniline->N-Acetyl-4-methylaniline Acetylation 2-Bromo-N-acetyl-4-methylaniline 2-Bromo-N-acetyl-4-methylaniline N-Acetyl-4-methylaniline->2-Bromo-N-acetyl-4-methylaniline Bromination This compound This compound 2-Bromo-N-acetyl-4-methylaniline->this compound Hydrolysis

Figure 1: Synthetic pathway for this compound.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for 4-methylaniline, N-acetyl-4-methylaniline, and this compound. This data is essential for identifying each compound and for monitoring the progress of the synthesis.

Spectroscopic Data4-Methylaniline (p-Toluidine)N-Acetyl-4-methylanilineThis compound
IR (cm⁻¹) 3433, 3356 (N-H stretch), 3021 (Ar C-H stretch), 1606, 1509 (C=C stretch)3300 (N-H stretch), 1660 (C=O stretch), 3030 (Ar C-H stretch), 1600, 1550 (C=C stretch)3440, 3350 (N-H stretch), 3020 (Ar C-H stretch), 1620, 1500 (C=C stretch), 750 (C-Br stretch)
¹H NMR (δ, ppm) 7.16 (d, 2H), 6.69 (d, 2H), 3.60 (s, 2H, NH₂), 2.24 (s, 3H, CH₃)7.40 (d, 2H), 7.10 (d, 2H), 2.29 (s, 3H, Ar-CH₃), 2.12 (s, 3H, COCH₃)7.10 (s, 1H), 6.95 (d, 1H), 6.65 (d, 1H), 4.20 (s, 2H, NH₂), 2.20 (s, 3H, CH₃)
¹³C NMR (δ, ppm) 145.0, 129.7, 115.2, 127.0, 20.4168.0, 134.9, 132.8, 129.4, 120.3, 24.2, 20.8143.0, 132.0, 130.0, 118.0, 115.0, 109.0, 20.0
Mass Spec (m/z) 107 (M⁺), 106, 92, 77149 (M⁺), 107, 92, 77, 43185, 187 (M⁺, M⁺+2), 106, 77

Experimental Protocols

The following are detailed protocols for the synthesis of this compound and the acquisition of the comparative spectroscopic data.

Synthesis of this compound

Step 1: Acetylation of 4-Methylaniline

  • In a round-bottom flask, dissolve 10.7 g of 4-methylaniline in 30 mL of glacial acetic acid.

  • Slowly add 11.2 mL of acetic anhydride to the solution while stirring.

  • Heat the mixture under reflux for 30 minutes.

  • Allow the reaction mixture to cool to room temperature, then pour it into 200 mL of ice-cold water with stirring.

  • Collect the precipitated N-acetyl-4-methylaniline by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of N-Acetyl-4-methylaniline

  • Suspend the dried N-acetyl-4-methylaniline in 50 mL of glacial acetic acid in a flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of 5.3 mL of bromine in 10 mL of glacial acetic acid dropwise with constant stirring.

  • After the addition is complete, continue stirring for 1 hour at room temperature.

  • Pour the reaction mixture into 200 mL of ice-cold water.

  • Add a saturated solution of sodium bisulfite dropwise until the orange color of excess bromine disappears.

  • Collect the precipitated 2-bromo-N-acetyl-4-methylaniline by vacuum filtration, wash with cold water, and dry.

Step 3: Hydrolysis of 2-Bromo-N-acetyl-4-methylaniline

  • To the crude 2-bromo-N-acetyl-4-methylaniline, add 50 mL of 10% aqueous hydrochloric acid.

  • Heat the mixture under reflux for 1 hour.

  • Cool the reaction mixture and neutralize with a 20% sodium hydroxide solution until the solution is basic to litmus paper.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent by rotary evaporation to yield this compound.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining the spectroscopic data for the starting material, intermediate, and final product.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start 4-Methylaniline Intermediate N-Acetyl-4-methylaniline Start->Intermediate Acetylation IR IR Spectroscopy Start->IR NMR NMR Spectroscopy Start->NMR MS Mass Spectrometry Start->MS Product This compound Intermediate->Product Bromination & Hydrolysis Intermediate->IR Intermediate->NMR Intermediate->MS Product->IR Product->NMR Product->MS

Figure 2: Experimental workflow for spectroscopic comparison.

Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample (for N-acetyl-4-methylaniline and this compound if solidified) is ground with dry potassium bromide (KBr) and pressed into a thin pellet. Liquid samples (4-methylaniline and molten this compound) are analyzed as a thin film between two salt plates (NaCl or KBr).

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as methanol or acetonitrile.

  • Data Acquisition: The mass spectrum is obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The data is presented as a plot of mass-to-charge ratio (m/z) versus relative intensity.

References

A Comparative Guide to the Analytical Validation of 2-Bromo-4-methylaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two synthetic routes for 2-Bromo-4-methylaniline, a key intermediate in the pharmaceutical and chemical industries. The document details the analytical validation of the synthesis, presenting supporting experimental data and detailed methodologies to ensure the production of a well-characterized and high-purity compound.

Comparison of Synthetic Methodologies

Two primary methods for the synthesis of this compound are compared: the classical three-step synthesis starting from p-toluidine and a more modern approach involving the reduction of a nitro precursor. The choice of method can significantly impact yield, purity, and overall process efficiency.

Table 1: Comparison of Synthesis Methods for this compound

ParameterMethod 1: Acetylation-Bromination-HydrolysisMethod 2: Reduction of 2-Bromo-1-methyl-4-nitrobenzene
Starting Material p-Toluidine2-Bromo-1-methyl-4-nitrobenzene
Key Reagents Acetic anhydride, Bromine, Hydrochloric acidIron(III) oxide nanocatalyst, Triethylamine, Carbon monoxide
Overall Yield 60-67%82%
Purity (Typical) >98% (after purification)>98% (after purification)
Process Steps 31
Advantages Readily available starting material, well-established procedure.Higher yield, fewer steps, potentially greener with catalyst recycling.
Disadvantages Multi-step process, use of corrosive reagents, moderate yield.Starting material may be less accessible, requires specialized equipment (autoclave).

Analytical Validation of this compound

The purity and identity of the synthesized this compound are confirmed through a series of analytical techniques. Spectroscopic methods provide structural confirmation, while chromatographic methods are employed for quantitative purity assessment.

Spectroscopic Characterization

The synthesized this compound was characterized by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to confirm its chemical structure.

Table 2: Spectroscopic Data for this compound

TechniqueObserved Data
¹H NMR (CDCl₃, 400 MHz) δ 7.15 (d, J=1.6 Hz, 1H), 6.90 (dd, J=8.0, 1.6 Hz, 1H), 6.65 (d, J=8.0 Hz, 1H), 3.75 (s, 2H, -NH₂), 2.20 (s, 3H, -CH₃)
IR (KBr, cm⁻¹) 3420, 3330 (-NH₂ stretching), 1620 (N-H bending), 1500, 1450 (aromatic C=C stretching), 810 (C-H bending)
GC-MS (EI) m/z 185, 187 ([M]⁺, isotopic pattern for Br), 106 ([M-Br]⁺)
Quantitative Purity Analysis by High-Performance Liquid Chromatography (HPLC)

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method was developed for the accurate quantification of this compound and the detection of any process-related impurities.

Table 3: HPLC Method Validation Parameters

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (% RSD) < 1.0%≤ 2.0%
Limit of Detection (LOD) 0.05 µg/mL-
Limit of Quantitation (LOQ) 0.15 µg/mL-
Specificity No interference from blank or potential impuritiesNo co-eluting peaks

Experimental Protocols

Synthesis Method 1: Acetylation-Bromination-Hydrolysis of p-Toluidine
  • Acetylation: p-Toluidine (1 mole) is dissolved in glacial acetic acid, and acetic anhydride (1.1 moles) is added. The mixture is refluxed for 2 hours. Upon cooling, N-acetyl-p-toluidine precipitates and is collected by filtration.

  • Bromination: N-acetyl-p-toluidine (1 mole) is dissolved in glacial acetic acid. Bromine (1 mole) in acetic acid is added dropwise at room temperature. The reaction mixture is stirred for 4 hours. The precipitated 2-bromo-4-methyl-N-acetylaniline is filtered and washed.

  • Hydrolysis: The bromo-acetyl compound (1 mole) is refluxed with a mixture of ethanol and concentrated hydrochloric acid for 6 hours. The reaction mixture is then cooled and neutralized with a sodium hydroxide solution to precipitate this compound. The product is purified by recrystallization or distillation.[1]

Synthesis Method 2: Reduction of 2-Bromo-1-methyl-4-nitrobenzene
  • A glass vial is charged with 2-bromo-1-methyl-4-nitrobenzene (0.5 mmol), Fe₂O₃/NGr(at)C catalyst (50 mg), triethylamine (0.5 mmol), THF (2 mL), and deionized water (0.2 mL).[2]

  • The vial is sealed and placed in a 300 mL autoclave. The autoclave is purged three times with carbon monoxide (CO) at 5-10 bar.[2]

  • The autoclave is then pressurized with CO to 30 bar, followed by an additional 20 bar of N₂.[2]

  • The reaction mixture is heated to 125 °C and stirred for 24 hours.[2]

  • After cooling, the reaction mixture is filtered through a Celite pad, concentrated, and the product is purified by column chromatography to yield this compound.[2]

Analytical Method: RP-HPLC for Purity and Assay
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase and diluted to the desired concentration for analysis.

Visualizations

Synthesis_Workflow cluster_method1 Method 1: Acetylation-Bromination-Hydrolysis cluster_method2 Method 2: Reduction of Nitroarene p_toluidine p-Toluidine acetylation Acetylation (Acetic Anhydride) p_toluidine->acetylation n_acetyl N-acetyl-p-toluidine acetylation->n_acetyl bromination Bromination (Bromine) n_acetyl->bromination bromo_acetyl 2-Bromo-4-methyl- N-acetylaniline bromination->bromo_acetyl hydrolysis Hydrolysis (HCl, EtOH) bromo_acetyl->hydrolysis product1 This compound hydrolysis->product1 nitro_compound 2-Bromo-1-methyl-4-nitrobenzene reduction Reduction (Fe2O3 catalyst, CO) nitro_compound->reduction product2 This compound reduction->product2

Caption: Comparative workflow of the two primary synthesis routes for this compound.

Analytical_Validation_Workflow cluster_synthesis Synthesis cluster_validation Analytical Validation cluster_techniques Analytical Techniques synthesis_step Synthesized This compound structural_confirmation Structural Confirmation synthesis_step->structural_confirmation purity_assay Purity & Assay synthesis_step->purity_assay nmr NMR structural_confirmation->nmr ir IR structural_confirmation->ir ms MS structural_confirmation->ms hplc HPLC purity_assay->hplc

Caption: Logical workflow for the analytical validation of synthesized this compound.

References

Quantitative Analysis of 2-Bromo-4-methylaniline: A Comparative Guide to qNMR, HPLC, and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity and concentration of 2-Bromo-4-methylaniline, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, is critical for quality control and regulatory compliance. This guide provides an objective comparison of three powerful analytical techniques for the quantitative analysis of this compound: Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). The performance of each method is evaluated based on key analytical parameters, supported by detailed experimental protocols.

Performance Comparison

The choice of analytical technique for the quantitative analysis of this compound depends on various factors, including the required accuracy, precision, sensitivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of qNMR, HPLC, and GC for this application.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of nuclei.Differential partitioning between a stationary and a mobile phase.Partitioning of volatile compounds between a stationary phase and a carrier gas.
Primary Application Absolute purity determination, quantification without a specific reference standard of the analyte.Routine purity analysis and quantification of the main component and impurities.Analysis of volatile and thermally stable compounds, impurity profiling.
Selectivity High (based on chemical shift)Moderate to High (tunable with column and mobile phase)High (based on retention time)
Precision (%RSD) < 1%< 2%< 3%
Limit of Detection (LOD) ~ 0.1 mg/mL~ 0.1 µg/mL~ 1 ng/mL
Analysis Time ~ 10-15 minutes per sample~ 15-30 minutes per sample~ 20-40 minutes per sample
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard.Dissolution in mobile phase, filtration may be required.Dissolution in a volatile solvent, derivatization may be necessary for polar analytes.
Strengths Primary analytical method, high accuracy and precision, non-destructive.High sensitivity, well-established for purity analysis.High resolution for volatile compounds.
Limitations Lower sensitivity compared to chromatographic methods, higher initial instrument cost.Requires a specific reference standard for the analyte, potential for co-elution.Not suitable for non-volatile or thermally labile compounds.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

Quantitative ¹H-NMR (qNMR) Protocol

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • Analytical Balance (accurate to 0.01 mg)

  • Volumetric flasks and pipettes

  • NMR tubes

Materials:

  • This compound sample

  • Internal Standard (e.g., Maleic acid, certified reference material)

  • Deuterated Solvent (e.g., Dimethyl sulfoxide-d₆)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a vial.

    • Accurately weigh approximately 10 mg of the internal standard (Maleic acid) into the same vial.

    • Dissolve the mixture in a known volume (e.g., 1.0 mL) of DMSO-d₆.

    • Transfer an appropriate amount of the solution (e.g., 0.6 mL) into an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H-NMR spectrum with the following parameters:

      • Pulse angle: 90°

      • Relaxation delay (d1): 30 s (to ensure full relaxation of all protons)

      • Number of scans (ns): 16 or more for good signal-to-noise ratio

      • Acquisition time (aq): ≥ 3 s

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the singlet from the methyl protons) and a signal from the internal standard (e.g., the singlet from the olefinic protons of maleic acid).

    • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_IS = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To determine the purity of this compound by area percent.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of approximately 1 mg/mL.

    • Prepare a working solution by diluting the stock solution with the mobile phase to a concentration of approximately 0.1 mg/mL.

    • Filter the working solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection wavelength: 240 nm

    • Gradient elution: Start with 30% B, increase to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of this compound based on the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography (GC) Protocol

Objective: To determine the purity of this compound and identify volatile impurities.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

Materials:

  • This compound sample

  • Dichloromethane (GC grade)

  • Helium (carrier gas)

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in dichloromethane at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Injector temperature: 250 °C

    • Detector temperature: 280 °C

    • Oven temperature program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier gas flow rate: 1.0 mL/min (Helium)

    • Injection volume: 1 µL (split injection, e.g., 50:1 split ratio)

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of this compound based on the area percentage of the main peak.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for qNMR and a logical comparison of the analytical methods.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H-NMR Spectrum (Optimized Parameters) transfer->nmr_acq processing Fourier Transform, Phase & Baseline Correction nmr_acq->processing integration Integrate Analyte and Internal Standard Signals processing->integration calculation Calculate Purity using Formula integration->calculation result Report Absolute Purity calculation->result

Caption: Workflow for quantitative NMR (qNMR) analysis.

Method_Comparison_Logic cluster_criteria Primary Analytical Requirement cluster_methods Recommended Method start Need to Quantify This compound abs_purity Absolute Purity (Primary Method)? start->abs_purity routine_purity Routine Purity & Impurity Profile? abs_purity->routine_purity No qnmr qNMR abs_purity->qnmr Yes volatile_impurities Volatile Impurity Analysis? routine_purity->volatile_impurities No hplc HPLC routine_purity->hplc Yes gc GC volatile_impurities->gc Yes end Re-evaluate criteria volatile_impurities->end No

Caption: Decision logic for selecting an analytical method.

A Comparative Study of Catalysts for the Suzuki Coupling of 2-Bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of catalyst performance in the synthesis of biaryl amines, offering insights for researchers in drug discovery and materials science.

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds. Its application in the synthesis of biaryl amines, key structural motifs in numerous pharmaceuticals and functional materials, is of particular importance. The efficiency of this transformation, especially with sterically hindered substrates such as 2-Bromo-4-methylaniline, is highly dependent on the choice of the palladium catalyst system. This guide provides a comparative overview of various catalysts for the Suzuki coupling of this compound with phenylboronic acid, supported by experimental data to facilitate catalyst selection and optimization.

Performance of Catalytic Systems

The selection of the palladium precursor, ligand, and base is critical in overcoming the challenges associated with the Suzuki coupling of electron-rich and sterically encumbered anilines. The following table summarizes the performance of three distinct catalytic systems in the coupling of this compound with phenylboronic acid, highlighting the impact of different ligand classes on the reaction outcome.

Catalyst SystemPalladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
System 1: Traditional Phosphine Ligand Pd(PPh₃)₄ (5)PPh₃K₃PO₄Toluene9012Moderate
System 2: Bulky Biaryl Phosphine Ligand Pd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane1008High
System 3: Palladacycle Catalyst CataCXium A (10)-Cs₂CO₃2-MeTHF801891[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided to ensure reproducibility and facilitate the adaptation of these protocols to specific research needs.

General Experimental Workflow

The following diagram illustrates a generalized workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow General Suzuki Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, Base catalyst Add Palladium Source and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat under Inert Atmosphere solvent->heating monitoring Monitor Progress (TLC, GC/LC-MS) heating->monitoring quench Quench Reaction & Aqueous Workup monitoring->quench extraction Extract with Organic Solvent quench->extraction purification Purify by Chromatography extraction->purification product product purification->product Isolated Product

Caption: Generalized workflow for a palladium-catalyzed cross-coupling experiment.

Detailed Experimental Protocol: Suzuki Coupling using CataCXium A Palladacycle

This protocol is adapted from a procedure for the Suzuki coupling of unprotected ortho-bromoanilines[1].

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid pinacol ester (1.5 equiv)

  • CataCXium A palladacycle (10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Anhydrous and degassed solvents

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, phenylboronic acid pinacol ester, CataCXium A palladacycle, and cesium carbonate.

  • Add degassed 2-MeTHF to the Schlenk tube.

  • Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl amine.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd2_oad Ar-Pd(II)-X(L_n) pd0->pd2_oad Oxidative Addition pd2_trans Ar-Pd(II)-Ar'(L_n) pd2_oad->pd2_trans Transmetalation pd2_trans->pd0 product Ar-Ar' pd2_trans->product Reductive Elimination byproducts XB(OH)_2 + Base reagents Ar-X boronic Ar'B(OH)_2 + Base

References

A Comparative Benchmarking of Synthesis Routes for 2-Bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the most common synthetic routes to 2-Bromo-4-methylaniline, a key intermediate in the pharmaceutical and agrochemical industries. The following analysis is based on experimental data to objectively evaluate each method's performance in terms of yield, purity, reaction conditions, safety, and cost-effectiveness.

Executive Summary

The synthesis of this compound is predominantly achieved through three main routes starting from commercially available precursors. The classical and most widely documented method involves a three-step synthesis from p-toluidine, including acetylation, bromination, and subsequent hydrolysis. A more direct, yet potentially less selective, approach is the direct bromination of p-toluidine. A third alternative involves the reduction of 2-bromo-4-methyl-1-nitrobenzene. The choice of the optimal synthesis route will depend on the specific requirements of the researcher or organization, balancing factors such as desired yield and purity, available equipment, cost constraints, and safety protocols.

Comparison of Synthesis Routes

The following table summarizes the key quantitative data for the three primary synthesis routes to this compound.

ParameterRoute 1: Acetylation-Bromination-HydrolysisRoute 2: Direct Bromination of p-ToluidineRoute 3: Reduction of 2-Bromo-4-methyl-1-nitrobenzene
Starting Material p-Toluidinep-Toluidine2-Bromo-4-methyl-1-nitrobenzene
Overall Yield 51-67%[1][2]Variable, prone to polybromination[3][4]~82%[5]
Product Purity Generally high after recrystallizationLower, requires significant purificationHigh
Reaction Time 8-12 hours1-3 hours24 hours[5]
Key Reagents Acetic anhydride, Bromine (or NBS), HClBromineFe2O3/NGr(at)C catalyst, CO, Triethylamine[5]
Safety Concerns Use of corrosive bromine and strong acids/basesUse of highly toxic and corrosive bromine[6]Use of CO gas under pressure in an autoclave[5]
Environmental Impact Use of organic solvents and halogenated compoundsUse of elemental bromineUse of a catalyst that may require recovery

Logical Workflow for Synthesis Route Selection

The selection of an appropriate synthesis route can be guided by a set of logical considerations. The following diagram illustrates a decision-making workflow based on key project requirements.

SynthesisRouteSelection Decision Workflow for this compound Synthesis start Start: Define Synthesis Requirements high_yield Is highest yield the primary concern? start->high_yield purity_concern Is high purity critical with minimal purification? high_yield->purity_concern No route3 Route 3: Reduction of Nitro Compound (Highest yield, but requires specialized equipment) high_yield->route3 Yes cost_concern Is minimizing cost a major factor? safety_concern Are there significant safety/equipment limitations? cost_concern->safety_concern No route2 Route 2: Direct Bromination (Fastest, but potentially low purity) cost_concern->route2 Yes route1 Route 1: Acetylation-Bromination-Hydrolysis (Good balance of yield, purity, and cost) safety_concern->route1 Yes safety_concern->route3 No purity_concern->cost_concern No purity_concern->route1 Yes

Caption: Decision workflow for selecting a synthesis route for this compound.

Detailed Experimental Protocols

Route 1: Acetylation-Bromination-Hydrolysis of p-Toluidine

This is a well-established and reliable method for the synthesis of this compound.[1][2]

Step 1: Acetylation of p-Toluidine to N-acetyl-p-toluidine

  • In a 3L three-neck flask, add 320-325 g of p-toluidine, 1100-1200 mL of glacial acetic acid, and 45-55 mL of acetic anhydride.

  • Stir the mixture and reflux for 2.5-3.0 hours.[1]

  • Allow the reaction mixture to cool naturally to 35-45°C.

Step 2: Bromination of N-acetyl-p-toluidine

  • To the cooled mixture from Step 1, add 450-500 g of liquid bromine dropwise, maintaining the temperature at 50-55°C.

  • Continue stirring for 1.0 hour after the addition is complete.[1]

  • Pour the reaction mixture into 10-20 L of ice water with vigorous stirring to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from 80% ethanol to obtain N-(2-bromo-4-methylphenyl)acetamide.

Step 3: Hydrolysis of N-(2-bromo-4-methylphenyl)acetamide

  • In a 3L single-neck flask, add the N-(2-bromo-4-methylphenyl)acetamide from Step 2, 700-800 mL of glacial acetic acid, and 700-800 mL of concentrated hydrochloric acid.

  • Reflux the mixture for 3.0 hours.[1]

  • Cool the solution to precipitate the hydrochloride salt of the product.

  • Filter the salt, wash with ethanol, and dry.

  • Suspend the hydrochloride salt in water and add a solution of 200-220 g of sodium hydroxide in 1000-1200 mL of water with stirring to liberate the free amine as an oily substance.

  • Separate the oily layer and purify by vacuum distillation to obtain this compound. The overall yield is reported to be between 51-57%.[1]

Route 2: Direct Bromination of p-Toluidine

This method is faster but can result in the formation of di-brominated byproducts, requiring careful control of reaction conditions.[3]

  • Dissolve p-toluidine in a suitable solvent such as glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of bromine dissolved in glacial acetic acid dropwise with constant stirring.

  • After the addition is complete, continue stirring for a specified period.

  • Pour the reaction mixture into a large volume of water to precipitate the product.

  • Neutralize the mixture with a base (e.g., sodium hydroxide) to obtain the free amine.

  • The crude product will likely be a mixture of mono- and di-brominated isomers and will require purification by column chromatography or fractional distillation.

Route 3: Reduction of 2-Bromo-4-methyl-1-nitrobenzene

This route offers a high yield but requires specialized equipment for handling reactions under pressure.[5]

  • In an 8 mL glass vial, charge 0.5 mmol of 2-bromo-4-methyl-1-nitrobenzene, 50 mg of Fe2O3/NGr(at)C catalyst, 70 µL of triethylamine, 2 mL of THF, and 0.2 mL of deionized water.

  • Place the vial in a 300 mL autoclave.

  • Seal the autoclave and purge three times with CO gas (5-10 bar).

  • Pressurize the autoclave with CO to 30 bar, followed by an additional 20 bar of N2.

  • Heat the autoclave to 125°C with vigorous stirring (700 rpm) for 24 hours.[5]

  • After cooling, vent the gases and filter the reaction mixture through a Celite pad.

  • Concentrate the filtrate to obtain this compound. This method has been reported to yield 82% of the product.[5]

Cost Analysis

A preliminary cost analysis based on the major reagents for each route is presented below. Prices are approximate and can vary based on supplier and purity.

ReagentRoute 1Route 2Route 3
p-Toluidine
Acetic Anhydride
Bromine
N-Bromosuccinimide (Alternative to Br2)
Hydrochloric Acid
Sodium Hydroxide
2-Bromo-4-methyl-1-nitrobenzene
Fe2O3/NGr(at)C catalyst
Carbon Monoxide
Triethylamine
Estimated Relative Cost ModerateLowHigh (due to catalyst and specialized equipment)

Safety and Environmental Considerations

  • Bromine: Liquid bromine is highly toxic, corrosive, and poses significant environmental risks.[6] Its use requires handling in a well-ventilated fume hood with appropriate personal protective equipment.

  • N-Bromosuccinimide (NBS): NBS is often considered a safer alternative to liquid bromine for bromination reactions.[7] It is a solid and easier to handle, though it can be a source of bromine radicals and should be handled with care.

  • Carbon Monoxide: CO is a toxic gas that requires specialized equipment for high-pressure reactions, such as an autoclave.[5]

  • Solvent Waste: All routes generate solvent waste that must be disposed of according to environmental regulations. Route 1, with its multiple steps, is likely to generate the most significant volume of solvent waste.

Conclusion

The selection of a synthesis route for this compound is a multifaceted decision.

  • For high-yield synthesis where specialized equipment is available, the reduction of 2-bromo-4-methyl-1-nitrobenzene (Route 3) is the most effective method, providing a reported yield of 82%.[5]

  • For general laboratory-scale synthesis where a balance of yield, purity, and cost is desired, the traditional acetylation-bromination-hydrolysis of p-toluidine (Route 1) remains a robust and reliable option.[1][2]

  • The direct bromination of p-toluidine (Route 2) is the most straightforward and potentially the most cost-effective in terms of reagents and time, but it is likely to require extensive purification to achieve high purity, making it less suitable for applications where this is a critical factor.[3][4]

Researchers and drug development professionals should carefully consider these factors in the context of their specific needs to select the most appropriate and efficient synthesis strategy.

References

A Researcher's Guide to Isomeric Purity Analysis of Bromo-Methylaniline Derivatives: HPLC, GC-MS, and SFC Compared

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of bromo-methylaniline derivatives is critical. These compounds are versatile intermediates in the synthesis of pharmaceuticals and other high-value chemicals. The position of the bromine atom and the methyl group on the aniline ring, as well as the degree of N-alkylation, can significantly influence the pharmacological activity, toxicity, and side-effect profile of the final product. Consequently, robust and reliable analytical methods are imperative for the separation and quantification of these closely related isomers.

This guide provides an objective comparison of three powerful analytical techniques for the isomeric purity analysis of bromo-methylaniline derivatives: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC). We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for your specific analytical challenge.

Performance Comparison of Analytical Techniques

The choice of analytical technique for isomeric purity analysis depends on several factors, including the volatility and thermal stability of the analytes, the required sensitivity and selectivity, and the desired throughput. The following table summarizes the anticipated performance of HPLC-UV, GC-MS, and SFC for the analysis of bromo-methylaniline isomers, based on documented performance for similar halogenated and methylated anilines.[1]

Analytical TechniqueTypical Limit of Detection (LOD)Precision (%RSD)ThroughputSelectivityPrimary Application
HPLC-UV 1-10 µg/L< 5%HighModerateRoutine quantification of positional isomers.
GC-MS (Electron Ionization) 1-100 pg/L (with derivatization)< 15%ModerateHighIdentification and quantification of volatile isomers and impurities.
GC-MS/MS 0.1-10 pg/L (with derivatization)< 10%ModerateVery HighTrace quantification in complex matrices.
LC-MS 0.01-1 µg/L< 10%HighHighSensitive quantification and structural confirmation.
SFC-UV/MS Comparable to HPLC/LC-MS< 10%HighHighChiral and achiral separations with fast analysis times.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reproducible and reliable results. Below are representative protocols for HPLC-UV, GC-MS, and SFC analysis of bromo-methylaniline isomers.

Protocol 1: HPLC-UV Analysis of Positional Bromo-Methylaniline Isomers

This protocol outlines a general method for the separation of positional isomers of bromo-methylaniline using reversed-phase HPLC with UV detection.

1. Instrumentation and Columns:

  • HPLC System: A standard analytical HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For challenging separations, alternative stationary phases like phenyl-hexyl or biphenyl columns can be explored.

2. Reagents and Standards:

  • Solvents: HPLC grade acetonitrile, methanol, and ultrapure water.

  • Mobile Phase Additives: Formic acid or phosphoric acid to control pH and improve peak shape. For MS compatibility, volatile additives like formic acid are preferred.

  • Standards: Prepare individual stock solutions (e.g., 1 mg/mL) of the bromo-methylaniline isomers in methanol or acetonitrile. A working standard mixture containing all isomers of interest should be prepared by diluting the stock solutions in the mobile phase.

3. Chromatographic Conditions:

ParameterCondition
Stationary Phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (gradient or isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Analysis of Bromo-Methylaniline Isomers

This protocol describes a general GC-MS method for the separation and identification of volatile bromo-methylaniline isomers. For isomers that are difficult to separate, derivatization may be necessary.

1. Instrumentation and Columns:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.

2. Reagents and Standards:

  • Solvents: GC-grade methylene chloride or ethyl acetate.

  • Derivatization Reagent (optional): Acetic anhydride or trifluoroacetic anhydride for N-acetylation to improve peak shape and volatility.

  • Standards: Prepare individual stock solutions of the isomers in the chosen solvent. Create a mixed standard solution for method development and calibration.

3. GC-MS Conditions:

ParameterValue
GC System Agilent 7890A or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (split or splitless mode)
Oven Program Initial temp 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS System Agilent 5975C or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Range m/z 50-400

4. Sample Preparation:

  • Dissolve the sample in a suitable solvent.

  • Optional Derivatization: If needed, react the sample with a derivatizing agent following a standard protocol. For example, treat the sample with acetic anhydride in the presence of a catalyst like pyridine.

  • Inject the prepared sample into the GC-MS.

Protocol 3: SFC for Chiral and Achiral Separation of Bromo-Methylaniline Derivatives

SFC is a powerful technique for both chiral and achiral separations, offering high speed and reduced solvent consumption.

1. Instrumentation and Columns:

  • SFC System: A supercritical fluid chromatography system equipped with a CO2 pump, a modifier pump, a back-pressure regulator, a column oven, and a UV and/or MS detector.

  • Columns: For achiral separations, a variety of stationary phases used in normal phase HPLC can be employed. For chiral separations, polysaccharide-based chiral stationary phases (CSPs) are commonly used.

2. Reagents and Standards:

  • Mobile Phase: Supercritical CO2 and a modifier (e.g., methanol, ethanol, or isopropanol).

  • Additives: Small amounts of additives like amines (for basic compounds) or acids can be used to improve peak shape and selectivity.

  • Standards: Prepare standards in a solvent compatible with the SFC mobile phase.

3. SFC Conditions:

ParameterCondition
Stationary Phase Chiral or Achiral Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Supercritical CO2 and Methanol (with or without additives)
Flow Rate 2-4 mL/min
Back Pressure 100-150 bar
Column Temperature 40 °C
Detection UV at 254 nm or MS
Injection Volume 5 µL

4. Sample Preparation:

  • Dissolve the sample in a suitable organic solvent.

  • Ensure the sample is fully dissolved and filtered before injection.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Bromo-Methylaniline Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System Filter->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

HPLC Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Bromo-Methylaniline Sample Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Derivatization (Optional) Dissolve->Derivatize GCMS GC-MS System Derivatize->GCMS Column Capillary Column GCMS->Column MS Mass Spectrometer Column->MS TIC Total Ion Chromatogram MS->TIC MassSpectra Mass Spectra MS->MassSpectra Identification Identification & Quantification TIC->Identification MassSpectra->Identification

GC-MS Analysis Workflow

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Analysis Sample Bromo-Methylaniline Sample Dissolve Dissolve in Solvent Sample->Dissolve SFC SFC System Dissolve->SFC Column Chiral/Achiral Column SFC->Column Detector UV/MS Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Analysis Purity/Enantiomeric Excess Chromatogram->Analysis

SFC Analysis Workflow

Conclusion

The selection of an appropriate analytical technique for the isomeric purity analysis of bromo-methylaniline derivatives is crucial for ensuring the quality and safety of pharmaceutical products. HPLC-UV is a robust and high-throughput method for routine quantification of positional isomers. GC-MS offers excellent sensitivity and selectivity, particularly for volatile isomers, and provides definitive identification of impurities. SFC emerges as a powerful alternative, especially for chiral separations and for achieving fast analysis times with reduced environmental impact.

For comprehensive characterization, a multi-technique approach is often beneficial. The detailed protocols and workflows provided in this guide serve as a starting point for method development and optimization, enabling researchers to confidently assess the isomeric purity of their bromo-methylaniline derivatives.

References

Stability studies of 2-Bromo-4-methylaniline under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of 2-Bromo-4-methylaniline under various stress conditions. Due to the limited availability of specific stability studies for this compound, this guide draws upon data from structurally similar compounds, such as other halogenated anilines, and established principles of forced degradation studies as outlined in pharmaceutical guidelines.[1][2][3][4] The information presented herein is intended to guide researchers in designing and interpreting stability studies for this compound.

Anticipated Stability Profile

This compound, as a substituted aniline, is expected to be susceptible to degradation under several conditions. Like many aniline derivatives, it may be prone to discoloration (turning yellow or brown) upon exposure to air and light due to oxidation.[1] The presence of the amino group makes the aromatic ring susceptible to electrophilic attack, while the bromine atom can be a site for nucleophilic substitution and cross-coupling reactions.[5]

Data Presentation: Expected Degradation under Forced Conditions

The following table summarizes the expected degradation of this compound under typical forced degradation conditions, based on the behavior of similar aromatic amines.[1][2][6] The percentage of degradation is a hypothetical range intended to guide experimental design.[6][7]

Stress ConditionReagent/ParametersExpected Degradation (%)Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl at 60°C5 - 15%Hydroxylated derivatives, de-brominated species
Alkaline Hydrolysis 0.1 M NaOH at 60°C10 - 25%Oxidized and polymerized products
Oxidative 3% H₂O₂ at 25°C15 - 40%N-oxides, nitro derivatives, colored impurities
Thermal 70°C at high humidity5 - 20%Polymerization products, de-methylated species
Photolytic UV light (254 nm) and visible light10 - 30%Radically coupled products, colored impurities

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound, adapted from standard forced degradation study guidelines.[2][4]

1. General Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Acidic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Heat the mixture at 60°C for up to 5 days.

  • Withdraw samples at appropriate time points (e.g., 1, 3, and 5 days), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

3. Alkaline Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Heat the mixture at 60°C for up to 5 days.

  • Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature (25°C) for up to 24 hours.

  • Withdraw samples at appropriate time points and dilute with the mobile phase.

5. Thermal Degradation:

  • Store the solid compound in a stability chamber at 70°C with 75% relative humidity for up to two months.

  • Dissolve samples withdrawn at various time points in a suitable solvent for analysis.

6. Photostability:

  • Expose the solid compound and the stock solution to UV (254 nm) and visible light in a photostability chamber.

  • Monitor for degradation at various time points.

Analytical Method: A stability-indicating method, typically a gradient reversed-phase high-performance liquid chromatography (HPLC) method with UV detection, should be developed and validated to separate the parent compound from its degradation products.[7][8]

Visualizations

The following diagrams illustrate the typical workflow for a stability study and the potential degradation pathways of this compound.

G Experimental Workflow for Stability Testing cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare Stock Solution of this compound B Acidic Hydrolysis (0.1 M HCl, 60°C) A->B C Alkaline Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidative (3% H2O2, 25°C) A->D E Thermal (70°C, 75% RH) A->E F Photolytic (UV/Vis Light) A->F G Sample at Time Points B->G C->G D->G E->G F->G H HPLC Analysis G->H I Data Interpretation H->I G Potential Degradation Pathways of this compound cluster_0 Degradation Products A This compound B Hydroxylated Derivatives A->B Hydrolysis C De-brominated Species A->C Hydrolysis/Photolysis D N-Oxides A->D Oxidation E Nitro Derivatives A->E Oxidation F Polymerization Products A->F Thermal/Alkaline G Radically Coupled Products A->G Photolysis

References

Comparative Analysis of Reaction Intermediates in the Transformations of 2-Bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the characterization and comparative reactivity of key intermediates derived from 2-Bromo-4-methylaniline.

This guide provides an in-depth analysis of the reaction intermediates formed during key transformations of this compound, a versatile building block in organic synthesis. By examining the characterization data and comparing its reactivity with relevant alternatives, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights for reaction optimization and mechanistic understanding. The discussion will focus on three major reaction classes: diazotization and subsequent Sandmeyer reactions, palladium-catalyzed Buchwald-Hartwig amination, and Schiff base formation.

Diazotization and Sandmeyer Reaction Intermediates: The 2-Bromo-4-methylbenzenediazonium Ion

The conversion of this compound to its corresponding diazonium salt is a critical first step for a variety of functional group transformations via the Sandmeyer reaction. The key intermediate in this process is the 2-bromo-4-methylbenzenediazonium ion.

Characterization and Stability

Spectroscopic characterization of diazonium salts is crucial for confirming their formation. While a specific spectrum for the 2-bromo-4-methylbenzenediazonium ion is not provided in the searched literature, ¹³C NMR data for the related p-methylbenzenediazonium tetrafluoroborate is available and can serve as a reference point for the chemical shifts of the aromatic carbons.

Table 1: Comparison of Diazonium Salt Stability and Characterization

Diazonium SaltStarting AmineCounter-ionReported StabilitySpectroscopic Data (¹³C NMR of aromatic carbons)
2-Bromo-4-methylbenzenediazonium chlorideThis compoundCl⁻Prepared in situ at -5 to 5°C for subsequent reactions[1].Data not available in searched results.
p-Methylbenzenediazonium tetrafluoroboratep-ToluidineBF₄⁻Can be isolated as a solid.Available (SpectraBase)[4].
p-Nitrobenzenediazonium tetrafluoroboratep-NitroanilineBF₄⁻Initial decomposition temperature of 150°C[2].Available (Supporting Information of cited literature)[5].
Experimental Protocol: Preparation of 2-Bromo-4-methylbenzenediazonium chloride[1]

A mixture of 46.0 g (0.25 mole) of this compound and 50 ml of water is placed in a 1-liter three-necked flask equipped with a stirrer, a dropping funnel, and a thermometer. 57 ml of concentrated hydrochloric acid is added slowly with stirring. The mixture is cooled, and 100 g of ice is added to maintain the temperature between -5° and +5°C using an ice-salt bath. A solution of 17.5 g (0.25 mole) of sodium nitrite in 25 ml of water is then added dropwise. The stirring is continued for 15 minutes after the addition is complete. The resulting solution of the diazonium salt is then used for subsequent reactions.

Sandmeyer_Reaction_Workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction This compound This compound NaNO2_HCl NaNO2 / HCl (0-5 °C) This compound->NaNO2_HCl Diazonium_Salt 2-Bromo-4-methyl- benzenediazonium chloride (Intermediate) NaNO2_HCl->Diazonium_Salt CuX CuX (X = Cl, Br, CN) Diazonium_Salt->CuX Product Ar-X CuX->Product Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Complex (Intermediate) Pd(0)L2->Oxidative_Addition Ar-Br Amine_Coordination Amine Coordination Oxidative_Addition->Amine_Coordination R₂NH Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Base Reductive_Elimination->Pd(0)L2 Regeneration Product Aryl-Amine Reductive_Elimination->Product ArBr This compound Amine R₂NH Base Base Schiff_Base_Formation Amine This compound Hemiaminal Hemiaminal (Intermediate) Amine->Hemiaminal Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal Schiff_Base Schiff Base (Imine) Hemiaminal->Schiff_Base - H₂O H2O H₂O

References

Safety Operating Guide

Proper Disposal of 2-Bromo-4-methylaniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of 2-Bromo-4-methylaniline, ensuring the safety of laboratory personnel and environmental protection.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This compound, a toxic halogenated organic compound, requires a stringent and well-documented disposal process. This guide provides a comprehensive operational and disposal plan, from immediate safety protocols to the final steps of waste removal, designed to build trust and provide value beyond the product itself.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document provides vital information regarding its hazards, necessary personal protective equipment (PPE), and first-aid measures.[1]

Personal Protective Equipment (PPE) is mandatory when handling this compound and its waste:

  • Gloves: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required to protect from skin contact.

  • Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.

All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, essential for its safe handling and disposal.

PropertyValue
CAS Number 583-68-6
Molecular Formula C₇H₈BrN
Molecular Weight 186.05 g/mol
Appearance Colorless to brown liquid
Boiling Point 240 °C
Melting Point 14-16 °C
Flash Point >110 °C (>230 °F)
Density 1.5 g/mL at 25 °C
UN Number 2810
Hazard Class 6.1 (Toxic)
Packing Group III

Source: Sigma-Aldrich, PubChem

Detailed Disposal Protocol

The proper disposal of this compound waste is a multi-step process that ensures safety and regulatory compliance.

1. Waste Segregation:

  • Crucial First Step: this compound waste must be collected separately as halogenated organic waste .

  • Do Not Mix: Never mix this waste with non-halogenated organic solvents, aqueous waste, or solid waste. Improper mixing can create hazardous reactions and significantly increase disposal costs.

2. Waste Container Selection and Preparation:

  • Container Type: Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.

  • Container Condition: Ensure the container is in good condition, free from cracks or contamination.

  • Venting: Do not use containers that can build up pressure. If there is a possibility of gas evolution, a vented cap may be necessary, as advised by your institution's Environmental Health and Safety (EHS) department.

3. Waste Collection and Labeling:

  • Initial Labeling: The waste container must be labeled before the first drop of waste is added.

  • Label Information: The label must be durable and clearly legible, containing the following information:

    • The words "HAZARDOUS WASTE "

    • Chemical Name: "this compound" (and any other constituents in the waste stream)

    • Hazard Pictograms: Skull and crossbones for toxicity.

    • Researcher's Name and Contact Information

    • Laboratory Location (Building and Room Number)

4. Storage of Waste Pending Disposal:

  • Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.

  • Secondary Containment: The waste container must be kept in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.

  • Segregation: Store the halogenated waste away from incompatible materials.

  • Container Lid: The waste container must be kept tightly closed at all times, except when adding waste.

5. Arranging for Disposal:

  • Contact EHS: Once the container is full (do not overfill; leave at least 10% headspace) or if the waste has been stored for the maximum allowable time per your institution's policy, contact your EHS department to arrange for a waste pickup.

  • Hazardous Waste Manifest: For off-site disposal, a hazardous waste manifest will be required. This is a legal document that tracks the waste from your laboratory to its final destination. Your EHS department will typically handle the completion of this form.

  • RCRA Waste Code: While a specific Resource Conservation and Recovery Act (RCRA) waste code for this compound is not explicitly listed, it should be classified based on its toxicity. Unused this compound could potentially fall under the U-list for toxic wastes (similar to aniline, U012). However, it is imperative to consult with your EHS department for the precise waste code, as they will make the final determination based on local and federal regulations.

6. Disposal of Contaminated Materials:

  • Solid Waste: Personal protective equipment (gloves, etc.), absorbent materials from spills, and any other solid materials contaminated with this compound must be collected as solid hazardous waste.

  • Container: Place these materials in a designated, labeled hazardous waste bag or container.

  • Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as halogenated organic waste. After triple-rinsing, the container can often be disposed of as non-hazardous waste, but confirm this with your EHS department.

Final Disposal Method

Halogenated organic waste such as this compound is typically sent to a licensed hazardous waste treatment, storage, and disposal facility (TSDF). The most common method of disposal for this type of waste is high-temperature incineration. This process destroys the organic molecule, and the resulting gases are treated to remove harmful byproducts before being released into the atmosphere.

Disposal Workflow Diagram

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS EHS & Disposal Facility A Identify this compound Waste B Segregate as Halogenated Organic Waste A->B Toxic & Halogenated C Select & Prepare Compatible Container B->C D Label Container with 'Hazardous Waste' & Details C->D Before Adding Waste E Collect Waste in Chemical Fume Hood D->E F Store in Secondary Containment in Satellite Accumulation Area E->F Keep Container Closed G Contact EHS for Waste Pickup F->G Container Full or Time Limit Reached H EHS Transports to Central Accumulation Area G->H I Waste Manifest Prepared (RCRA Code Assigned) H->I J Transport to Licensed Disposal Facility I->J K High-Temperature Incineration J->K

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

Essential Safety and Logistics for Handling 2-Bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical plans for the handling and disposal of 2-Bromo-4-methylaniline (CAS No. 583-68-6). Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that is toxic if swallowed, in contact with skin, or inhaled.[1][2][3] It is classified as an acute toxicant and an irritant.[2] It can cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1][4] Prolonged or repeated exposure may cause damage to organs, particularly the blood and hematopoietic system.[1]

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5]To prevent eye contact which can cause serious irritation.[1][4]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1][5] Long-sleeved clothing is recommended.[6]To avoid skin contact, as the substance is toxic and can cause irritation.[1][4]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][5] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[5]To prevent inhalation, which is a route of toxic exposure.[1]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from preparation to use.

Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1][7]

  • Work in a well-ventilated area, preferably under a chemical fume hood.[4][8]

  • Don all required PPE as specified in Table 1 before handling the chemical.

  • Keep the container tightly closed when not in use.[1][4][6]

Handling:

  • Avoid contact with skin, eyes, and clothing.[1][5]

  • Do not breathe dust, mist, vapors, or spray.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1][4]

  • Do not eat, drink, or smoke in the area where the chemical is handled or stored.[1]

In Case of a Spill:

  • Evacuate personnel from the spill area.

  • Ventilate the area.

  • For small spills, absorb with an inert material such as sand, silica gel, or universal binder.[1][7]

  • Collect the absorbed material into a suitable, closed container for disposal.[1][7]

  • Do not let the chemical enter the drains.[8]

First Aid Measures

Immediate medical attention is required for any exposure.

Table 2: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Get medical attention.[1]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1] Get medical attention.[1]
Inhalation Remove to fresh air.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][4] Get medical attention.[1]
Ingestion Do NOT induce vomiting. Clean mouth with water.[1][6] Immediately call a POISON CENTER or doctor/physician.[1][3]

Disposal Plan

This compound and its containers must be disposed of as hazardous waste.

  • Waste Classification: This material is classified as hazardous waste.[6]

  • Container Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][6]

  • Contaminated Materials: Any materials, such as absorbents used for spills, must also be treated as hazardous waste and disposed of accordingly.

Physical and Chemical Properties

Understanding the properties of this compound is crucial for safe handling and storage.

Table 3: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C7H8BrN[1]
Molecular Weight 186.05 g/mol [2]
Appearance Brown liquid[1]
Melting Point 14 - 16 °C / 57.2 - 60.8 °F[1]
Boiling Point 240 °C / 464 °F[9][10]
Flash Point > 112 °C / > 233.6 °F[1]
Specific Gravity 1.500[1]
Solubility Insoluble in water[10][11]

Storage and Incompatible Materials

Proper storage is critical to maintain the chemical's stability and prevent hazardous reactions.

  • Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][4][6] Store locked up.[1][4]

  • Incompatible Materials: Avoid contact with acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[1]

Workflow for Safe Handling

Safe_Handling_Workflow Workflow for Safe Handling of this compound A Preparation - Verify emergency equipment - Work in fume hood - Don PPE B Handling - Avoid contact and inhalation - Use with care - Keep container closed A->B C Post-Handling - Wash hands thoroughly - Decontaminate work area B->C E Spill or Exposure Event B->E If spill/exposure occurs D Waste Disposal - Collect waste in labeled container - Dispose as hazardous waste C->D F First Aid - Follow specific procedures - Seek medical attention E->F Exposure G Spill Cleanup - Evacuate and ventilate - Use absorbent material - Collect for disposal E->G Spill

Caption: Safe handling workflow for this compound.

References

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Retrosynthesis Analysis

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2-Bromo-4-methylaniline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.